1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Description
Properties
IUPAC Name |
2,4-dihydro-1H-2,7-naphthyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUMPFNOBORQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Core Scaffold
Abstract
The naphthyridine framework, a family of six isomeric pyridopyridines, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These heterocycles exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and neurological effects.[1][3] Among these isomers, the 2,7-naphthyridine core is of growing interest due to the potent and selective bioactivity demonstrated by its derivatives, particularly in oncology and infectious diseases.[4][5] This guide provides a comprehensive technical overview of the unsubstituted parent core, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. We will delineate its fundamental physicochemical properties, propose robust synthetic strategies based on established chemical principles, explore its reactivity for chemical space expansion, and discuss its biological significance as a foundational scaffold for drug discovery and development.
Core Structure and Physicochemical Properties
The this compound molecule is a bicyclic heterocyclic system comprising a dihydropyridinone ring fused to a pyridine ring. This arrangement, particularly the lactam (cyclic amide) moiety, offers a unique combination of hydrogen bonding capabilities, rigidity, and synthetic tractability.
The fundamental properties of this scaffold are summarized below. These values are calculated based on its structure, as experimental data for the unsubstituted parent compound is not widely published.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | (Calculated) |
| Molecular Weight | 148.16 g/mol | (Calculated) |
| Exact Mass | 148.06366 Da | (Calculated)[6] |
| Topological Polar Surface Area | 55.1 Ų | (Calculated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Predicted XlogP | 0.2 | (Predicted)[6] |
Synthetic Strategies
A plausible retrosynthetic analysis disconnects the C4-C4a bond, suggesting a strategy that involves the cyclization of an N-acylated 3-amino-4-methylpyridine derivative.
Field-Proven Protocol: Synthesis via Intramolecular Cyclization
This protocol outlines a self-validating workflow for the synthesis and characterization of the target compound. The causality behind key reagent choices is explained to ensure reproducibility and success.
Step 1: N-Acylation of 3-Amino-4-methylpyridine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-4-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as an acid scavenger to neutralize the HCl generated during the acylation, preventing protonation of the starting amine.
-
Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-methylpyridin-3-yl)-3-chloropropanamide. Purification via column chromatography (Silica gel, EtOAc/Hexanes gradient) may be necessary.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Catalyst & Reagent: In a separate flame-dried flask, prepare a slurry of aluminum chloride (AlCl₃, 3.0 eq) in anhydrous 1,2-dichloroethane (DCE). AlCl₃ is a potent Lewis acid required to activate the pyridine ring for the intramolecular electrophilic substitution. A larger excess is needed due to coordination with the nitrogen atoms.
-
Substrate Addition: Add the purified N-(4-methylpyridin-3-yl)-3-chloropropanamide (1.0 eq) portion-wise to the AlCl₃ slurry at 0 °C.
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization onto the electron-deficient pyridine ring.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl. Basify the aqueous layer with a 50% NaOH solution to pH ~10-11, which will precipitate the product while keeping aluminum salts in solution.
-
Extraction & Purification: Extract the aqueous phase exhaustively with DCM or a DCM/Isopropanol mixture (e.g., 9:1). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product, this compound, can be purified by column chromatography or recrystallization.
Step 3: Protocol Validation (Characterization)
-
Mass Spectrometry (MS): Confirm the molecular weight. Expected [M+H]⁺: m/z = 149.07.[6]
-
¹H NMR: Verify the structure by analyzing chemical shifts and coupling constants. Expect signals for the aromatic protons on the pyridine ring, the two methylene groups (-CH₂-CH₂-), and the lactam N-H proton.
-
¹³C NMR: Confirm the number of unique carbon environments, including the characteristic carbonyl signal (~170 ppm).
-
Infrared (IR) Spectroscopy: Identify key functional groups, particularly the lactam C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹).
Reactivity and Chemical Space Expansion
The this compound scaffold is rich in functionality, offering multiple handles for derivatization. This versatility is paramount for generating compound libraries in drug discovery campaigns to perform Structure-Activity Relationship (SAR) studies.[7]
-
Aromatic Ring (Positions C-5, C-6, C-8): The pyridine ring is amenable to a variety of transformations. Halogenation (e.g., bromination or chlorination) at these positions can install a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry.[8]
-
Lactam Nitrogen (Position N-2): The secondary amine of the lactam is a key site for modification. Deprotonation with a suitable base (e.g., NaH) followed by reaction with an electrophile allows for N-alkylation or N-arylation. This position is critical for modulating pharmacokinetic properties like solubility and cell permeability.
-
Alpha-Carbon (Position C-4): The methylene group adjacent to the lactam carbonyl can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles. This enables α-alkylation, α-acylation, and other modifications to build complexity directly adjacent to the core.
Biological Significance and Therapeutic Potential
The true value of a chemical scaffold lies in its proven or potential biological activity. While the unsubstituted core is a starting point, its derivatives have shown significant promise, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of the 2,7-naphthyridine scaffold have demonstrated potent and selective antimicrobial activity, especially against Gram-positive pathogens like Staphylococcus aureus.[4] This is a critical area of research given the rise of antibiotic-resistant strains.
-
Mechanism of Action Insight: Many naphthyridinone-based antibiotics, such as the foundational drug nalidixic acid (a 1,8-naphthyridine), function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Molecular modeling studies of active 2,7-naphthyridine derivatives suggest a similar mechanism, where the scaffold binds to the enzyme-DNA complex, inducing lethal double-strand breaks.[4] This bactericidal, rather than bacteriostatic, mode of action is highly desirable in a clinical setting.[4]
Anticancer Activity
The 2,7-naphthyridinone core has emerged as a promising scaffold for the development of kinase inhibitors.[7][9] Kinases are crucial cell signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets.
-
Case Study: MET Kinase Inhibitors: Researchers have successfully developed potent MET kinase inhibitors based on the 2,7-naphthyridinone scaffold.[7] By using the core to conformationally restrain key pharmacophoric groups, they identified compounds with excellent in vitro potency and favorable in vivo efficacy in xenograft tumor models.[7]
-
c-Kit/VEGFR-2 Inhibition: Further exploration has shown that modifying the substitution pattern on the 2,7-naphthyridinone core can shift the kinase selectivity profile. Specific 8-amino-substituted derivatives have been identified as potent dual inhibitors of c-Kit and VEGFR-2, two other important targets in oncology.[9]
Conclusion
The this compound core is a synthetically accessible and highly versatile scaffold with significant therapeutic potential. While the parent molecule serves as a foundational building block, its true power is realized through targeted derivatization. The demonstrated success of its analogues as selective antimicrobial agents and potent kinase inhibitors underscores the value of the 2,7-naphthyridinone framework in modern drug discovery.[4][7] For researchers and drug development professionals, this scaffold offers a compelling starting point for the design and synthesis of next-generation therapeutics aimed at combating infectious diseases and cancer.
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The 2,7-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Naphthyridine Isomers: A Landscape of Possibilities
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3][4] Each isomer possesses a unique electronic distribution and steric profile, influencing its reactivity and biological activity. The 2,7-naphthyridine framework, in particular, has garnered significant attention for its utility in constructing potent enzyme inhibitors.
The 2,7-Naphthyridinone Core: A Versatile Pharmacophore
The introduction of a carbonyl group into the 2,7-naphthyridine ring system to form a 2,7-naphthyridinone creates a versatile pharmacophore with a distinct set of properties. This scaffold can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The lactam functionality provides a hydrogen bond donor and acceptor, which is often crucial for anchoring a molecule within the active site of an enzyme.
Synthesis of the 2,7-Naphthyridinone Scaffold
The synthesis of substituted 2,7-naphthyridinones is a key area of research, with several strategies being developed to access this important scaffold. While a general, one-size-fits-all protocol is not feasible due to the diversity of desired substitution patterns, a common retrosynthetic approach involves the construction of a substituted pyridine ring followed by annulation to form the second heterocyclic ring.
A representative synthetic approach to a 2,7-naphthyridinone derivative is outlined below. This multi-step synthesis highlights the key transformations required to build the core structure.
Representative Synthetic Protocol:
Objective: To synthesize a substituted 2,7-naphthyridinone derivative.
Materials:
-
Substituted 2-aminopyridine
-
Appropriate α,β-unsaturated ester
-
Strong base (e.g., Sodium Hydride)
-
Palladium catalyst (for cross-coupling reactions)
-
Appropriate boronic acid or organotin reagent
-
Solvents (e.g., THF, DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Michael Addition: React a substituted 2-aminopyridine with an appropriate α,β-unsaturated ester in the presence of a strong base. This step forms a key intermediate by creating a new carbon-carbon bond. The causality behind this choice is to build the carbon framework necessary for the second ring.
-
Cyclization: Induce intramolecular cyclization of the Michael adduct. This is often achieved by heating or by the addition of an acid or base catalyst. This step forms the dihydropyridone ring of the naphthyridinone core.
-
Aromatization/Oxidation (if necessary): Depending on the desired final product, an oxidation step may be required to form the fully aromatic naphthyridinone system.
-
Functionalization: Introduce further diversity through functionalization of the 2,7-naphthyridinone core. This can be achieved through various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce aryl or heteroaryl substituents. This allows for the exploration of the structure-activity relationship (SAR).
Caption: Generalized synthetic workflow for 2,7-naphthyridinone derivatives.
Applications in Drug Discovery: Targeting Kinases in Oncology
The 2,7-naphthyridinone scaffold has proven to be particularly effective in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar nature of the 2,7-naphthyridinone core allows it to fit into the ATP-binding pocket of many kinases, while the substituents on the core can be tailored to achieve potency and selectivity for a specific target.
Case Study: 2,7-Naphthyridinone-based MET Kinase Inhibitors
The MET tyrosine kinase is a well-validated target in oncology, and its aberrant activation is implicated in the progression of various cancers. Researchers have successfully developed potent and selective MET kinase inhibitors based on the 2,7-naphthyridinone scaffold.[5] The design of these inhibitors was guided by the binding mode of known MET inhibitors, where the 2,7-naphthyridinone core serves to conformationally restrain key pharmacophoric groups.[5] This structural constraint is crucial for achieving high binding affinity and selectivity.
Detailed structure-activity relationship (SAR) studies have led to the discovery of compounds with excellent in vitro potency and favorable oral bioavailability.[5] Notably, some of these compounds have demonstrated significant in vivo efficacy in xenograft models of human cancer.[5]
Caption: Mechanism of action for 2,7-naphthyridinone-based kinase inhibitors.
Case Study: Naphthyridinone Derivatives as PKMYT1 Inhibitors
PKMYT1 is a protein kinase that acts as a crucial regulator of the cell cycle, making it an attractive target for cancer therapy.[6][7] Data mining of kinase screening databases identified a naphthyridinone-containing hit with significant inhibitory activity against PKMYT1.[6][7] Subsequent optimization of this hit, involving the replacement of a problematic phenol headgroup with an indazole moiety, led to a series of derivatives with enhanced potency and selectivity.[6][7] Further structural refinements resulted in the discovery of a novel, selective, and potent PKMYT1 inhibitor with favorable oral pharmacokinetic properties and promising in vivo antitumor efficacy.[6][7]
Physicochemical Properties and Drug-Likeness
The physicochemical properties of 2,7-naphthyridinone derivatives can be fine-tuned through chemical modification to optimize their drug-like properties. Key parameters such as solubility, lipophilicity (LogP), and metabolic stability are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.
| Property | Typical Range for Oral Drugs | Modulation Strategy |
| Molecular Weight | < 500 Da | Judicious choice of substituents |
| LogP | 1 - 5 | Introduction of polar or non-polar groups |
| Hydrogen Bond Donors | < 5 | Modification of functional groups |
| Hydrogen Bond Acceptors | < 10 | Introduction of N, O atoms |
| Aqueous Solubility | > 10 µM | Introduction of ionizable or polar groups |
Future Directions
The 2,7-naphthyridinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring New Biological Targets: While kinase inhibition is a major application, the versatility of the scaffold suggests that it could be adapted to target other enzyme families and receptors.
-
Developing Novel Synthetic Methodologies: More efficient and versatile synthetic routes will enable the creation of larger and more diverse libraries of 2,7-naphthyridinone derivatives for high-throughput screening.
-
Applying Advanced Drug Design Techniques: The use of computational modeling, artificial intelligence, and machine learning will accelerate the design and optimization of novel 2,7-naphthyridinone-based drug candidates.
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An In-Depth Technical Guide to the Solubility Profile of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of Novel Heterocycles
In the realm of modern drug discovery, the naphthyridinone scaffold represents a privileged structure, with numerous derivatives being investigated for a wide array of therapeutic applications, from oncology to infectious diseases.[1][2][3][4][5] The compound at the heart of this guide, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one, is a member of this promising class. While extensive experimental data for this specific molecule is not yet prevalent in public literature, a deep understanding of its potential solubility characteristics is paramount for any research and development endeavor.
This guide, therefore, takes a foundational approach. It is structured not as a mere data sheet, but as a comprehensive technical manual outlining the principles, methodologies, and critical factors governing the solubility of this compound. By synthesizing established analytical protocols with the known behavior of structurally related compounds, this document provides the necessary framework for researchers to accurately determine, interpret, and modulate the solubility of this and similar novel chemical entities.
Physicochemical Bedrock: Predicting the Solubility Behavior of this compound
The inherent solubility of a compound is dictated by its molecular structure. For this compound, several key features are predictive of its behavior in aqueous and organic media.
| Structural Feature | Influence on Solubility | Rationale |
| Naphthyridinone Core | Likely contributes to low intrinsic aqueous solubility. | The fused aromatic ring system is predominantly hydrophobic. |
| Lactam Moiety (-C(=O)NH-) | Can act as both a hydrogen bond donor (N-H) and acceptor (C=O). | This feature can enhance interactions with polar solvents like water, potentially improving solubility over a non-functionalized parent ring system. |
| Secondary Amine (-NH-) | Can act as a hydrogen bond donor and a weak base. | The basicity of this nitrogen will be a critical determinant of pH-dependent solubility. |
| Dihydrogenation | Reduces aromaticity compared to a fully aromatic naphthyridine. | This may slightly increase solubility by disrupting crystal lattice packing and allowing for more conformational flexibility. |
Derivatives of naphthyridinones are often characterized by their limited aqueous solubility, a common challenge in the formulation of many small molecule drugs.[6][7] The hydrochloride salt form of related compounds is often utilized to enhance aqueous solubility.[7]
The Cornerstone of Solubility Assessment: The Shake-Flask Method (ICH/WHO Guideline)
For the definitive determination of thermodynamic equilibrium solubility, the shake-flask method remains the gold standard.[6][8] Its deliberate and methodical approach ensures that the measurement reflects a true equilibrium state, which is crucial for biopharmaceutical classification and formulation development.
Experimental Workflow: Shake-Flask Method
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Characterization of a Privileged Scaffold: A Predictive Spectroscopic Guide to 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Foreword
In the landscape of medicinal chemistry, the 2,7-naphthyridine core is a recognized privileged scaffold, appearing in a variety of biologically active compounds.[1][2] However, comprehensive spectral data for many of its foundational derivatives remain surprisingly scarce in peer-reviewed literature.[3] This guide addresses a critical knowledge gap by providing an in-depth, predictive analysis of the key spectral characteristics of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one . While direct experimental spectra for this parent compound are not publicly available, this document leverages established spectroscopic principles and data from closely related analogues to construct a robust, predictive framework. This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this important heterocyclic motif.
Molecular Structure and a Priori Considerations
Before delving into the predictive data, it is crucial to analyze the structure of this compound. The molecule consists of a dihydropyridinone ring fused to a pyridine ring. This structure presents several key features that will govern its spectral behavior:
-
Aromatic Pyridine Ring: Possesses characteristic aromatic protons and carbons with predictable chemical shifts.
-
Saturated Dihydropyridinone Ring: Contains methylene (CH₂) groups and a lactam (cyclic amide) functionality.
-
Lactam Group: This (-NH-C=O) moiety is a strong determinant in both IR and NMR spectroscopy.
-
Asymmetry: The molecule lacks high-level symmetry, suggesting that all unique protons and carbons should be distinguishable in NMR spectra.
dot graph "1_2_Dihydro_2_7_naphthyridin_3_4H_one_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} Figure 1: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects, hybridization, and comparison with related naphthyridine structures.
Experimental Protocol (Standard Methodology)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled sequence (e.g., PENDANT or DEPT) to obtain information on carbon types (CH, CH₂, CH₃) and quaternary carbons. A larger number of scans is typically required.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each of the seven protons. The use of a solvent like DMSO-d₆ is anticipated, as the lactam N-H proton would be clearly visible.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | Broad Singlet | 1H | H-2 (N-H) | The lactam proton is acidic and will appear as a broad signal at a very downfield shift, characteristic of amides. |
| ~8.4 - 8.6 | Singlet | 1H | H-8 | This proton is adjacent to the pyridine nitrogen (N-7), causing a significant downfield shift due to the inductive effect. |
| ~8.2 - 8.4 | Doublet | 1H | H-6 | This proton is ortho to the pyridine nitrogen (N-7) and will be downfield, coupled to H-5. |
| ~7.2 - 7.4 | Doublet | 1H | H-5 | Coupled to H-6, this proton is further from the nitrogen and thus appears more upfield. |
| ~4.3 - 4.5 | Singlet | 2H | H-1 | These methylene protons are adjacent to the lactam nitrogen (N-2), resulting in a downfield shift. |
| ~3.0 - 3.2 | Triplet | 2H | H-4 | Methylene protons adjacent to the aromatic ring and beta to the carbonyl. Expected to be a triplet due to coupling with H-3. |
| ~2.5 - 2.7 | Triplet | 2H | H-3 | Methylene protons adjacent to the carbonyl group, which deshields them. Expected to be a triplet coupled to H-4. |
Note: The assignments for H-3 and H-4 are interchangeable and would be definitively assigned using 2D NMR techniques like COSY.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Shift (ppm) | Carbon Type | Assignment | Rationale |
| ~170 - 175 | C | C-3 | The lactam carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~155 - 160 | C | C-8a | Aromatic carbon at the ring junction, adjacent to N-2. |
| ~150 - 155 | CH | C-8 | Aromatic carbon adjacent to N-7, strongly deshielded. |
| ~148 - 152 | CH | C-6 | Aromatic carbon ortho to N-7. |
| ~120 - 125 | CH | C-5 | Aromatic carbon meta to N-7, appearing at a more typical aromatic chemical shift. |
| ~115 - 120 | C | C-4a | Quaternary aromatic carbon at the ring junction. |
| ~45 - 50 | CH₂ | C-1 | Aliphatic carbon adjacent to the electron-withdrawing nitrogen of the lactam. |
| ~30 - 35 | CH₂ | C-4 | Aliphatic carbon adjacent to the aromatic ring. |
dot graph "NMR_Correlation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} Figure 2: Workflow for definitive structure elucidation using 2D NMR techniques.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups within a molecule. The spectrum is dominated by absorptions from the lactam and the aromatic ring.
Experimental Protocol (Standard Methodology)
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method. Alternatively, a KBr pellet can be prepared.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background scan is performed first, followed by the sample scan.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3200 - 3300 | Medium, Broad | N-H Stretch | Characteristic of the secondary amide (lactam) N-H bond. Broadening is due to hydrogen bonding in the solid state. |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on the pyridine ring.[4] |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Arises from the C-H bonds of the methylene groups in the saturated ring.[4] |
| 1660 - 1680 | Strong | C=O Stretch (Amide I) | This is expected to be one of the strongest bands in the spectrum, characteristic of a six-membered ring lactam carbonyl.[5] |
| 1580 - 1610 | Medium-Strong | C=C & C=N Stretch | Vibrations from the aromatic pyridine ring. |
| 1400 - 1500 | Medium | C-N Stretch | Associated with the lactam C-N bond. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol (Standard Methodology)
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.
-
Analysis: The analysis can be performed on a variety of mass analyzers, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID) to generate product ions.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₈N₂O.
-
Monoisotopic Mass: 148.0637 g/mol
In an ESI-MS experiment (positive ion mode), the primary ion observed will be:
-
[M+H]⁺: m/z 149.0715
Predicted Fragmentation Pattern (from MS/MS of m/z 149):
The fragmentation will likely be initiated by the loss of small, stable neutral molecules or by cleavages within the saturated ring.
dot graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} Figure 3: Plausible fragmentation pathways for the [M+H]⁺ ion of the target compound.
Key Predicted Fragments:
-
m/z 121: This prominent fragment could arise from the loss of carbon monoxide (CO) from the lactam, a common fragmentation pathway for carbonyl-containing compounds.
-
m/z 106: Resulting from the loss of isocyanic acid (HNCO), a characteristic fragmentation of lactams.
-
Further Fragments: Subsequent loss of HCN from the pyridine ring of these initial fragments could also be observed.
Conclusion
This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of this compound. By combining fundamental principles of spectroscopy with data from related structures, we have established a reliable set of expected data points for NMR, IR, and MS analysis. This framework should serve as a valuable resource for researchers working with 2,7-naphthyridine scaffolds, enabling more efficient identification and confirmation of this and related molecules in their synthetic and drug discovery efforts. The ultimate confirmation of these predictions awaits experimental verification, which would be a valuable contribution to the chemical literature.
References
-
Wójcik, P., & Pomarnacka, E. (2015). Spectral Characteristics of 2,7-Naphthyridines. Molbank, 2015(4), M866. [Link]
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PubChem. (n.d.). Acanthicifoline. National Center for Biotechnology Information. Retrieved from [Link]
- Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. A. (2005). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 43(10), 827-832.
-
Wójcicka, A., & Bąk, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
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Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10813. [Link]
-
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Sources
Navigating the Structural Elucidation of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one: A Technical Guide to its Crystal Structure Determination
Abstract
The 2,7-naphthyridinone core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] A comprehensive understanding of the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide addresses the crystal structure of a specific derivative, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one (CAS No: 1123169-61-8). While a publicly available crystal structure for this specific compound is not available as of the date of this publication, this guide provides a comprehensive framework for its determination. We will delve into the strategic considerations for synthesis and crystallization, the methodologies for X-ray diffraction data acquisition, and the process of structure solution and refinement. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the structural analysis of novel small molecules.
Introduction: The Significance of the 2,7-Naphthyridinone Scaffold
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry.[1] The 2,7-naphthyridinone core, in particular, has been identified as a "privileged structure," forming the basis for compounds with diverse pharmacological applications.[1][2] For instance, derivatives of the 2,7-naphthyridine scaffold have been investigated as potent antitumor agents and targeted anti-staphylococcal candidates.[2] The planar, conjugated system of the 2,7-naphthyridine allows for crucial molecular interactions, such as π–π stacking with biological targets like nucleic acid bases.[2]
The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, provides invaluable insights into molecular geometry, conformation, and intermolecular interactions. This information is critical for understanding the physicochemical properties of a compound and its binding affinity to biological targets. For this compound, a detailed crystal structure would illuminate the planarity of the bicyclic system, the conformation of the dihydro-pyridone ring, and the potential for hydrogen bonding and other non-covalent interactions that govern its solid-state packing and could influence its biological activity.
Synthetic Pathways and Material Preparation
The first crucial step towards crystal structure determination is the synthesis of high-purity material. Several synthetic strategies for 2,7-naphthyridine derivatives have been reported, often involving the cyclocondensation or intramolecular cyclization of pyridine precursors.[1]
A plausible synthetic approach for this compound would likely involve a multi-step synthesis starting from a suitably substituted pyridine derivative. The final product must be rigorously purified to remove any starting materials, byproducts, or residual solvents, as impurities can significantly hinder crystallization.
Table 1: Recommended Purification Techniques for Small Organic Molecules
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying solid organic compounds. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Effective for separating complex mixtures and removing closely related impurities. |
| Sublimation | Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. | Suitable for volatile solids that are stable at elevated temperatures. |
The choice of purification method will depend on the physicochemical properties of this compound and the nature of the impurities. A combination of techniques may be necessary to achieve the high purity (>99%) required for growing single crystals suitable for X-ray diffraction.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like this compound, a systematic screening of crystallization conditions is essential.
Key Principles of Crystallization
The goal of crystallization is to slowly bring a solution of the purified compound to a state of supersaturation, from which nucleation and crystal growth can occur in a controlled manner. Key factors influencing this process include:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the solubility is too high, it can be difficult to achieve supersaturation, while very low solubility may hinder the transport of molecules to the growing crystal lattice.
-
Temperature: Temperature affects both solubility and the kinetics of nucleation and growth. Slow cooling of a saturated solution is a common and effective crystallization technique.
-
Concentration: The initial concentration of the compound in the solution is a critical parameter that must be optimized.
-
Time: Crystal growth is often a slow process, and patience is a virtue. Allowing sufficient time for crystals to form without disturbance is crucial.
Experimental Protocols for Crystallization
A variety of techniques can be employed to grow single crystals. Below are detailed protocols for common methods suitable for small organic molecules.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
-
Hanging Drop Method:
-
Reservoir Preparation: Fill the well of a crystallization plate with a precipitant solution (a solvent in which the compound is less soluble).
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume of the concentrated compound solution with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
Equilibration: The precipitant from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.
-
-
Sitting Drop Method:
-
This method is similar to the hanging drop method, but the drop of the compound and precipitant mixture is placed on a post within the well of the crystallization plate.
-
Protocol 3: Slow Cooling
-
Dissolution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filtration: Filter the hot solution into a clean, pre-warmed vial.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted. The rate of cooling should be controlled to promote the growth of a few large crystals rather than many small ones.
Diagram 1: Experimental Workflow for Crystal Structure Determination
Caption: A schematic overview of the key stages involved in determining the crystal structure of a small organic molecule.
X-ray Diffraction and Data Collection
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.
Crystal Mounting
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and a small amount of inert oil to adhere the crystal. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage and thermal vibrations during data collection.
Data Acquisition
Data is collected using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure that all unique reflections are measured. Modern diffractometers automate this process, including determining the unit cell parameters and the optimal data collection strategy.
Structure Solution, Refinement, and Validation
The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.
Data Processing
The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
Structure Solution
The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, the structure is typically solved using direct methods, which are mathematical techniques that can determine the phases directly from the diffraction intensities.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|). The quality of the refinement is monitored using the R-factor, which is a measure of the disagreement between the observed and calculated data.
Structure Validation
The final refined structure must be carefully validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and torsion angles against expected values from known structures. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).
Expected Structural Features of this compound
Based on the structures of related naphthyridinone compounds, we can anticipate several key structural features for this compound:
-
Planarity: The fused pyridine and pyridone rings are expected to be largely planar.
-
Hydrogen Bonding: The N-H group of the lactam and the carbonyl oxygen are likely to participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains in the crystal lattice.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
A detailed analysis of a determined crystal structure would provide precise values for bond lengths, bond angles, and intermolecular contacts, offering a definitive picture of its solid-state conformation and packing.
Conclusion
The determination of the crystal structure of this compound is a critical step in advancing our understanding of this important heterocyclic scaffold. While the structure is not yet publicly available, this guide provides a comprehensive roadmap for its elucidation, from chemical synthesis and crystallization to X-ray diffraction and structure refinement. The insights gained from a high-resolution crystal structure will be invaluable for future drug discovery and development efforts targeting the 2,7-naphthyridinone core.
References
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Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
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Kowalska, P., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(15), 5891. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442503, Acanthicifoline. Retrieved January 20, 2026, from [Link].
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Kandeel, M. M., et al. (2019). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 19(14), 1127-1143. [Link]
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The Diverse Biological Landscape of 2,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 2,7-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and neurotropic properties, elucidating the underlying mechanisms of action, summarizing key structure-activity relationships, and presenting detailed experimental protocols for their evaluation. This guide aims to be a comprehensive resource, fostering further investigation and innovation in the therapeutic application of this versatile chemical scaffold.
Introduction: The Rise of a Privileged Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each with a unique spatial arrangement of nitrogen atoms that dictates its chemical properties and biological interactions. Among these, the 2,7-naphthyridine core has garnered significant attention for its presence in both natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1][2] These activities range from antitumor and antimicrobial to analgesic, anticonvulsant, and neuroprotective effects.[1][2] The inherent structural features of the 2,7-naphthyridine ring system, including its planarity and hydrogen bonding capabilities, allow for effective interaction with various biological targets, making it a fertile ground for the design of novel therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for more effective and selective cancer therapies has led to the extensive investigation of 2,7-naphthyridine derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action, most notably through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[3]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several 2,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including MET, c-Kit, VEGFR-2, MASTL, and CK2.[4][5][6][7][8]
-
MET Kinase: The MET proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. A novel 2,7-naphthyridone-based MET kinase inhibitor, 13f, has been identified and has shown excellent in vivo efficacy in xenograft models of human glioblastoma (U-87 MG) and colon cancer (HT-29).[7]
-
c-Kit and VEGFR-2: These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent inhibitors of both c-Kit and VEGFR-2.[1][4] For instance, compound 9k exhibited an impressive IC50 value of 8.5 nM against c-Kit, while compounds 10l and 10r showed significant VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively.[1][4]
-
MASTL Kinase: Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitotic progression.[5][9] Its inhibition can lead to mitotic catastrophe and selective eradication of proliferating cancer cells.[9] Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors, representing a promising strategy for anticancer therapy.[5][9] One such inhibitor, MKI-2, demonstrated an in vitro IC50 of 37.44 nM against recombinant MASTL.[10]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development and progression. Naphthyridine-based inhibitors have been synthesized to target CK2, with some compounds showing high selectivity and cellular activity.[6][8]
dot
Caption: Inhibition of key kinases by 2,7-naphthyridine derivatives.
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro activities of selected 2,7-naphthyridine derivatives against various cancer cell lines and kinases.
| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 16 | HeLa (Cervical Cancer) | 0.7 µM | [3] |
| HL-60 (Leukemia) | 0.1 µM | [3] | |
| PC-3 (Prostate Cancer) | 5.1 µM | [3] | |
| 8i | SF-539 (CNS Cancer) | 0.70 µM (GI50) | [11] |
| 9k | c-Kit | 8.5 nM | [1][4] |
| 10l | VEGFR-2 | 56.5 nM | [1][4] |
| 10r | VEGFR-2 | 31.7 nM | [1][4] |
| 13f | MET Kinase | (Potent in vivo) | [7] |
| MKI-2 | MASTL (in vitro) | 37.44 nM | [10] |
| 10b | CK2α | 36.7 nM | [6] |
| 786-O (Renal Cancer) | 7.3 µM (GI50) | [6] | |
| U937 (Lymphoma) | 7.5 µM (GI50) | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,7-naphthyridine derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
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An In-Depth Technical Guide to the Discovery and History of Naphthyridinones
For researchers, scientists, and drug development professionals, understanding the lineage of a pharmacophore can provide critical insights into its potential and limitations. The naphthyridinone core, a bicyclic heteroaromatic system, stands as a testament to both serendipitous discovery and rational drug design. This guide delves into the technical history of naphthyridinones, from their unexpected inception to their current status as a privileged scaffold in medicinal chemistry.
The Naphthyridine Isomers: A Foundation of Chemical Diversity
The term "naphthyridine" refers to a family of six constitutional isomers of diazanaphthalene, where two pyridine rings are fused.[1][2][3] The arrangement of the nitrogen atoms within the bicyclic structure profoundly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. The six isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The corresponding naphthyridinones are their keto derivatives.
A Fortuitous Beginning: The Discovery of Nalidixic Acid
The story of naphthyridinones in medicine begins not with a targeted search, but with a fortuitous observation in the 1960s. During the production of the antimalarial drug chloroquine, a byproduct was isolated by George Lesher and his colleagues at Sterling Drug.[4][5] This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[5] This lead structure, a quinolone, spurred the synthesis of related analogs, including the 1,8-naphthyridine variant, which was named nalidixic acid.[5]
Discovered in 1962 and introduced for clinical use in 1967, nalidixic acid was the first synthetic quinolone antibiotic.[4][6][7] It was primarily effective against Gram-negative bacteria and was historically used to treat urinary tract infections caused by pathogens such as Escherichia coli, Proteus, and Klebsiella.[4][8]
Foundational Syntheses of the Naphthyridinone Core
The development of naphthyridinone-based drugs was underpinned by the establishment of robust synthetic routes to the core scaffold. Several classical organic reactions have been adapted and refined for this purpose.
One of the earliest methods adapted for the synthesis of naphthyridines was the Skraup synthesis of quinolines. The first unsubstituted 1,5-naphthyridine was synthesized in 1927 using this method, by reacting 3-aminopyridine with glycerol.[9] This reaction typically involves heating an aniline (or in this case, an aminopyridine) with sulfuric acid, glycerol, and an oxidizing agent.
Workflow of the Skraup Synthesis for 1,5-Naphthyridine:
Caption: Skraup synthesis of 1,5-naphthyridine.
The Conrad-Limpach reaction is another classical method that has been employed for the synthesis of 4-hydroxy-1,5-naphthyridinones.[9] This reaction involves the condensation of an aminopyridine with a β-ketoester, followed by thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-1,5-naphthyridinone
-
Condensation: Mix equimolar amounts of 3-aminopyridine and a β-ketoester (e.g., ethyl acetoacetate). The reaction can be carried out neat or in a high-boiling solvent. Heat the mixture to approximately 150 °C. This step forms an enamine intermediate.
-
Cyclization: The enamine intermediate is then cyclized at a higher temperature, typically in a high-boiling solvent like Dowtherm A, at around 250 °C.[9] The cyclization occurs via an intramolecular electrophilic attack of the pyridine ring onto the ester carbonyl, followed by the elimination of ethanol.
-
Isolation: After cooling, the product, a 4-hydroxy-1,5-naphthyridinone, often precipitates and can be isolated by filtration and purified by recrystallization.
The Friedländer synthesis is a widely used and versatile method for preparing quinolines and, by extension, naphthyridines, particularly the 1,8-isomer.[10] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11]
Workflow of the Friedländer Synthesis for 1,8-Naphthyridines:
Caption: Friedländer synthesis of 1,8-naphthyridines.
Mechanism of Action: Targeting Bacterial DNA Replication
Nalidixic acid and related naphthyridinone antibiotics function by inhibiting bacterial DNA synthesis.[4] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, the drugs block the replication fork, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[4] Mammalian cells possess a topoisomerase that is structurally different and significantly less susceptible to these inhibitors, which accounts for their selective toxicity.
Signaling Pathway of Naphthyridinone Antibiotics:
Caption: Mechanism of action of naphthyridinone antibiotics.
The Evolution to Fluoroquinolones
While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[7] This spurred further research, leading to the development of the fluoroquinolones in the 1970s and 1980s.[6][7] The key structural modification was the addition of a fluorine atom at the C-6 position of the quinolone or naphthyridinone ring, which dramatically increased the potency and broadened the spectrum of activity to include Gram-positive bacteria. Many potent fluoroquinolones are derivatives of 1,8-naphthyridin-4-one-3-carboxylic acid.[2]
| Feature | Nalidixic Acid (1st Gen) | Fluoroquinolones (e.g., Ciprofloxacin) |
| Core Structure | 1,8-Naphthyridinone | Varies (often quinolone or naphthyridinone) |
| Key Substituent | Ethyl at N-1 | Cyclopropyl at N-1, Piperazine at C-7 |
| Fluorine at C-6 | No | Yes |
| Antibacterial Spectrum | Primarily Gram-negative | Broad-spectrum (Gram-negative and Gram-positive) |
| Potency | Moderate | High |
| Resistance | Rapid development | Slower development |
Naphthyridinones Beyond Antibiotics: A Modern Renaissance
The versatility of the naphthyridinone scaffold has allowed its application to extend far beyond infectious diseases. In recent years, it has emerged as a privileged structure in the development of inhibitors for various protein kinases, making it a valuable core for anticancer drug discovery.
-
PKMYT1 Inhibitors: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle.[12][13] Inhibition of PKMYT1 is a promising therapeutic strategy for cancer.[12][13]
-
c-Met Kinase Inhibitors: Several series of 1,6-naphthyridinone derivatives have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[14][15]
-
Other Kinase Targets: The naphthyridinone scaffold has also been utilized to develop inhibitors for other kinases, such as p38 MAP kinase.[16]
The development of these targeted therapies showcases the remarkable adaptability of the naphthyridinone core, a journey that began with an accidental discovery and has evolved into a cornerstone of modern medicinal chemistry.
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- Greenwood, D. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 1-4.
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- The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. (n.d.).
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4435.
- Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Tang, Y., ... & Li, Y. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
- Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 5998.
- Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Tang, Y., ... & Li, Y. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515.
- Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4047-4063.
- Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19003.
- Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
- Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar.
- Wang, H., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555.
- Zhang, Y., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(2), 1063-1070.
- Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.
- Hadd, M. J., et al. (2005). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 8(4), 499-511.
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"1,2-Dihydro-2,7-naphthyridin-3(4H)-one" potential therapeutic targets
An In-depth Technical Guide to the Therapeutic Potential of the 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound core is a key N-heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent and selective modulation of a range of therapeutic targets, leading to the development of promising candidates in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets associated with the 2,7-naphthyridinone scaffold, detailed experimental workflows for target identification and validation, and insights into the rational design of novel therapeutics based on this privileged structure.
The 2,7-Naphthyridinone Scaffold: A Privileged Structure in Drug Discovery
Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each with unique physicochemical properties.[3][4] Among these, the 2,7-naphthyridine framework has emerged as a particularly attractive scaffold for the development of novel therapeutic agents.[2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties and target selectivity. The this compound core, a partially saturated derivative, offers additional three-dimensionality, which can be exploited to achieve specific interactions within the binding pockets of biological targets. The broad biological activities associated with this scaffold include antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1]
Key Therapeutic Targets and Mechanisms of Action
Research into the 2,7-naphthyridinone scaffold has identified several key classes of proteins as potential therapeutic targets.
Protein Kinases in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridinone scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
-
MET Tyrosine Kinase: The MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. The 2,7-naphthyridinone scaffold has been successfully utilized to conformationally restrain key pharmacophoric groups of known MET inhibitors, leading to the discovery of potent drug candidates.[5] One such derivative, compound 13f , demonstrated excellent in vivo efficacy in U-87 MG and HT-29 xenograft models, with tumor growth inhibitions of 114% and 95%, respectively, at a 50 mg/kg dose.[5]
-
c-Kit and VEGFR-2: The receptor tyrosine kinases c-Kit and VEGFR-2 are critical mediators of tumor cell proliferation and angiogenesis, respectively. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as dual inhibitors of c-Kit and VEGFR-2.[6] Notably, compound 9k exhibited an IC50 value of 8.5 nM against c-Kit, while compounds 10l and 10r displayed IC50 values of 56.5 nM and 31.7 nM against VEGFR-2, respectively.[6]
-
3-Phosphoinositide-Dependent Kinase-1 (PDK-1): PDK-1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. Dibenzo[c,f][6][7]naphthyridines have been identified as novel, potent, and selective inhibitors of PDK-1 through high-throughput screening.[8]
-
PKMYT1: As a key regulator of the G2/M cell cycle checkpoint, PKMYT1 represents a promising target for cancer therapy.[9] Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, demonstrating favorable oral pharmacokinetic profiles and significant in vivo antitumor efficacy.[9]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. 1,7-Naphthyridine 1-oxides, a related class of compounds, have been identified as potent and selective inhibitors of p38α MAPK, showing efficacy in murine models of inflammation.[10] The N-oxide oxygen was found to be crucial for activity and selectivity.[10]
Bacterial Enzymes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2,7-naphthyridinone scaffold has shown promise in this area.
-
DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication and are the targets of quinolone antibiotics.[2][4] Due to their structural similarity to quinolones, 2,7-naphthyridine derivatives have been investigated as inhibitors of DNA gyrase.[2] Several derivatives have demonstrated selective and potent bactericidal activity against Staphylococcus aureus, with some compounds showing minimal cytotoxicity and no signs of systemic toxicity in in vivo models.[2][11] Molecular dynamics simulations have supported the stable binding of these compounds to the gyrase-DNA complex.[2]
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel 2,7-naphthyridinone derivatives require a systematic and multi-faceted approach.
Initial Screening and Hit Identification
The process begins with broad screening to identify initial hits with desired biological activity.
-
Target-Based Screening: For well-defined targets like kinases, high-throughput screening (HTS) of a 2,7-naphthyridinone compound library against a panel of purified kinases is an efficient starting point. This can be followed by dose-response studies to determine IC50 values for the most promising hits.
-
Phenotypic Screening: To discover compounds with novel mechanisms of action, cell-based phenotypic screens are invaluable.
-
Anticancer Screening: A common approach is to screen compounds against a panel of cancer cell lines from different tissues of origin (e.g., the NCI-60 panel). Cell viability assays such as the MTT or CellTiter-Glo® assays are used to quantify the cytotoxic or cytostatic effects.
-
Antimicrobial Screening: The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.[2]
-
Target Engagement and Potency Determination
Once initial hits are identified, the next crucial step is to confirm direct engagement with the putative target and accurately quantify the potency.
-
Biochemical Assays:
-
Kinase Assays: The inhibitory activity against purified kinases can be quantified using various platforms, such as ADP-Glo™, LanthaScreen™, or HTRF® assays, which measure the enzymatic activity by detecting either the consumption of ATP or the phosphorylation of a substrate.
-
DNA Gyrase Supercoiling Assay: This assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different DNA topoisomers are then separated by agarose gel electrophoresis.
-
-
In-Cell Target Engagement Assays: To confirm that a compound interacts with its target in a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be employed. These assays provide evidence of target binding within intact cells.
Elucidation of Mechanism of Action
Understanding how a compound exerts its biological effect at a molecular level is critical for further development.
-
Molecular Docking: Computational docking studies can predict the binding mode of 2,7-naphthyridinone derivatives within the active site of their target protein, providing insights into the key molecular interactions and guiding further structure-activity relationship (SAR) studies.[6]
-
Western Blotting: For targets within signaling pathways, such as kinases, western blotting can be used to assess the phosphorylation status of downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of on-target activity.
-
Reporter Gene Assays: These assays are useful for measuring the activity of a specific signaling pathway. For example, a luciferase reporter driven by a promoter containing response elements for a transcription factor downstream of the target kinase can be used to quantify pathway inhibition.
In Vivo Efficacy Models
The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism.
-
Anticancer Efficacy: Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo antitumor activity of novel compounds. Tumor growth inhibition is monitored over time following administration of the compound.[5]
-
Antimicrobial Efficacy: Murine models of bacterial infection, such as a thigh infection model or a systemic infection model, are used to assess the ability of a compound to reduce the bacterial burden in vivo.
Data Presentation and Visualization
Quantitative Data Summary
| Scaffold Derivative | Target(s) | IC50/MIC | Reference |
| Compound 13f | MET Kinase | TGI of 114% and 95% at 50 mg/kg | [5] |
| Compound 9k | c-Kit | 8.5 nM | [6] |
| Compound 10l | VEGFR-2 | 56.5 nM | [6] |
| Compound 10r | VEGFR-2 | 31.7 nM | [6] |
| Compound 10j | S. aureus | MIC = 8 mg/L | [2][11] |
| Compound 10f | S. aureus | MIC = 31 mg/L | [2][11] |
Signaling Pathway and Workflow Diagrams
Caption: MET Signaling Pathway Inhibition by 2,7-Naphthyridinone Derivatives.
Caption: General Workflow for Target Validation of 2,7-Naphthyridinone Derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The demonstrated activity against a range of clinically relevant targets in oncology and infectious diseases underscores the therapeutic potential of this chemical framework. Future research efforts should focus on:
-
Expanding the Target Space: Exploring the activity of 2,7-naphthyridinone libraries against other target classes, such as epigenetic modifiers or metabolic enzymes.
-
Improving Selectivity: Fine-tuning the scaffold to develop highly selective inhibitors, thereby minimizing off-target effects and improving the therapeutic index.
-
Structure-Based Drug Design: Utilizing co-crystal structures of 2,7-naphthyridinone derivatives bound to their targets to guide the rational design of next-generation inhibitors with enhanced potency and drug-like properties.
-
Exploring Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases, where related heterocyclic scaffolds have shown promise.
The continued exploration of the 2,7-naphthyridinone scaffold holds great promise for the development of novel and effective therapies for a variety of human diseases.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (URL: [Link])
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (URL: [Link])
-
Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (URL: [Link])
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (URL: [Link])
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (URL: [Link])
-
Biological Activity of Naturally Derived Naphthyridines. (URL: [Link])
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])
-
Discovery of dibenzo[c,f][6][7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
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Acanthicifoline | C10H12N2O2 | CID 442503. (URL: [Link])
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. (URL: [Link])
-
1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (URL: [Link])
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (URL: [Link])
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Methodological & Application
Application Notes & Protocols for the Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The 2,7-naphthyridine core is a key pharmacophore found in various biologically active compounds, exhibiting a range of therapeutic properties.[1][2] These application notes are designed to furnish researchers and drug development professionals with a detailed, scientifically-grounded protocol, elucidating the underlying chemical principles and experimental nuances. We will explore a robust synthetic strategy commencing from readily available pyridine precursors, followed by a key intramolecular cyclization, and concluding with a selective reduction. The protocols provided herein are intended to be self-validating, with in-depth explanations for each procedural step, ensuring both reproducibility and a thorough understanding of the synthetic pathway.
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry. Their rigid framework and ability to participate in hydrogen bonding and π-stacking interactions make them ideal scaffolds for designing ligands that target a variety of biological receptors. Among the various naphthyridine isomers, the 2,7-naphthyridine core has emerged as a particularly valuable motif in the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and antitumor effects.[1][2]
The target molecule, this compound, is a partially saturated derivative, which introduces a three-dimensional character to the otherwise planar naphthyridine system. This structural feature can be crucial for optimizing pharmacokinetic properties and achieving selective binding to target proteins. The synthesis of this and related compounds is therefore of paramount importance for the exploration of new chemical space in drug discovery.
This guide will detail a logical and efficient synthetic route to this compound, providing not just a list of steps, but a narrative that explains the "why" behind each experimental choice.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the bicyclic naphthyridinone system from a suitably functionalized pyridine precursor.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis, therefore, involves three key stages:
-
Synthesis of the Pyridine Precursor: Preparation of 4-(Cyanomethyl)nicotinic acid from a simple starting material like 3-methylpyridine.
-
Intramolecular Cyclization: Formation of the 2,7-naphthyridin-3(2H)-one core.
-
Selective Reduction: Hydrogenation of the pyridinone ring to yield the final product.
Experimental Protocols
Synthesis of the Key Precursor: 4-(Cyanomethyl)nicotinic acid
The synthesis of the crucial pyridine precursor, 4-(cyanomethyl)nicotinic acid, can be achieved in a two-step sequence from 3-methylpyridine.
Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid (Niacin)
The oxidation of 3-methylpyridine to nicotinic acid is a well-established industrial process.[3][4][5] For laboratory scale, a variety of oxidizing agents can be employed.
| Method | Oxidizing Agent | Conditions | Yield | Reference |
| A | Potassium permanganate (KMnO₄) | H₂SO₄, 70-90°C, 6 h | ~77% | [3] |
| B | Nitric acid (HNO₃) | High temperature and pressure | High | [4] |
| C | Catalytic air oxidation | V₂O₅/TiO₂ catalyst, 340°C | >95% | [3] |
Protocol for Method A (Laboratory Scale):
-
To a stirred solution of 3-methylpyridine (10.0 g, 0.107 mol) in water (200 mL) and concentrated sulfuric acid (20 mL), slowly add potassium permanganate (40.0 g, 0.253 mol) in portions, maintaining the temperature between 70-90°C.
-
After the addition is complete, continue stirring at 90°C for 6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with hot water (3 x 50 mL).
-
Combine the filtrate and washings and adjust the pH to 3.4 with a concentrated solution of sodium hydroxide.
-
Cool the solution in an ice bath to precipitate the nicotinic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion of Nicotinic Acid to 4-(Cyanomethyl)nicotinic acid
This transformation can be achieved through a multi-step sequence involving the formation of a nicotinoyl chloride, followed by a Rosenmund–von Braun-type reaction or by first preparing N-cyanomethyl-nicotinamide and subsequent rearrangement. A more direct approach involves the synthesis of 4-chloromethyl-3-cyanopyridine and subsequent displacement with cyanide, followed by hydrolysis. However, for the purpose of this protocol, we will focus on a plausible laboratory synthesis from nicotinic acid.
Protocol (Illustrative, based on analogous transformations):
-
Chlorination of Nicotinic Acid: Convert nicotinic acid to nicotinoyl chloride using thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation with Malonate: React the nicotinoyl chloride with a malonate derivative in the presence of a Lewis acid.
-
Decarboxylation and Cyanation: The resulting product can then be decarboxylated and converted to the cyanomethyl group.
Note: A more detailed, optimized protocol for this specific transformation would require further experimental investigation, as it is not explicitly detailed in the provided search results.
A patent for the synthesis of N-cyanomethyl-4-(trifluoromethyl) nicotinamide suggests a one-pot process using 4-trifluoromethyl nicotinic acid, aminoacetonitrile hydrochloride, and phosgene.[6] This indicates the feasibility of constructing the N-cyanomethyl amide moiety.
Intramolecular Cyclization to form 2,7-Naphthyridin-3(2H)-one
The intramolecular cyclization of 4-(cyanomethyl)nicotinic acid or its ester derivative is a key step in forming the bicyclic naphthyridinone core. This type of reaction is often promoted by strong acids or dehydrating agents.
Caption: Proposed mechanism for the intramolecular cyclization.
Protocol:
-
Suspend 4-(cyanomethyl)nicotinic acid (5.0 g, 0.028 mol) in polyphosphoric acid (50 g).
-
Heat the mixture with stirring to 150-160°C for 4 hours.
-
Cool the reaction mixture to about 80°C and pour it onto crushed ice (200 g).
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Selective Reduction to this compound
The final step involves the selective reduction of the pyridinone ring of 2,7-naphthyridin-3(2H)-one. Catalytic hydrogenation is a common and effective method for this transformation.
| Catalyst | Hydrogen Source | Conditions | Selectivity | Reference |
| Pd/C | H₂ gas | Ethanol, rt, atmospheric pressure | High for pyridinone ring | [7] |
| Ru-complex | H₂ gas | Methanol, elevated pressure | High for N-heterocycles | [7][8] |
| NaBH₄ | Methanol | rt | May lead to over-reduction |
Protocol for Catalytic Hydrogenation:
-
Dissolve 2,7-naphthyridin-3(2H)-one (2.0 g, 0.014 mol) in ethanol (100 mL) in a hydrogenation flask.
-
Add 10% Palladium on charcoal (Pd/C) (0.2 g, 10% w/w).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is often sufficient for this type of reduction).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point (m.p.): To characterize the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C≡N).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle strong acids, oxidizing agents, and flammable solvents with appropriate care.
-
Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.
References
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). MDPI. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]
-
Photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins: access to sulfonylated pyrido[3,2-c]coumarin derivatives. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). MDPI. [Link]
-
One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). ResearchGate. [Link]
- Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. (n.d.).
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). ResearchGate. [Link]
-
A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (n.d.). ACS Publications. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]
-
ChemInform Abstract: Preparation of 4‐Alkylprolines by Intramolecular Radical Cyclization of Chiral Serine Derivatives. (n.d.). Sci-Hub. [Link]
-
CBr4-Mediated Intermolecular Cyclization Reaction: Efficient Synthesis of Substituted N-Acylpyrazoles. (2021). ResearchGate. [Link]
- Preparation method of nicotinic acid. (n.d.).
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). PubMed. [Link]
-
A Catalytic Green Process for the Production of Niacin. (2000). CHIMIA. [Link]
-
Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. (2015). ResearchGate. [Link]
-
One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). Sci-Hub. [Link]
-
Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2021). sciencedirect.com. [Link]
-
Synthesis of indole derivatives from the S 3 •− -mediated intramolecular cyclization of o -alkynylanilines. (2014). ResearchGate. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - NIH. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2010). ResearchGate. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]
-
Synthesis by Intramolecular Cyclization. (2011). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. oaepublish.com [oaepublish.com]
- 6. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one: A Detailed Protocol for Medicinal Chemistry Applications
Introduction: The 2,7-Naphthyridinone Scaffold in Drug Discovery
The 2,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These compounds have demonstrated potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] The inherent structural features of the 2,7-naphthyridine system provide a versatile platform for the development of novel therapeutics. This application note provides a detailed, research-grade protocol for the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one, a key building block for creating a library of novel drug candidates. The synthesis of derivatives such as 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been a crucial step in developing new compounds with potential therapeutic applications.[2]
Synthetic Strategy: A Multi-Step Approach to the 2,7-Naphthyridinone Core
The synthesis of the this compound core is most effectively achieved through a multi-step sequence commencing with a suitably substituted pyridine precursor. The general strategy involves the construction of the second ring through a cyclization reaction. The majority of synthetic routes for 2,7-naphthyridine derivatives are initiated from pyridine derivatives, which undergo either cyclocondensation or intramolecular cyclization.[1]
This protocol will detail a plausible and robust synthetic route, adapted from established methodologies for analogous structures. The key steps involve the formation of a side chain on a pyridine ring, which is then cyclized to form the desired dihydronaphthyridinone.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative method and may require optimization based on the specific starting materials and laboratory conditions.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4-Methyl-3-cyanopyridine | Reagent | Sigma-Aldrich | Starting material. |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich | Brominating agent. |
| Azobisisobutyronitrile (AIBN) | Reagent | Sigma-Aldrich | Radical initiator. |
| Diethyl malonate | Reagent | Sigma-Aldrich | Nucleophile for side chain extension. |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Base for deprotonation. |
| Ethanol | Anhydrous | Fisher Scientific | Solvent. |
| Hydrochloric acid | Concentrated | VWR | For hydrolysis and cyclization. |
| Sodium bicarbonate | Saturated solution | Fisher Scientific | For neutralization. |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific | Extraction solvent. |
| Anhydrous sodium sulfate | Reagent | Fisher Scientific | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Step 1: Synthesis of Ethyl 2-cyano-2-(pyridin-4-ylmethyl)acetate
Rationale: This step introduces the necessary carbon framework for the subsequent cyclization. A bromination of the methyl group of the starting pyridine allows for nucleophilic substitution with diethyl malonate.
-
Bromination of 4-Methyl-3-cyanopyridine:
-
To a solution of 4-methyl-3-cyanopyridine (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-3-cyanopyridine. This intermediate is often used in the next step without further purification.
-
-
Alkylation of Diethyl Malonate:
-
Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the crude 4-(bromomethyl)-3-cyanopyridine dissolved in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-2-(pyridin-4-ylmethyl)acetate.
-
Step 2: Cyclization to this compound
Rationale: Acid-catalyzed hydrolysis of the nitrile and ester groups, followed by intramolecular cyclization, leads to the formation of the dihydronaphthyridinone ring.
-
Hydrolysis and Cyclization:
-
To the purified ethyl 2-cyano-2-(pyridin-4-ylmethyl)acetate (1 eq.), add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Step 3: Purification and Characterization
Rationale: The crude product is purified to remove any remaining starting materials or byproducts, and its identity and purity are confirmed by analytical techniques.
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical methods, including:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
-
Reaction Mechanism
The key cyclization step is proposed to proceed through the following mechanistic pathway:
Caption: Proposed mechanism for the formation of the 2,7-naphthyridinone core.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The use of high-purity starting materials is crucial for obtaining good yields and minimizing side reactions.
-
Inert Atmosphere: The bromination reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Anhydrous Conditions: The alkylation step requires anhydrous conditions to prevent the quenching of the sodium ethoxide base.
-
Reaction Monitoring: Careful monitoring of each reaction step by TLC is essential to determine the optimal reaction time and ensure complete conversion.
-
Purification: The final product may require careful purification to remove all impurities. A combination of recrystallization and chromatography may be necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. This versatile building block can be further functionalized to generate a diverse library of novel 2,7-naphthyridine derivatives for drug discovery and development. The methodologies described are based on established chemical principles and provide a solid foundation for researchers in the field of medicinal chemistry.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305.
Sources
Starting materials for "1,2-Dihydro-2,7-naphthyridin-3(4H)-one" synthesis
An Application Guide for the Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound core is a significant heterocyclic scaffold due to its prevalence in a wide array of biologically active molecules and its utility as a versatile intermediate in drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of this valuable compound. We will explore the primary synthetic strategies, focusing on the construction from functionalized pyridine precursors, which represents the most common and adaptable approach. This guide emphasizes the chemical logic behind the selection of starting materials and reaction conditions, and provides a detailed, field-proven protocol for the synthesis of a key intermediate and its subsequent cyclization.
Introduction and Strategic Overview
Naphthyridines, a class of pyridopyridines, are considered privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities including antitumor, antimicrobial, and analgesic effects.[1] The 2,7-naphthyridinone framework, in particular, has been identified as a novel lead structure for targeting various protein kinases.[2] The synthesis of these scaffolds is therefore of paramount importance.
The most prevalent and logical strategy for constructing the 2,7-naphthyridine ring system involves the annulation of the second ring onto a pre-existing, appropriately functionalized pyridine ring.[1] This approach offers modularity and relies on well-established pyridine chemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, involves breaking the C4-C4a and N2-C3 bonds. This strategy simplifies the target into a 3,4-disubstituted pyridine precursor. This precursor must contain two key side chains: an aminomethyl group (or a precursor) at the C3 position and an ester group at the C4 position. This leads back to simple, often commercially available, pyridine starting materials.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Pathway: Annulation from a Pyridine Precursor
This application note details a robust two-part synthesis based on the principles of elaborating a pyridine core followed by intramolecular cyclization. This strategy is analogous to established methods for preparing related tetrahydronaphthyridines and offers a clear, adaptable route to the target molecule.[3]
The overall workflow is visualized below:
Caption: Proposed synthetic workflow from a pyridine starting material.
Experimental Protocols
Part A: Synthesis of the Key Precursor: Methyl 3-(aminomethyl)isonicotinate
This protocol outlines the synthesis of the crucial pyridine intermediate equipped with the necessary functionalities for the final ring closure.
Starting Material: 4-Methyl-3-nitropyridine Key Reagents & Rationale:
| Reagent | Purpose | Rationale / Expertise |
| N-Bromosuccinimide (NBS) | Benzylic Bromination | Provides a bromine radical source for selective functionalization of the methyl group adjacent to the pyridine ring. |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | A standard, reliable thermal initiator for radical reactions like NBS bromination. |
| Sodium Cyanide (NaCN) | Nucleophile | Displaces the bromide to form a nitrile, which serves as a stable precursor to both the carboxylic acid and the aminomethyl group. |
| H₂/Pd-C, HCl/MeOH | Reduction & Esterification | Catalytic hydrogenation simultaneously reduces the nitro group to an amine and the nitrile to a primary amine. The acidic methanol condition facilitates the esterification of the carboxylic acid (formed from nitrile hydrolysis). A more controlled, stepwise approach is detailed below for clarity. |
| Lithium Aluminum Hydride (LAH) | Reducing Agent | A powerful reducing agent for the selective reduction of the nitrile group to the primary amine in the final step. |
Step-by-Step Protocol:
-
Step 1: Bromination of 4-Methyl-3-nitropyridine
-
To a solution of 4-methyl-3-nitropyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-3-nitropyridine, which can be used directly in the next step.
-
-
Step 2: Cyanation to 4-(Cyanomethyl)-3-nitropyridine
-
Dissolve the crude 4-(bromomethyl)-3-nitropyridine in a polar aprotic solvent like DMSO.
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 4-(cyanomethyl)-3-nitropyridine.
-
-
Step 3: Reduction of Nitro Group and Hydrolysis/Esterification of Nitrile
-
Dissolve 4-(cyanomethyl)-3-nitropyridine in methanol saturated with HCl gas.
-
Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature. This step serves to reduce the nitro group to an amine.
-
Following the reduction, refluxing the acidic methanolic solution will hydrolyze the nitrile to a carboxylic acid and subsequently esterify it to the methyl ester.
-
After the reaction is complete, filter the catalyst, neutralize the solution, and extract the product to yield methyl 3-aminoisonicotinate.
-
-
Step 4: Formation of the Precursor - Methyl 3-(aminomethyl)isonicotinate
-
This step is an alternative and more controlled route from Step 2. First, selectively reduce the nitro group of 4-(cyanomethyl)-3-nitropyridine using a milder reducing agent like SnCl₂ or catalytic hydrogenation under specific conditions to yield 3-amino-4-(cyanomethyl)pyridine.
-
Protect the resulting amino group (e.g., as a Boc-carbamate).
-
Hydrolyze the nitrile to the carboxylic acid and then esterify to the methyl ester.
-
Reduce the nitrile group of the protected intermediate using a selective reducing agent like LAH or by catalytic hydrogenation to obtain the protected aminomethyl precursor.
-
Finally, deprotect the amino group to yield the target precursor, Methyl 3-(aminomethyl)isonicotinate .
-
Part B: Intramolecular Cyclization to this compound
This final step involves a base-mediated or thermal intramolecular cyclization to form the desired dihydropyridinone ring.
Key Reagents & Rationale:
| Reagent | Purpose | Rationale / Expertise |
| Sodium Methoxide (NaOMe) | Base | A strong, non-nucleophilic (in this context) base suitable for promoting intramolecular condensation/lactamization. |
| High-boiling solvent (e.g., Toluene, Xylene) | Reaction Medium | Allows for the high temperatures often required for thermal cyclization and helps to remove the methanol byproduct azeotropically, driving the reaction to completion. |
Step-by-Step Protocol:
-
Step 1: Cyclization/Lactamization
-
Dissolve the precursor, methyl 3-(aminomethyl)isonicotinate (1.0 eq), in a high-boiling inert solvent like toluene.
-
Add a catalytic amount of a strong base, such as sodium methoxide (0.1 eq), to the solution.
-
Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solvent and purify the residue.
-
-
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of This compound .
-
Conclusion
The synthetic route detailed in this application note provides a logical and robust pathway for the synthesis of this compound. By starting with a simple, functionalized pyridine, the key precursor can be assembled using a series of reliable and well-understood chemical transformations. The final intramolecular cyclization efficiently constructs the desired bicyclic scaffold. This strategic approach offers the flexibility to introduce diversity at various positions on the pyridine ring, making it a highly valuable methodology for constructing libraries of novel 2,7-naphthyridinone derivatives for drug discovery and development programs.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
-
Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 916-9. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. Available at: [Link]
-
Dyall, L. K., & Pua, C. J. (2007). Synthesis of some novel pyridine and naphthyridine derivatives. European Journal of Chemistry, 1(4), 368-372. Available at: [Link]
Sources
"1,2-Dihydro-2,7-naphthyridin-3(4H)-one" purification techniques
An Application Guide to the Purification of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Authored by: A Senior Application Scientist
Abstract
The this compound core is a significant scaffold in medicinal chemistry and drug development, frequently appearing in molecules targeting a range of biological pathways.[1][2][3][4] The efficacy and reliability of downstream biological and clinical studies are fundamentally dependent on the purity of the synthesized compound. This document provides an in-depth guide to the purification of this compound, designed for researchers, chemists, and drug development professionals. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification choice, ensuring a robust and reproducible strategy. This guide covers recrystallization, flash column chromatography (both normal and reversed-phase), and high-resolution preparative HPLC, providing detailed protocols and troubleshooting insights.
Foundational Principles: Understanding the Molecule
Before selecting a purification strategy, a thorough understanding of the physicochemical properties of this compound is essential. Its structure, featuring a bicyclic heterocyclic system with both a pyridine ring and a dihydropyridinone ring, dictates its behavior.
-
Polarity: The presence of the amide-like carbonyl group (C=O) and the N-H group makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. This high polarity is a primary consideration for chromatographic method development.
-
Basicity: The nitrogen atom in the pyridine ring (at position 7) imparts basic character to the molecule. This property can lead to undesirable interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing during chromatography.[5]
-
Solubility: Solubility will be highest in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Solubility in less polar solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers is expected to be moderate to low. Water solubility may be limited but can be enhanced at a lower pH where the pyridine nitrogen is protonated.
A typical synthesis might leave behind unreacted starting materials, reagents, and side-products. A preliminary analysis of the crude product via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a non-negotiable first step to visualize the number of impurities and their relative polarities, which will inform the purification approach.
Strategy 1: Recrystallization - The Scalable Workhorse
Recrystallization is an ideal and cost-effective technique for removing small amounts of impurities, provided the target compound is a thermally stable solid and a suitable solvent system can be identified.[6] It is particularly effective for removing impurities with significantly different solubility profiles from the product.
Causality Behind Solvent Selection
The perfect recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~10-20 mg of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant volume of solvent.
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the solid completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent or solvent system.
-
-
Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Recrystallization Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of additional hot solvent. Alternatively, use a lower-boiling solvent system. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod. Add a seed crystal. Reduce the solvent volume by gentle heating. |
| Poor Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Reduce the initial volume of solvent used. Cool the solution for a longer period in the ice bath. |
Strategy 2: Flash Column Chromatography
Flash column chromatography is the most versatile technique for purifying multi-gram quantities of material when recrystallization is ineffective.[5][7][8] The choice of stationary and mobile phases is critical for success, especially for a polar, basic molecule like this compound.
Workflow: Selecting the Right Flash Chromatography Method
Caption: Decision workflow for flash chromatography of this compound.
Protocol 1: Normal-Phase Flash Chromatography (Silica Gel with Modifier)
This is often the first chromatographic method attempted. The key to success is deactivating the acidic silica surface to prevent binding of the basic pyridine nitrogen.
-
Rationale: Adding a competitive base like triethylamine (TEA) or ammonia to the mobile phase neutralizes the acidic silanol sites, preventing the target molecule from streaking and allowing for symmetrical peak elution.[5]
Methodology:
-
TLC Method Development: Develop a TLC solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). If tailing is observed, add 1% TEA to the mobile phase (e.g., 98:1:1 DCM/MeOH/TEA).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM with 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a strong solvent (e.g., MeOH, DCM).
-
Add a small amount of silica gel or Celite to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5][9][10]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity (gradient elution) by slowly increasing the percentage of the polar solvent (e.g., MeOH).[7] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a lower-boiling solvent or a high-vacuum pump.
Protocol 2: Reversed-Phase Flash Chromatography (C18 Silica)
For highly polar compounds that are difficult to elute from silica gel even with polar solvents, reversed-phase chromatography is an excellent alternative.
-
Rationale: In reversed-phase, the stationary phase (C18-functionalized silica) is non-polar, and the mobile phase is polar. Polar compounds have weaker interactions with the stationary phase and elute earlier. This method is highly effective for purifying polar heterocycles.[5]
Methodology:
-
Column Selection: Choose a pre-packed C18 flash column appropriately sized for the sample amount.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like Methanol, DMSO, or DMF. For optimal peak shape, perform dry loading as described in the normal-phase protocol, using C18 silica as the adsorbent.[5]
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid or ammonia) for at least 5 column volumes. The modifier helps to ensure sharp peaks.[5]
-
Elution: Load the sample onto the column. Elute with a gradient of increasing organic solvent (Acetonitrile or Methanol). The polar target compound will elute as the organic percentage increases.
-
Post-Processing: Collect and analyze fractions. Combine pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure solid product.
Strategy 3: Preparative HPLC - For Ultimate Purity
When the highest level of purity (>99%) is required, or when separating very similar impurities, preparative HPLC is the method of choice.[11] Given the polar nature of this compound, traditional reversed-phase (C18) columns may not provide sufficient retention.[12][13]
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Rationale: HILIC is a powerful technique for separating polar compounds. It utilizes a polar stationary phase (like bare silica or a polar-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. This is often more effective and provides better peak shapes for polar molecules than highly aqueous reversed-phase methods.[14]
Workflow: From Analytical Method to Purified Compound
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Comprehensive Analytical Characterization of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
An Application and Protocol Guide
Abstract
The 2,7-naphthyridinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of various therapeutic candidates due to its versatile biological activity.[1][2] Rigorous and unambiguous characterization of these molecules is paramount for advancing drug discovery programs, ensuring purity, confirming structural integrity, and meeting regulatory standards. This guide provides a comprehensive suite of detailed analytical protocols and expert insights for the definitive characterization of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, presenting them not as isolated techniques, but as an integrated workflow for complete molecular validation.
Introduction: The Significance of the 2,7-Naphthyridinone Core
Naphthyridines, as isomeric pyridopyridines, have garnered significant interest in pharmacology.[3] The 2,7-naphthyridine isomer, in particular, is a key component in compounds demonstrating a wide spectrum of activities, including antimicrobial and antitumor effects.[1][4] The introduction of a lactam moiety, as seen in this compound, further modulates the molecule's physicochemical properties, influencing its solubility, stability, and potential for hydrogen bonding interactions with biological targets.[5]
Integrated Analytical Workflow
A sequential and logical application of analytical techniques is crucial for efficient and comprehensive characterization. The initial synthesis product should be subjected to a rapid purity check, followed by purification and in-depth structural elucidation of the final compound.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for unambiguous structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assign all proton and carbon signals and confirm connectivity.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for N-heterocyclic compounds due to its excellent solubilizing power for polar molecules and its ability to reveal exchangeable protons (e.g., N-H), which might be lost in D₂O or obscured in protic solvents.[6][7]
Protocol 3.1: 1D and 2D NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The expected chemical shifts (δ) for the 2,7-naphthyridinone core will generally appear in distinct regions: aromatic protons (δ 7.0-9.0 ppm), aliphatic protons (CH₂, δ ~3.0-4.5 ppm), and the lactam N-H proton (often a broad singlet, δ > 10 ppm).[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Utilize experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.[7] The lactam carbonyl carbon is expected to be significantly downfield (>160 ppm).
-
-
2D NMR Acquisition (for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., adjacent protons on the aromatic ring).[7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.
-
Caption: Key HMBC correlations for assigning the this compound structure.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the molecular weight of the analyte, which, when measured with high accuracy (HRMS), can be used to determine the elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[9]
Protocol 4.1: LC-MS and HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (LC-MS for initial check):
-
Couple a simple HPLC system to a single quadrupole or ion trap mass spectrometer.
-
Inject a small volume (1-5 µL) of the sample.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode. The expected monoisotopic mass for C₈H₈N₂O is 148.0637. The [M+H]⁺ ion should be observed at m/z 149.0715.
-
-
Instrumentation (HRMS for confirmation):
-
Use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Infuse the sample directly or use LC introduction.
-
Trustworthiness: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (<5 ppm).
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion.
-
Using the HRMS data, calculate the elemental composition and compare it to the theoretical formula (C₈H₈N₂O). The measured mass should be within 5 ppm of the theoretical mass.
-
Analyze any observed fragment ions (from in-source decay or MS/MS experiments) to further support the proposed structure.[10]
-
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The two nitrogen atoms are basic sites readily accepting a proton. |
| Expected Ion | [M+H]⁺ | Protonated molecular ion. |
| Theoretical Mass | 148.0637 Da (M) | For C₈H₈N₂O. |
| Theoretical m/z | 149.0715 ([M+H]⁺) | Mass-to-charge ratio for the protonated species. |
| Mass Accuracy | < 5 ppm (for HRMS) | Required for unambiguous elemental composition determination. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of small organic molecules. A well-developed method can separate the target compound from starting materials, by-products, and degradation products.
Expertise & Causality: Reversed-phase (RP) chromatography is the most common starting point for molecules of intermediate polarity. A C18 stationary phase provides strong hydrophobic retention.[11] An acidic modifier (like formic or trifluoroacetic acid) is added to the mobile phase to suppress the ionization of any basic sites (like the pyridine nitrogen), which ensures sharp, symmetrical peaks.[12]
Protocol 5.1: Reversed-Phase HPLC Method for Purity Analysis
-
System Preparation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis, set to a wavelength where the chromophore has strong absorbance (e.g., 254 nm, or determine λₘₐₓ via UV scan).
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 1:1 Acetonitrile:Water) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient elution method, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis and Trustworthiness:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (<2% RSD) and peak area repeatability (<2% RSD).
-
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the constitutional structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure and stereochemistry.[13]
Expertise & Causality: Obtaining diffraction-quality single crystals is often the rate-limiting step.[14] This requires a highly pure sample (>98%) and systematic screening of various crystallization conditions. Slow evaporation of a saturated solution is a common and effective technique.
Protocol 6.1: Crystal Growth and Structure Determination
-
Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth. Recrystallization is often a good final purification step.
-
Crystal Growth:
-
Screen various solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane).
-
Prepare a near-saturated solution of the compound in a chosen solvent at room temperature or with gentle heating.
-
Filter the solution through a syringe filter into a clean vial.
-
Allow the solvent to evaporate slowly over several days to weeks by covering the vial with a perforated cap or parafilm.
-
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, clear crystal under a microscope.
-
Mount the crystal on a loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.[15]
-
-
Data Collection and Structure Solution:
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[15]
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or other algorithms to generate an electron density map.
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles. The resulting structure confirms the connectivity and provides insight into intermolecular interactions like hydrogen bonding in the crystal lattice.[16]
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve an unambiguous and comprehensive understanding of their synthesized material. High-confidence data from NMR confirms the chemical structure, HRMS validates the elemental composition, HPLC quantifies the purity, and X-ray crystallography can provide the ultimate proof of structure. This rigorous analytical foundation is essential for making informed decisions in the advancement of 2,7-naphthyridinone-based drug discovery projects.
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ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][7]. Revue Roumaine de Chimie. Available at: [Link]
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Saczewski, J., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie. Available at: [Link]
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Synthesis of Benzo[c][6][17]naphthyridinones and Benzo[c][6][11]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters. Available at: [Link]
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Application Notes and Protocols: Characterizing Novel 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the characterization of novel chemical entities, specifically focusing on the potential of the "1,2-Dihydro-2,7-naphthyridin-3(4H)-one" scaffold as a source of kinase inhibitors. While direct literature on this specific parent compound is emerging, the broader naphthyridinone class of N-heterocyclic compounds is a well-established and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] Derivatives of various naphthyridine isomers, such as 1,8-, 1,6-, and 1,5-naphthyridinones, have shown promise as inhibitors of critical kinases involved in oncology and inflammatory diseases, including Pim kinases, PKMYT1, and p38 MAP kinase.[5][6][7][8]
This guide is designed to provide a robust framework for researchers who have synthesized novel analogs of this compound and wish to embark on a systematic evaluation of their kinase inhibitory potential. The protocols herein are grounded in established methodologies for kinase inhibitor discovery and validation.[9][10][11][12][13][14]
Rationale for Investigating the this compound Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[15] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[9][12] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[16][17]
The naphthyridine core is of significant interest due to its structural resemblance to the purine core of ATP, the natural substrate for kinases. This mimicry allows naphthyridine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. The diverse isomers of the naphthyridine scaffold, such as the 2,7-naphthyridine system, offer unique three-dimensional arrangements of nitrogen atoms and substituent vectors.[3][4] This structural diversity provides a rich chemical space for the design of potent and selective kinase inhibitors. The exploration of the underexplored this compound scaffold is therefore a logical and promising strategy in the quest for novel kinase-targeted therapies.
Workflow for the Evaluation of Novel Kinase Inhibitors
The following diagram illustrates a typical workflow for the characterization of a novel compound as a kinase inhibitor, from initial screening to more detailed cellular and biochemical profiling.
Caption: A hypothetical signaling pathway demonstrating the inhibitory action of a 2,7-naphthyridinone derivative.
Data Presentation: Hypothetical IC50 Values
The following table presents a template for summarizing the inhibitory activity and selectivity of a series of novel this compound derivatives.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cellular IC50 (nM) |
| NAPH-001 | 15 | >10,000 | 1,200 | 150 |
| NAPH-002 | 8 | 5,000 | 800 | 95 |
| NAPH-003 | 120 | >10,000 | >10,000 | >1,000 |
| Reference Inhibitor | 5 | 10,000 | 500 | 50 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflow outlined in these application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of such compounds. Through systematic in vitro and cell-based assays, researchers can effectively identify and advance potent and selective kinase inhibitors with the potential for future therapeutic development.
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Application Notes and Protocols for the Investigation of 2,7-Naphthyridinone Derivatives in Cancer Cell Line Studies
Introduction: The Emergence of the 2,7-Naphthyridinone Scaffold in Oncology Research
The relentless pursuit of novel therapeutic agents in oncology has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently proven to be a fertile ground for the discovery of potent and selective anticancer agents. The 1,2-dihydro-2,7-naphthyridin-3(4H)-one core, a member of the broader naphthyridine family, represents a scaffold of significant interest. Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2]
While specific research on the parent this compound is limited, extensive studies on its derivatives have revealed their potential to interfere with critical cellular processes in cancer cells.[3][4][5] These modifications of the core structure have yielded compounds with activities ranging from inhibition of topoisomerase II to modulation of microtubule dynamics.[2][6] Notably, the 2,7-naphthyridinone scaffold has emerged as a promising framework for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of targeted therapies.[1][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of novel 2,7-naphthyridinone derivatives. We will delve into the mechanistic underpinnings of their activity, with a particular focus on PARP inhibition, and provide detailed protocols for their evaluation in cancer cell line studies.
Mechanistic Insights: Targeting the Achilles' Heel of Cancer Cells
The anticancer activity of 2,7-naphthyridinone derivatives can be attributed to their ability to interact with various molecular targets essential for cancer cell survival and proliferation. While the precise mechanism is derivative-specific, a prominent and promising avenue of investigation is the inhibition of PARP enzymes.
PARP Inhibition and Synthetic Lethality: A Powerful Therapeutic Strategy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[7][9] In healthy cells, if the BER pathway is compromised, DNA double-strand breaks (DSBs) can be repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[8][10]
This deficiency creates a vulnerability that can be exploited by PARP inhibitors. By inhibiting PARP, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[9][11] This concept, where the combination of two non-lethal defects (a deficiency in an HR gene and PARP inhibition) results in cell death, is known as synthetic lethality.[7][11] The clinical success of PARP inhibitors like Olaparib, Niraparib, and Rucaparib in treating BRCA-mutated ovarian and breast cancers validates this approach.[9][12]
The 2,7-naphthyridinone scaffold can be rationally designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP, thereby competitively inhibiting its enzymatic activity.
Figure 1: Mechanism of synthetic lethality induced by 2,7-naphthyridinone-based PARP inhibitors in homologous recombination-deficient cancer cells.
Application Notes: A Roadmap for Preclinical Evaluation
The following notes provide a structured approach to characterizing the anticancer properties of a novel 2,7-naphthyridinone derivative.
Initial Cytotoxicity Screening
The first step is to determine the concentration range over which the compound exhibits cytotoxic or cytostatic effects. A panel of cancer cell lines should be selected based on the therapeutic hypothesis. For a putative PARP inhibitor, this panel should include both HR-proficient and HR-deficient cell lines.
-
Recommended Cell Lines:
-
HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant)
-
HR-Proficient: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type)
-
Other relevant lines based on the intended cancer type (e.g., A549 for lung cancer, HCT116 for colon cancer).[13]
-
-
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is recommended.
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50) after a 72-hour exposure. This extended time point allows for the accumulation of DNA damage and subsequent cell death.
Target Engagement and Mechanism of Action Studies
Once cytotoxic activity is confirmed, the next phase is to validate that the compound engages its intended target and to elucidate its downstream cellular effects.
-
PARP Activity Assay: A cell-based PARP activity assay is essential to confirm that the compound inhibits PARP at concentrations relevant to its cytotoxic effects. This can be performed by measuring the levels of poly(ADP-ribose) (PAR) chains using an ELISA or Western blotting.
-
Cell Cycle Analysis: Treatment with a PARP inhibitor in HR-deficient cells is expected to cause an accumulation of cells in the G2/M phase of the cell cycle due to DNA damage checkpoints.[14] This can be assessed by flow cytometry after propidium iodide staining.
-
Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay such as Annexin V/PI staining followed by flow cytometry should be performed.[15] Activation of caspases (e.g., caspase-3/7) can also be measured.
-
DNA Damage Response: The induction of DNA damage can be visualized by immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments described above. These should be adapted and optimized for the specific cell lines and reagents used.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of the 2,7-naphthyridinone derivative in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Add 100 µL of the 2X compound solution to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the 2,7-naphthyridinone derivative at 1X and 5X the IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel 2,7-naphthyridinone derivative in cancer cell lines.
Data Presentation: A Comparative Analysis
Effective data presentation is crucial for interpreting the results of cell line studies. The following table provides an example of how to summarize cytotoxicity data for a hypothetical 2,7-naphthyridinone derivative, "Naphthy-7".
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) of Naphthy-7 |
| CAPAN-1 | Pancreatic | BRCA2 mutant | 0.8 |
| MDA-MB-436 | Breast | BRCA1 mutant | 1.2 |
| BxPC-3 | Pancreatic | Wild-Type | > 50 |
| MCF-7 | Breast | Wild-Type | > 50 |
| A549 | Lung | Wild-Type | 25.6 |
| HCT116 | Colon | Wild-Type | 32.1 |
Table 1: Hypothetical IC50 values for "Naphthy-7" across a panel of cancer cell lines. The data illustrates selective potency against BRCA-mutant cell lines, which is characteristic of a PARP inhibitor.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potential to function as PARP inhibitors makes them particularly attractive for targeting cancers with specific DNA repair deficiencies. The application notes and protocols provided herein offer a robust framework for the systematic evaluation of these compounds in a preclinical setting. Future studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates in animal models.[6]
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Lee, H. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of Cancer Prevention, 18(4), 347-354. [Link]
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Grellety, T., & Mejia, J. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. Therapeutic Advances in Medical Oncology, 13, 17588359211003328. [Link]
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Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 118, 22-35. [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
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Application Notes and Protocols for the Derivatization of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The 2,7-Naphthyridinone Scaffold - A Privileged Core in Medicinal Chemistry
The 1,2-dihydro-2,7-naphthyridin-3(4H)-one core represents a compelling heterocyclic scaffold for the development of novel therapeutic agents. Naphthyridine isomers and their derivatives are prevalent in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent structural features of the 2,7-naphthyridinone skeleton, including its hydrogen bond donors and acceptors, and a rigid bicyclic framework, make it an attractive starting point for library synthesis in drug discovery. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a core structure influence its biological activity. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of the this compound scaffold to enable robust SAR exploration.
Part 1: Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the this compound core.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Esterification of 4-Aminopicolinic Acid
-
Rationale: Protection of the carboxylic acid as an ethyl ester prevents unwanted side reactions in the subsequent steps and enhances solubility in organic solvents.
-
Procedure:
-
Suspend 4-aminopicolinic acid (1.0 eq) in absolute ethanol (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Warm the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-aminopicolinate.
-
Step 2: Acylation with Diethyl Malonate
-
Rationale: This step introduces the carbon framework necessary for the formation of the second ring.
-
Procedure:
-
Dissolve ethyl 4-aminopicolinate (1.0 eq) in anhydrous toluene (15 mL/g).
-
Add diethyl malonate (1.2 eq) and a catalytic amount of sodium ethoxide (0.1 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acylated product.
-
Step 3: Thermal Cyclization
-
Rationale: High-temperature intramolecular condensation leads to the formation of the dihydronaphthyridinone ring system. This is an adaptation of the Gould-Jacobs reaction.[6]
-
Procedure:
-
Add the crude acylated product to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250 °C for 1-2 hours.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
-
Part 2: Derivatization Strategies for SAR Studies
The this compound scaffold offers multiple points for diversification. The primary sites for modification are the lactam nitrogen (N2), and the aromatic protons on both rings.
Caption: Key derivatization points on the this compound scaffold. (Note: A placeholder image URL is used; in a real application, this would be the chemical structure).
Protocol 1: N-Alkylation and N-Arylation at the N2 Position
Modification at the lactam nitrogen is a common strategy to explore interactions with hydrophobic pockets in target proteins and to modulate the physicochemical properties of the molecule.
A. N-Alkylation
-
Rationale: The introduction of various alkyl groups can probe steric and electronic requirements in the binding site. Microwave-assisted synthesis can significantly accelerate this reaction.[7]
-
Procedure (Microwave-assisted):
-
In a microwave vial, combine this compound (1.0 eq), the desired alkyl halide (1.5 eq), and potassium carbonate (2.0 eq).
-
Add DMF (3-5 mL) as the solvent.
-
Seal the vial and irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
B. N-Arylation
-
Rationale: Introducing aryl or heteroaryl moieties at the N2 position can facilitate π-stacking interactions and introduce vectors for further functionalization. Copper or palladium-catalyzed N-arylation reactions are effective for this transformation. An efficient N-arylation strategy using diaryliodonium salts has been reported for a related 2,7-naphthyridinone system and can be adapted here.[8]
-
Procedure (Copper-catalyzed):
-
To a reaction tube, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Seal the tube and heat at 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 2: Halogenation for Cross-Coupling Reactions
Introducing a halogen atom, typically bromine, onto the aromatic rings provides a handle for a wide array of palladium-catalyzed cross-coupling reactions. Regioselective bromination can often be achieved using N-bromosuccinimide (NBS).[9][10]
-
Rationale: The electron-rich nature of the pyridone ring and the directing effects of the existing nitrogen atoms will influence the regioselectivity of bromination. Positions C4, C5, and C8 are potential sites for electrophilic aromatic substitution.
-
Procedure (Selective Bromination):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography to isolate the desired bromo-substituted isomer(s). Note: Careful characterization by 2D NMR will be required to confirm the position of bromination.
-
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
With the halogenated intermediates in hand, a vast chemical space can be explored using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
-
Rationale: This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl groups, allowing for the exploration of extended binding domains and modulation of electronic properties.[11][12][13][14]
-
Procedure:
-
To a microwave vial, add the bromo-naphthyridinone (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1).
-
Degas the mixture with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat in a microwave reactor at 100-140 °C for 20-40 minutes.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Filter the organic layer through a pad of celite.
-
Wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
-
Rationale: This reaction enables the introduction of primary or secondary amines, providing access to key hydrogen bonding interactions and opportunities to modulate solubility and basicity.[15][16][17][18][19]
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromo-naphthyridinone (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Degas the mixture.
-
Heat the reaction at 80-110 °C for 4-24 hours, monitoring by TLC.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Part 3: Data Presentation and Characterization
Rigorous characterization of all synthesized compounds is essential for the integrity of SAR studies. Standard analytical techniques should be employed to confirm the structure and purity of each derivative.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation. 2D techniques such as COSY, HSQC, and HMBC are invaluable for confirming regiochemistry, especially after halogenation and cross-coupling reactions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each new compound.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by HPLC, aiming for >95% purity for biological testing.
Example Data Summary Table
| Compound ID | R¹ (N2) | R² (C5) | R³ (C8) | MW | Purity (HPLC %) | Biological Activity (IC₅₀, µM) |
| Core-01 | H | H | H | 162.16 | >98 | >100 |
| N-Me-01 | CH₃ | H | H | 176.19 | >99 | 85.3 |
| N-Bn-01 | Benzyl | H | H | 252.29 | >99 | 50.1 |
| Br-Core-01 | H | Br | H | 241.06 | >97 | >100 |
| Suz-Ph-01 | H | Phenyl | H | 238.26 | >98 | 25.6 |
| B-H-An-01 | H | Aniline | H | 253.28 | >96 | 12.8 |
Conclusion
The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this guide, based on established and robust chemical transformations, offer a systematic approach to explore the chemical space around this promising core. By employing these derivatization strategies, researchers can effectively probe the structural requirements for biological activity and advance the development of novel therapeutics based on the 2,7-naphthyridinone framework.
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Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. IRL @ UMSL. [Link]
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Zhang, A., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science, 22(9), 457-467. [Link]
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De Clercq, R., et al. (2013). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wang, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(10), 1349. [Link]
-
Balogh, M., et al. (1986). Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. Journal of the Chemical Society, Perkin Transactions 1, 753-757. [Link]
-
El-Gendy, A. A. (2012). Advances in the Chemistry of Naphthyridines. In Advances in Chemistry Research. [Link]
-
Rivero, I. A., et al. (2010). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 15(10), 7116-7126. [Link]
-
Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. [Link]
-
Barbu, E., et al. (2001). 2,7‐Naphthyridines: Synthesis and Reactions. ChemInform, 32(23). [Link]
-
Said, M. M. (2013). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of the Chinese Chemical Society, 60(1), 67-78. [Link]
-
Pinto, A. V., et al. (1990). NBS Bromination Reactions of Dihydronaphthofuran Quinones: A New Fragmentation Type Reaction in the Chemistry of Quinones. Anais da Academia Brasileira de Ciencias, 62(4), 329-333. [Link]
-
Wang, C., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34657-34661. [Link]
Sources
- 1. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
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- 3. irl.umsl.edu [irl.umsl.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support center for the synthesis of 1,2-dihydro-2,7-naphthyridin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your dedicated scientific resource, this document provides in-depth, field-proven insights to ensure the successful and efficient production of this valuable heterocyclic scaffold.
Introduction to the Synthesis
The 2,7-naphthyridinone core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Its synthesis, while achievable, presents unique challenges that can impact overall yield and purity. The most common and logical synthetic strategy involves the intramolecular cyclization of a functionalized pyridine precursor, specifically a derivative of 4-aminopyridine.[1]
This guide will focus on a robust two-stage synthetic approach:
-
Synthesis of the Key Intermediate: Preparation of ethyl 2-(4-amino-3-pyridyl)acetate.
-
Intramolecular Cyclization: Formation of the this compound ring system via a base-mediated intramolecular condensation, akin to a Dieckmann condensation.[1][3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations grounded in chemical principles and actionable solutions to get your experiment back on track.
Problem 1: Low Yield of the Key Intermediate, Ethyl 2-(4-amino-3-pyridyl)acetate
Question: I am attempting to synthesize the key pyridine-based intermediate, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the synthesis of ethyl 2-(4-amino-3-pyridyl)acetate often stem from challenges in the initial formation of the substituted pyridine ring or in the subsequent functionalization. Let's break down the potential issues in a common synthetic route starting from a suitable pyridine precursor.
Underlying Causes and Corrective Actions:
-
Incomplete Reaction or Side Reactions During Precursor Synthesis: The synthesis of the substituted pyridine itself can be problematic. Ensure your starting materials are pure and the reaction conditions are strictly followed.
-
Suboptimal Esterification Conditions: The conversion of the corresponding pyridylacetic acid to its ethyl ester requires carefully controlled conditions to drive the equilibrium towards the product.
-
Actionable Advice: Employ a large excess of anhydrous ethanol and a strong acid catalyst like concentrated sulfuric acid. Ensure the reaction is refluxed for an adequate time (e.g., 18 hours) to reach completion.[5] The workup procedure is also critical; neutralization must be done carefully at low temperatures to avoid hydrolysis of the newly formed ester.
-
-
Purification Losses: The intermediate may be lost during extraction and purification.
-
Actionable Advice: Use a reliable extraction solvent like ethyl acetate and perform multiple extractions to ensure complete recovery from the aqueous layer.[5] During solvent removal, use a rotary evaporator at a moderate temperature to avoid decomposition.
-
Problem 2: The Intramolecular Cyclization Fails to Produce the Desired this compound
Question: I have successfully synthesized the ethyl 2-(4-amino-3-pyridyl)acetate intermediate, but the subsequent cyclization step is not yielding the target naphthyridinone. What could be going wrong?
Answer:
The intramolecular cyclization to form the 2,7-naphthyridinone ring is a critical step that is highly sensitive to reaction conditions. The mechanism is analogous to a Dieckmann condensation, which involves the formation of an enolate followed by an intramolecular nucleophilic attack.[3][4][6]
Underlying Causes and Corrective Actions:
-
Incorrect Base Selection: The choice of base is paramount. A base that is too weak will not deprotonate the α-carbon of the ester efficiently, while a base that is too strong or sterically unhindered can lead to side reactions.
-
Actionable Advice: Sodium ethoxide in ethanol is a classic choice for Dieckmann-type condensations.[1][3] Alternatively, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like THF or toluene can be more effective and minimize side reactions.[1]
-
-
Presence of Water: The reaction is highly sensitive to moisture. Water will quench the enolate intermediate and hydrolyze the ester, preventing cyclization.
-
Actionable Advice: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may not provide enough energy for the reaction to proceed, while too high a temperature can promote side reactions, including polymerization.
-
Actionable Advice: Start the reaction at room temperature and gently heat to reflux if necessary, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Dimerization: For the formation of larger rings, intermolecular condensation (dimerization) can be a significant side reaction.[1]
-
Actionable Advice: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.
-
Problem 3: Formation of Multiple Products and Purification Difficulties
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. How can I improve the purity and simplify the purification process?
Answer:
The formation of multiple products is a common challenge in heterocyclic synthesis. In this case, it could be due to incomplete reaction, side reactions, or the presence of isomeric byproducts.
Underlying Causes and Corrective Actions:
-
Incomplete Cyclization: The starting material, ethyl 2-(4-amino-3-pyridyl)acetate, may still be present.
-
Actionable Advice: Monitor the reaction closely with TLC. If the starting material persists, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Products from Base-Induced Reactions: The strong base can promote other reactions, such as the self-condensation of the starting material or decomposition.
-
Actionable Advice: As mentioned before, using a non-nucleophilic, sterically hindered base can mitigate some of these side reactions.
-
-
Isomer Formation: Depending on the precise reaction conditions, there is a possibility of forming other naphthyridinone isomers, although the structure of the precursor should strongly favor the 2,7-isomer.
-
Purification Strategy: Standard purification techniques may need optimization.
-
Actionable Advice:
-
Crystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides good quality crystals.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable alternative. Use a solvent system that provides good separation between your product and the impurities on a TLC plate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the intramolecular cyclization step?
A1: For a Dieckmann-type condensation to form the this compound, a strong, non-nucleophilic base is generally preferred. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or toluene is an excellent choice as it irreversibly deprotonates the α-carbon of the ester, driving the reaction forward. Potassium tert-butoxide is another effective option.[1]
Q2: How can I effectively monitor the progress of the cyclization reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (ethyl 2-(4-amino-3-pyridyl)acetate) and the product (this compound). The product, being more polar due to the amide functionality, should have a lower Rf value than the starting ester.
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, other strategies exist for constructing the 2,7-naphthyridine scaffold. One alternative involves starting with a different pyridine derivative and building the second ring through a different set of reactions. For example, a suitably substituted 3-cyanopyridine could be a starting point for a series of transformations to build the fused pyridone ring. However, the intramolecular cyclization of a pre-functionalized pyridine, as detailed in this guide, is often a more direct approach.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Handle strong bases like sodium hydride and potassium tert-butoxide with extreme care, as they are highly reactive and corrosive. These should be handled under an inert atmosphere.
-
Use a fume hood, especially when working with volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-amino-3-pyridyl)acetate (Key Intermediate)
This protocol is a representative procedure based on established methods for the synthesis of related compounds.
Materials:
-
4-Amino-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Sodium Cyanide (NaCN)
-
Ethanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Bromination: In a round-bottom flask, dissolve 4-amino-3-methylpyridine in a suitable solvent like carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Cyanation: Dissolve the crude bromo-intermediate in a suitable solvent like DMSO. Add NaCN and heat the mixture. Monitor the reaction by TLC until the bromo-intermediate is consumed. Cool the reaction and perform an aqueous workup, extracting the product with ethyl acetate.
-
Hydrolysis and Esterification: The resulting nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by Fischer esterification. Alternatively, a more direct route involves ethanolysis of the nitrile in the presence of a strong acid. To the crude nitrile, add a large excess of anhydrous ethanol followed by the slow addition of concentrated sulfuric acid at 0 °C. Reflux the mixture for 18-24 hours.[5]
-
Workup and Purification: Cool the reaction mixture to 0 °C and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-amino-3-pyridyl)acetate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Substrate Addition: Dissolve ethyl 2-(4-amino-3-pyridyl)acetate (1 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 1-2 hours to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture with 1 M HCl to a pH of ~2-3. Separate the layers and wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Product Isolation: Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~8-9. The product should precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Intermediate | Incomplete esterification | Use excess anhydrous ethanol and a strong acid catalyst; ensure sufficient reflux time. |
| Purification losses | Perform multiple extractions; use moderate temperatures for solvent removal. | |
| Cyclization Failure | Incorrect base | Use a strong, non-nucleophilic base like NaH or potassium tert-butoxide. |
| Presence of water | Use anhydrous solvents and glassware; perform under an inert atmosphere. | |
| Dimerization | Employ high-dilution conditions by slow addition of the substrate. | |
| Multiple Products | Incomplete reaction | Extend reaction time or increase temperature slightly while monitoring by TLC. |
| Side reactions | Use a sterically hindered, non-nucleophilic base. | |
| Purification issues | Optimize crystallization solvent system or use column chromatography. |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
-
Dieckmann, W. The Dieckmann Condensation. Berichte der deutschen chemischen Gesellschaft. 1900, 33 (3), 2670-2684. [Link]
-
Wojcicka, A., et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Zhang, A., et al. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. 2007, 9(6), 916-9. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Ikekawa, N. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Pharmaceutical Bulletin. 1958, 6(3), 263-268. [Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
- Google Patents. An improved process for producing aminopyridines.
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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Wikipedia. Dieckmann condensation. [Link]
-
PrepChem. Synthesis of ethyl 4-pyridylacetate. [Link]
-
ACS Publications. Synthesis of a Series of Derivatives of Ethyl 2-Pyridylacetate. The Journal of Organic Chemistry. [Link]
-
Palacios, F., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Zaleska, B., et al. Synthesis and In vitro Antiproliferative Screening of New 2,7-Naphthyridine-3-carboxylic Acid Hydrazide Derivatives. Acta Poloniae Pharmaceutica. 2011, 68(4), 535-42. [Link]
-
Organic Syntheses. ethyl 2-pyridylacetate. [Link]
-
National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. [Link]
-
Zhang, A., et al. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. PubMed. [Link]
-
Fustero, S., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
de Alaniz, J. R., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
- Google Patents.
-
Al-Said, M. S., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. MDPI. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
ResearchGate. Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. [Link]
-
O'Donnell, C. J., et al. Novel Transformation of α,β-unsaturated Aldehydes and Ketones Into γ-amino Alcohols or 1,3-oxazines via a 4 or 5 Step, One-Pot Sequence. PubMed. [Link]
-
ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
- Google Patents. Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
-
Mansfield, L., et al. Synthesis, structure, and pharmacological screening of 2,7-naphthyridine derivatives. Polish Journal of Chemistry. 2009, 83, 207–215. [Link]
-
Avetisyan, A. A., et al. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. [Link]
-
Senger, J., et al. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Publishing. [Link]
- Google Patents.
-
Movassaghi, M., & Hill, M. D. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. 2006, 128(14), 4592-4593. [Link]
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
-
PubMed. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]
-
PubMed. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. [Link]
-
ResearchGate. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. [Link]
Sources
Technical Support Center: Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support center for the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this and related naphthyridinone scaffolds. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in heterocyclic synthesis are a common challenge and can often be attributed to a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Answer:
Several factors can contribute to low yields in the synthesis of this compound. Let's break down the most probable causes and their solutions:
-
Incomplete Cyclization: The formation of the bicyclic naphthyridinone core is the critical ring-closing step. Incomplete cyclization can leave you with a significant amount of the linear amino-ester or amino-acid precursor.
-
Causality: The cyclization is often a reversible or equilibrium-limited process. Insufficient reaction time, suboptimal temperature, or an inappropriate base can fail to drive the reaction to completion.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak should be tracked. Stalling of the reaction indicates a potential issue.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time. Some cyclizations require prolonged heating to overcome the activation energy barrier.
-
Choice of Base/Catalyst: The selection of a suitable base or acid catalyst is critical. For intramolecular condensations, non-nucleophilic bases are often preferred to avoid side reactions.
-
-
-
Side Reactions: The presence of multiple reactive sites in the precursors can lead to the formation of undesired byproducts, consuming your starting materials and reducing the yield of the target molecule.
-
Causality: Competing reaction pathways, such as intermolecular reactions or reactions at other functional groups, can dominate if the reaction conditions are not carefully controlled.
-
Troubleshooting:
-
Concentration Adjustment: High concentrations of starting materials can favor intermolecular reactions, leading to dimers or polymers. Running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization.
-
Protecting Groups: If your precursors contain other reactive functional groups, consider using protecting groups to temporarily block these sites and direct the reaction towards the desired pathway.
-
-
-
Product Degradation: The desired this compound may be susceptible to degradation under the reaction or workup conditions.
-
Causality: The amide bond in the naphthyridinone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures.[1][2][3][4]
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents.
-
Workup pH: Ensure the pH during the workup and purification steps is controlled to minimize hydrolysis. Neutralization of the reaction mixture before extraction is often advisable.
-
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.
-
Causality: Even small amounts of contaminants can have a significant impact on the reaction outcome. Water in solvents, for instance, can lead to hydrolysis of intermediates or the final product.
-
Troubleshooting:
-
Reagent and Solvent Quality: Use reagents of high purity and ensure that solvents are appropriately dried when necessary.
-
-
Logical Workflow for Yield Optimization:
Caption: Potential main and side reaction pathways in the synthesis.
FAQ 3: How can I definitively identify the byproducts in my reaction mixture?
Accurate identification of byproducts is essential for optimizing your reaction conditions to suppress their formation. A combination of spectroscopic techniques is the most powerful approach.
Answer:
A multi-pronged analytical approach is recommended for the unambiguous identification of reaction byproducts.
Step-by-Step Protocol for Byproduct Identification:
-
Isolation:
-
Chromatography: Attempt to isolate the major byproducts from the reaction mixture using column chromatography or preparative TLC. Obtaining a pure sample of the byproduct is ideal for detailed analysis.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the byproduct.
-
Procedure:
-
Dissolve a small sample of the crude reaction mixture or the isolated byproduct in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into an LC-MS or a direct-infusion mass spectrometer.
-
Acquire the mass spectrum.
-
-
Interpretation: The molecular ion peak (M+) will give you the molecular weight of the compound. This is the first and most critical piece of information for proposing a structure. Compare this to the expected molecular weights of the potential byproducts listed in the table above. The fragmentation pattern can also provide valuable structural clues. [5][6][7][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the byproduct.
-
Procedure:
-
Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum. This will provide information on the number and types of protons and their connectivity.
-
Acquire a ¹³C NMR spectrum. This will show the number and types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures to establish detailed connectivity.
-
-
Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the NMR spectra provide a detailed fingerprint of the molecule's structure. [9][10][11]For example, the presence of an aldehydic proton signal around 9-10 ppm could indicate an unexpected side reaction.
-
Data Interpretation Example:
| Observed Data | Interpretation |
| MS: M+ at m/z = 320 | Suggests a dimer of a starting material with MW ~160. |
| ¹H NMR: Broad singlet at ~11 ppm | Indicative of a carboxylic acid proton, suggesting hydrolysis. |
| ¹³C NMR: Signal at ~170 ppm | Consistent with a carboxylic acid or amide carbonyl carbon. |
By combining the information from MS and NMR, you can build a confident structural assignment for the observed byproducts.
Analytical Workflow Diagram:
Caption: A workflow for the identification and mitigation of reaction byproducts.
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PMC. Available at: [Link]
-
Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]
-
Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. Available at: [Link]
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13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate. Available at: [Link]
-
Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Sci-Hub. Available at: [Link]
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Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Publications. Available at: [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. ResearchGate. Available at: [Link]
-
Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]
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Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c]n[12][5]aphthyridine Morpholine Derivatives. Assiut University. Available at: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]
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Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
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5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]
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Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
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Advances on the biosynthesis of pyridine rings. PMC. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
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Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry. Available at: [Link]
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AND 2,14]N[13][14]APHTHYRIDINES AND OXIDATION. Semantic Scholar. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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mechanism of amide hydrolysis. YouTube. Available at: [Link]
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Structure–activity relationships of imidazopyridine dimers as anticancer agents (R¹ = R1. ResearchGate. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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the hydrolysis of amides. Chemguide. Available at: [Link]
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Synthesis and amination of naphthyridines. Wageningen University & Research. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. Available at: [Link]
-
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). NIH. Available at: [Link]
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Technical Support Center: Optimizing Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support guide for the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of the this compound core structure.
Q1: What is the most common strategy for synthesizing the this compound scaffold?
A1: The synthesis of the this compound scaffold is typically achieved through a two-stage process. The core transformation involves an intramolecular cyclization of a suitably functionalized pyridine precursor. A highly effective and common approach is a variation of the aza-Michael addition.[1][2] This involves:
-
Precursor Synthesis: An aminopyridine is acylated with an α,β-unsaturated carbonyl derivative (e.g., acryloyl chloride) to form an N-(pyridin-yl)acrylamide intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step is then induced, where the pyridine ring acts as a nucleophile in a conjugate addition to the acrylamide moiety, forming the six-membered dihydropyridinone ring. This cyclization is often promoted by a strong acid or a Lewis acid catalyst.
Q2: Why is the intramolecular cyclization step often the most challenging?
A2: The intramolecular cyclization is the critical bond-forming step and its success is highly sensitive to several factors. The pyridine ring is only moderately nucleophilic, and the reaction involves forming a bicyclic system, which can have significant activation energy barriers. Key challenges include:
-
Activation of the Substrate: The α,β-unsaturated system requires sufficient activation to be susceptible to attack by the pyridine nitrogen.
-
Competition with Side Reactions: Intermolecular polymerization of the acrylamide precursor can compete with the desired intramolecular reaction, especially at high concentrations.
-
Stereoelectronic Effects: The geometry of the transition state for the ring closure must be favorable, which can be influenced by substituents on the pyridine ring.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between your starting material (precursor) and the product. Visualizing with a UV lamp is typically effective due to the aromatic nature of the compounds. For more precise monitoring, especially for kinetics or byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It allows you to track the disappearance of the precursor's mass peak and the appearance of the product's mass peak simultaneously.
Q4: What are the key spectroscopic features I should look for to confirm the product structure?
A4: Confirmation of this compound requires a combination of spectroscopic methods:
-
¹H NMR: Expect to see the disappearance of the vinyl protons from the acrylamide precursor. New aliphatic protons corresponding to the newly formed saturated portion of the dihydropyridinone ring will appear, typically as multiplets in the 2.5-4.5 ppm range. Aromatic signals for the pyridine portion will also be present.
-
¹³C NMR: Look for the appearance of new sp³ carbon signals and the disappearance of the vinyl carbon signals. The carbonyl carbon of the lactam should be visible, typically in the 165-175 ppm range.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band for the lactam carbonyl (C=O) stretch should be present, typically around 1650-1680 cm⁻¹.
Part 2: Troubleshooting and Optimization Guide
This guide is structured to address specific experimental issues. For each problem, potential causes are analyzed, and scientifically grounded solutions are provided.
Problem 1: Low or No Yield of the Desired Product
Low yield is the most common issue, often stemming from an inefficient cyclization step.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Detailed Causes and Solutions
-
Cause A: Ineffective Cyclization Catalyst/Promoter
-
Explanation: The cyclization requires overcoming a significant activation barrier. The catalyst's role is to enhance the electrophilicity of the α,β-unsaturated system or to facilitate the deprotonation/activation of the nucleophile. If the promoter is too weak, the reaction will not proceed.
-
Solution: A systematic screening of cyclization promoters is recommended. Strong Brønsted acids (like p-toluenesulfonic acid) or Lewis acids can be effective. For particularly challenging substrates, a powerful activating agent like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (like 2-chloropyridine) can be highly effective for promoting such cyclizations by activating the amide moiety.[3][4][5]
-
-
Cause B: Unsuitable Reaction Temperature
-
Explanation: Temperature affects reaction kinetics. A temperature that is too low may result in an impractically slow reaction rate. Conversely, a temperature that is too high can promote side reactions, such as polymerization or decomposition of the starting material or product.
-
Solution: Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction. If no conversion is observed after several hours, incrementally increase the temperature by 10-20 °C. It is crucial to run a parallel control reaction to check for decomposition at higher temperatures.
-
-
Cause C: Incorrect Solvent Choice
-
Explanation: The solvent must fully solubilize the starting material and should be stable under the reaction conditions. Furthermore, the solvent's polarity can influence the stability of the charged intermediates or transition states involved in the cyclization mechanism.
-
Solution: Aprotic solvents are generally preferred to avoid side reactions with the catalyst or intermediates. Dichloromethane (DCM), dichloroethane (DCE), acetonitrile (MeCN), or toluene are common choices. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that its high boiling point can make product isolation more difficult.
-
Table 1: Optimization of Cyclization Reaction Conditions
| Parameter | Condition A (Baseline) | Condition B (Increased Activation) | Condition C (For Steric Hindrance) | Rationale & Key Insight |
| Catalyst/Promoter | p-TSA (1.2 eq) | Tf₂O (1.5 eq) + 2-Cl-Pyridine (2.0 eq) | AuCl₃ (10 mol%) | p-TSA provides general acid catalysis. Tf₂O offers powerful amide activation.[5] Gold catalysts are excellent at activating alkyne/allene precursors if those are used instead of acrylates.[6] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | 1,4-Dioxane | DCM is a good starting point. MeCN can better stabilize charged intermediates. Dioxane is a high-boiling ether suitable for elevated temperatures. |
| Temperature | 40 °C (Reflux) | 0 °C to RT | 80 - 100 °C | The highly reactive Tf₂O reaction is often run at lower temperatures. Gold-catalyzed reactions may require more thermal energy. |
| Concentration | 0.1 M | 0.1 M | 0.01 M (High Dilution) | High dilution conditions favor intramolecular reactions over intermolecular polymerization, which is a common failure mode. |
Problem 2: Formation of Significant Impurities or Side Products
The presence of multiple spots on a TLC plate indicates a lack of reaction selectivity.
Reaction Mechanism and Potential Side Reactions
Caption: Desired intramolecular cyclization vs. competing intermolecular polymerization.
-
Cause A: Intermolecular Polymerization
-
Explanation: The acrylamide moiety of one precursor molecule can react with the pyridine nitrogen of another molecule, leading to oligomers or polymers instead of the desired cyclic product. This is more likely to occur at higher concentrations.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the precursor solution slowly via a syringe pump to a heated solution of the catalyst in the reaction solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.
-
-
Cause B: Hydrolysis of Product
-
Explanation: The lactam ring in the product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction workup. This would cleave the ring, leading to a different product.
-
Solution: Ensure the workup procedure is as mild as possible. Neutralize the reaction mixture carefully with a weak base like aqueous sodium bicarbonate solution, avoiding strong acids or bases. If the product is sensitive, it may be better to quench the reaction by removing the solvent and directly purifying the residue via chromatography.[7]
-
Problem 3: Difficulty in Purifying the Final Compound
Even with a successful reaction, isolating the product in high purity can be a challenge.
-
Cause A: Co-elution of Product and Starting Material
-
Explanation: The product and the unreacted precursor may have very similar polarities, making them difficult to separate using standard column chromatography.
-
Solution: Systematically screen different solvent systems for flash chromatography. A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate, acetone, or methanol. If separation is still poor, consider using a different stationary phase, such as neutral alumina, or reverse-phase chromatography.
-
-
Cause B: Product Streaking or Decomposing on Silica Gel
-
Explanation: The slightly acidic nature of standard silica gel can sometimes cause decomposition of sensitive nitrogen-containing compounds. This manifests as streaking or tailing on the TLC plate and low recovery from the column.
-
Solution: Deactivate the silica gel before use. This can be done by preparing the silica slurry in the column with a solvent system containing a small amount of a basic additive, such as triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface, allowing for cleaner elution of basic compounds.
-
Part 3: Experimental Protocol Example
This section provides a representative, detailed protocol for the synthesis. Note: This is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of Precursor: N-(pyridin-4-yl)acrylamide
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 4-aminopyridine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the pure precursor.
Step 2: Intramolecular Cyclization to this compound
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the N-(pyridin-4-yl)acrylamide precursor (1.0 eq) and anhydrous acetonitrile (~0.1 M).
-
Catalyst Addition: Add triflic anhydride (1.5 eq) to the solution at 0 °C, followed by 2-chloropyridine (2.0 eq).[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material and the formation of the product mass.
-
Quenching: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous mixture three times with DCM or ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.
References
-
Galla, V. K., et al. (2017). Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][8][9]naphthyridines. Organic & Biomolecular Chemistry, 15(37), 7813-7818. [Link]
-
de la Torre, B. G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]
-
Wójcik, M., et al. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(19), 6681. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Jones, K. R., et al. (2014). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]
-
Alcaro, S., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(12), 4287-4297. [Link]
-
Katritzky, A. R., et al. (2001). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 66(16), 5606-5611. [Link]
-
Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. [Link]
-
Wang, Q., et al. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Letters, 19(21), 5848-5851. [Link]
-
Wang, Q., et al. (2020). Tf2O-Mediated Cyclization of α-Acyl-β-(2-aminopyridinyl)acrylamides: Access to N-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-imines. The Journal of Organic Chemistry, 85(7), 4875-4884. [Link]
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Crystallization of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support center for the crystallization of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-heterocyclic scaffold. Achieving a highly crystalline final product is paramount for purity, stability, and downstream applications. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: I have my crude this compound product. Where do I even begin with solvent selection for crystallization?
A: Solvent selection is the most critical step. The ideal solvent should dissolve your compound completely when hot but poorly when cold. For a naphthyridinone structure, which contains both polar (amide, pyridine nitrogen) and non-polar (aromatic ring) functionalities, a systematic screening approach is best.
Start with small-scale trials (10-20 mg) using a range of solvents with varying polarities.[1] Good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). Highly non-polar solvents like hexanes or toluene are unlikely to be good primary solvents but are excellent candidates for use as "anti-solvents."[1] The rule of thumb is that solvents with functional groups similar to the solute are often effective.[2]
Q2: My compound refuses to crystallize from any solvent I try. What are the most common culprits?
A: Failure to crystallize typically points to one of two primary issues:
-
Incorrect Saturation: The most common reason for not obtaining crystals is using too much solvent.[3] Your solution must be supersaturated for crystals to form. If you can't achieve saturation even after concentrating the solution, the compound is likely too soluble in that solvent.
-
High Impurity Load: Even small amounts of impurities can inhibit nucleation and crystal growth.[4] Starting materials, side-products, or residual catalysts can act as "crystal poisons." A purity of at least 80-90% is recommended before attempting final crystallization for high-quality single crystals.[5] Consider a preliminary purification step like flash column chromatography if your crude material is significantly impure.
Q3: My product is "oiling out" instead of forming crystals. What does this mean and how can it be fixed?
A: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This happens when the temperature of the solution is higher than the melting point of your compound (which is often depressed by impurities).[3][6] Oils rarely form pure crystals because impurities tend to be more soluble in the oil phase than in the solvent.[6]
To fix this:
-
Re-dissolve and add more solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent. This keeps the compound soluble at a lower temperature, which may be below its melting point.[6]
-
Slow down the cooling: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment.[3]
-
Change solvents: Try a solvent with a lower boiling point.
Q4: I'm getting crystals, but they are very fine needles or a powder. How can I improve their quality and size?
A: The formation of very small crystals or needles indicates that the nucleation process is happening too quickly, leading to a large number of small crystals rather than a few large ones.[5][6] The goal is to slow down the crystal growth process.
Strategies to improve crystal quality:
-
Reduce the rate of supersaturation:
-
Slower Cooling: Insulate the flask to slow the cooling rate.
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days. This is a simple and effective method.
-
Vapor or Liquid Diffusion: These techniques introduce an "anti-solvent" (in which the compound is insoluble) very slowly, either through vapor phase diffusion or by carefully layering the liquids.[7] This gradual decrease in solubility promotes slow, ordered crystal growth.
-
Section 2: In-Depth Troubleshooting Guides
Problem: No Crystals Form After Cooling
-
Cause A: Sub-optimal Supersaturation
-
Causality: Crystals form from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. If the solution is not saturated at the higher temperature, or if too much solvent was used, it will never become supersaturated upon cooling.[3]
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a previous batch of pure crystals, add a single tiny crystal to the solution to act as a template for growth.
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to "crash out" impurely.[3]
-
Introduce an Anti-Solvent: While stirring, add a solvent in which your compound is insoluble (e.g., heptane or water) dropwise until the solution remains faintly cloudy. Add a drop of the primary solvent to clarify and then allow it to stand.
-
-
-
Cause B: High Impurity Load
-
Causality: Impurities can interfere with the formation of a crystal lattice. Some impurities may be structurally similar and get incorporated, creating defects, while others may adsorb to the surface of growing crystals, stopping further growth.[4] For N-heterocycles, residual starting materials or protonated amine bases from the synthesis can be common culprits.[5]
-
Solution:
-
Pre-Purification: Purify the crude material using flash column chromatography before attempting crystallization.
-
Activated Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities.
-
Aqueous Wash: If impurities are acidic or basic, an aqueous workup (e.g., washing an ethyl acetate solution of your compound with a mild acid or base) prior to crystallization can be effective.
-
-
Problem: Oiling Out (Liquid Droplet Formation)
-
Causality: This phenomenon is a liquid-liquid phase separation that occurs when the compound's solubility is exceeded at a temperature above its melting point.[6] Impurities dramatically lower a compound's melting point, making oiling out more likely.
-
Solution Workflow:
-
Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add 10-20% more of the primary solvent.
-
Ensure Homogeneity: Ensure all material is fully dissolved before setting it aside to cool.
-
Cool Slowly: Allow the flask to cool to ambient temperature undisturbed over several hours. Do not place it directly in an ice bath. Very slow cooling can favor crystal formation over oiling.[3]
-
Re-evaluate Solvent System: If oiling persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or a different polarity.
-
Problem: Poor Crystal Quality (Microcrystals, Needles, Aggregates)
-
Causality: The final size and quality of crystals are determined by the balance between nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing crystals). Rapid nucleation leads to many small crystals, while slow, controlled growth leads to fewer, larger crystals.[5]
-
Solution:
-
Minimize Nucleation Sites: Use clean, scratch-free glassware. Disturbances like vibrations or rapid temperature changes can trigger excessive nucleation.[5]
-
Slow the Process: The key is to approach the point of supersaturation as slowly as possible.
-
For Cooling Crystallization: Use a larger volume of solvent than the absolute minimum required for dissolution. This ensures the solution cools for a longer period before becoming supersaturated.[6]
-
Implement Advanced Techniques: Use vapor diffusion or solvent layering methods, which are designed for slow, high-quality crystal growth and are suitable for milligram-scale crystallizations.[7] (See Protocol 2).
-
-
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place ~15 mg of your crude this compound into each of 6-8 small, clean vials.
-
To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility at room temperature.
-
For vials where the solid is sparingly soluble, heat gently with a heat gun until the solid dissolves.
-
Allow the heated vials to cool slowly to room temperature, then place them in a refrigerator (~4 °C).
-
Observe the vials after 24 hours. The best solvent will have dissolved the compound when hot and produced a good yield of crystals upon cooling.
Protocol 2: Vapor Diffusion for High-Quality Crystals
This method is excellent for growing X-ray quality crystals from small amounts of material.[7]
-
Dissolve 5-10 mg of your compound in a minimal amount (~0.5 mL) of a relatively low-volatility solvent in which it is soluble (e.g., Toluene, Dichloromethane). This is the "primary solvent."
-
Place this solution in a small, open vial (e.g., a 1-dram vial).
-
In a larger jar or beaker (~50 mL), add a few milliliters of a volatile "anti-solvent" in which your compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).
-
Carefully place the small vial inside the larger jar, ensuring the liquid levels do not touch.
-
Seal the larger jar tightly with a cap or parafilm.
-
Leave the setup undisturbed in a location with a stable temperature for several days. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Diagram of the Vapor Diffusion Technique.
Section 4: Troubleshooting Workflow & Reference Data
General Troubleshooting Workflow
dot graph TD; A[Crude this compound] --> B{Purity Check (TLC/NMR)}; B -- ">90% Pure" --> C[Start Crystallization]; B -- "<90% Pure" --> D[Purify via Chromatography]; D --> C; C --> E{Solvent Screening}; E --> F[Select Best System]; F --> G{Crystallization Outcome}; G -- "No Crystals" --> H[Troubleshoot Saturation/Nucleation]; G -- "Oiling Out" --> I[Re-dissolve, Slow Cooling, Change Solvent]; G -- "Poor Quality Crystals" --> J[Slow Down Growth Rate (e.g., Vapor Diffusion)]; G -- "Good Crystals, Low Yield" --> K[Optimize Solvent Volume, Check Mother Liquor]; H --> F; I --> F; J --> F; K --> F; G -- "Good Crystals, Good Yield" --> L[Characterize Product];
idot Caption: Systematic workflow for troubleshooting crystallization.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Typical Use in Naphthyridinone Crystallization |
| Water | 100 | High | Possible anti-solvent or for pH-dependent precipitation.[1] |
| Ethanol | 78 | High | Good primary solvent, dissolves when hot.[8] |
| Isopropanol (IPA) | 82 | High | Good primary solvent, less volatile than ethanol. |
| Acetonitrile | 82 | Medium-High | Can be a good primary solvent. |
| Acetone | 56 | Medium-High | Good primary solvent, useful for compounds prone to oiling out due to low BP.[2] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Excellent and versatile primary solvent.[2] |
| Dichloromethane (DCM) | 40 | Medium | Often too good a solvent; useful in co-solvent systems. |
| Toluene | 111 | Low | Can be a primary solvent for less polar analogs; often used for slow cooling. |
| Heptane / Hexane | 98 / 69 | Very Low | Classic anti-solvents.[1][2] |
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Fromm Group. (n.d.). Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
Covaris. (n.d.). Crystallization Protocols. [Link]
-
O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
Abdelrazek, F. M., et al. (2010). Synthesis of some novel pyridine and naphthyridine derivatives. European Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support center for the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic scaffold. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient synthesis of your target compound.
Introduction to the 2,7-Naphthyridinone Core
The 2,7-naphthyridinone skeleton is a significant pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties.[1] The successful and reproducible synthesis of derivatives such as this compound is therefore of high interest in medicinal chemistry and drug discovery. Scaling up any chemical synthesis from the bench to pilot or manufacturing scale, however, introduces a unique set of challenges that require careful consideration of reaction parameters, safety, and purification.[2]
This guide will address common issues encountered during the synthesis of this and related pyridinone structures, providing a framework for logical troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound and its analogs.
Q1: What are the most common synthetic strategies for constructing the 2,7-naphthyridinone core?
A1: The synthesis of the 2,7-naphthyridinone ring system can be approached through several key disconnection strategies. Most commonly, these involve the cyclization of suitably functionalized pyridine precursors.[3] One prevalent method is the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.[4] Another powerful approach is the Guareschi-Thorpe reaction, which constructs the pyridone ring from a β-dicarbonyl compound, a cyanoacetamide, and an ammonium source, and can be adapted for naphthyridinone synthesis.[4] For the specific target, this compound, a plausible route involves the construction of a substituted pyridine ring followed by an intramolecular cyclization to form the fused lactam.
Q2: I am observing a consistently low yield. What are the first parameters I should investigate?
A2: Low yields in heterocyclic synthesis are a common challenge and can often be attributed to a few key factors.[5] A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Suboptimal temperature, reaction time, and reactant concentration are frequent culprits.[5] Small-scale optimization experiments are highly recommended before proceeding with a large-scale reaction.
-
Purity of Starting Materials: Impurities in your starting materials or solvents can have a significant impact on the reaction outcome, leading to side products or incomplete conversion.[5] Ensure all reagents are of appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.
-
Atmospheric Control: Many condensation and cyclization reactions are sensitive to atmospheric moisture and oxygen.[5] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: The purification of my final product is proving difficult due to its high polarity. What are my options?
A3: Highly polar compounds, such as many N-heterocycles, can be challenging to purify using standard normal-phase silica gel chromatography. Here are some alternative strategies:
-
Reversed-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, can be very effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating highly polar compounds.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective and scalable purification method. A thorough solvent screen is crucial to identify a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to troubleshooting problems you may encounter during the synthesis of this compound.
Issue 1: Incomplete Reaction or Stalling
Symptoms:
-
TLC or LC-MS analysis shows the presence of significant amounts of starting material even after extended reaction times.
-
The reaction appears to stop before reaching completion.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Action |
| Insufficient Reagent Activity | The activity of your reagents, particularly in acylation or cyclization steps, may be lower than expected. Action: Check the purity and age of your reagents. If using a solid reagent, ensure it is finely powdered to maximize surface area. Consider using a more reactive derivative if available. |
| Catalyst Deactivation | If your reaction is catalyzed, the catalyst may be deactivating over time. Action: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider adding the catalyst in portions throughout the reaction. |
| Product Inhibition | The product itself may be inhibiting the reaction. Action: If possible, try to remove the product from the reaction mixture as it forms, for example, by crystallization if it is insoluble in the reaction solvent. |
| Equilibrium Limitations | The reaction may be reversible and has reached equilibrium. Action: To drive the reaction forward, consider removing a byproduct, such as water, using a Dean-Stark apparatus or molecular sieves. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots or peaks in addition to the desired product.
-
The isolated yield is low despite complete consumption of starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Action |
| Intermolecular Reactions | At higher concentrations typical of scale-up, intermolecular side reactions can become more prevalent than the desired intramolecular cyclization. Action: Consider running the reaction at a lower concentration (though this may impact reaction rate). A slow addition of one of the reactants can also favor the intramolecular pathway. |
| Over-reaction or Decomposition | The desired product may be unstable under the reaction conditions and could be degrading. Action: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. A lower reaction temperature may also be beneficial. |
| Alternative Reaction Pathways | The starting materials may be reacting through an undesired pathway. For example, in the formation of the lactam ring, hydrolysis of an ester precursor could compete with amidation. Action: Carefully control the reaction conditions (pH, temperature, and solvent) to favor the desired pathway. |
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in extracting the product from the aqueous phase during workup.
-
The product streaks on silica gel TLC plates.
-
Co-elution of impurities during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Action |
| High Polarity of the Product | The amide and pyridine functionalities in the target molecule contribute to its high polarity. Action: For extraction, consider using a more polar organic solvent like n-butanol or performing a continuous liquid-liquid extraction. For chromatography, refer to the suggestions in FAQ Q3. |
| Basic Nature of the Compound | The pyridine nitrogen can interact strongly with the acidic silanol groups on silica gel, leading to streaking. Action: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase during column chromatography to improve peak shape. |
| Presence of Isomeric Impurities | Structurally similar impurities can be very difficult to separate. Action: High-performance liquid chromatography (HPLC) may be necessary for final purification. Alternatively, consider a purification strategy based on a different physical property, such as crystallization or salt formation. |
Illustrative Synthetic Workflow & Key Considerations
Caption: Conceptual workflow for the synthesis of this compound.
Key Scale-Up Considerations for Each Stage:
-
Step 1: Pyridine Ring Formation:
-
Heat Management: Condensation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products. Use a jacketed reactor with controlled heating and cooling.
-
Reagent Addition: The order and rate of reagent addition can significantly impact the outcome. A slow, controlled addition of one reagent to the others can help manage the exotherm and improve selectivity.
-
-
Step 2: Functional Group Interconversion:
-
Stoichiometry: Precise control of stoichiometry is critical to avoid the formation of di-substituted or other undesired byproducts.
-
Solvent Selection: The solvent should be chosen to ensure all reactants are in solution at the reaction temperature to promote a homogeneous reaction.
-
-
Step 3: Intramolecular Cyclization:
-
Concentration: As mentioned in the troubleshooting guide, running the cyclization at a relatively high dilution can favor the intramolecular reaction over intermolecular polymerization.
-
Work-up: The choice of acid or base for neutralization during work-up should be carefully considered to avoid hydrolysis of the lactam product.
-
-
Step 4: Purification:
-
Scalability of Method: While chromatography is excellent for small-scale purification, it can be costly and time-consuming at larger scales. Developing a robust crystallization procedure is highly desirable for scale-up.[7]
-
Solvent Handling: Large volumes of solvents are used in scale-up. Ensure proper engineering controls are in place for safe handling and disposal.
-
Data Summary Table
The following table provides a hypothetical comparison of reaction parameters at laboratory and scale-up levels to illustrate the types of changes that may be necessary.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Surface area-to-volume ratio decreases, impacting heat transfer.[2] |
| Heating/Cooling | Heating mantle, ice bath | Circulating thermal fluid | Slower heating and cooling rates require careful planning. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Efficient mixing is crucial to maintain homogeneity and heat distribution. |
| Reagent Addition | Manual addition via pipette or funnel | Metering pump for controlled addition | Precise control of addition rate is critical for managing exotherms. |
| Work-up | Separatory funnel | Reactor with bottom outlet valve, decanting | Emulsion formation can be more problematic at larger scales. |
| Isolation | Filtration (Büchner funnel) | Centrifuge or filter press | Efficient solid-liquid separation is key to minimizing product loss. |
Logical Troubleshooting Workflow
When faced with a synthetic challenge, a logical and systematic approach is essential. The following diagram outlines a general troubleshooting workflow.
Sources
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Welcome to the technical support center for the HPLC purification of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally related naphthyridinone compounds. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth troubleshooting, validated protocols, and a deeper understanding of the method development process.
Understanding the Molecule: The Root of Purification Challenges
This compound is a heterocyclic compound featuring a bicyclic system with two nitrogen atoms.[1] The presence of these basic nitrogen centers, coupled with a polar lactam functional group, dictates its chromatographic behavior and presents a unique set of purification challenges. The key physicochemical properties to consider are its basicity (pKa), polarity, and potential for secondary interactions with the stationary phase.
Nitrogen-containing heterocycles, particularly those with pyridine-like nitrogens, can be protonated under acidic mobile phase conditions.[2] This can lead to strong interactions with residual silanol groups on silica-based columns, a primary cause of peak tailing.[3] Furthermore, the polarity of the molecule may necessitate careful optimization of mobile phase strength to achieve adequate retention on reversed-phase columns.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Q1: My peak for this compound is showing significant tailing. What is causing this and how can I fix it?
A1: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[3]
Troubleshooting Workflow:
Troubleshooting Peak Tailing
Detailed Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the basic nitrogens of your compound and suppress the ionization of the acidic silanol groups on the stationary phase, thereby reducing the undesirable secondary interactions.[3]
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing them from interacting with your analyte.[3]
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shapes for basic compounds.
-
Alternative Stationary Phases: If a standard C18 column continues to produce tailing peaks, consider switching to a different stationary phase. Phenyl-hexyl or cyano-propyl phases can offer different selectivity and reduced interaction with basic analytes.
-
Hybrid Columns: Columns with a hybrid silica/organic polymer stationary phase often exhibit better stability at a wider pH range and can provide excellent peak shapes for basic compounds.[3]
-
Q2: I am having difficulty achieving baseline resolution between my target compound and a closely eluting impurity. What strategies can I employ to improve resolution?
A2: Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k).[4]
Troubleshooting Workflow:
Improving Chromatographic Resolution
Detailed Solutions:
-
Optimize Selectivity (α): This is often the most impactful parameter.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order of your compound and impurities.
-
Change the Stationary Phase: As mentioned in the previous point, moving from a C18 to a phenyl or cyano column can provide a significant change in selectivity.
-
-
Increase Efficiency (N):
-
Use a Column with Smaller Particles: Moving from a 5 µm to a 3 µm or sub-2 µm particle size column will increase the number of theoretical plates and improve resolution.[5]
-
Increase Column Length: A longer column provides more opportunities for interaction with the stationary phase, leading to better separation.[5]
-
Decrease the Flow Rate: Lowering the flow rate can improve efficiency, but will also increase the analysis time.[5]
-
-
Adjust Retention Factor (k):
-
Decrease the Organic Solvent Percentage: In reversed-phase chromatography, reducing the amount of organic solvent in the mobile phase will increase the retention of your compound, potentially providing more time for separation from closely eluting impurities.
-
Q3: My compound has low solubility in the mobile phase, leading to poor peak shape and potential precipitation. How should I prepare my sample?
A3: Proper sample preparation is crucial to avoid issues on the column. Naphthyridinone derivatives can sometimes have limited solubility in highly aqueous mobile phases.[6][7]
Recommended Sample Preparation Protocol:
-
Initial Dissolution: Dissolve the crude sample in a minimal amount of a strong, compatible solvent such as DMSO or methanol.[7]
-
Dilution: Dilute the dissolved sample with the initial mobile phase composition. This is critical to ensure that the sample solvent is not significantly stronger than the mobile phase, which can cause peak distortion.[7]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[7]
| Parameter | Recommendation | Rationale |
| Initial Solvent | DMSO or Methanol | High solubilizing power for many organic compounds. |
| Dilution Solvent | Initial Mobile Phase | Ensures compatibility and prevents peak distortion. |
| Filtration | 0.22 µm or 0.45 µm syringe filter | Protects the column and HPLC system from particulates. |
Recommended Starting HPLC Method
This protocol provides a robust starting point for the purification of this compound. Further optimization may be required based on the specific impurity profile of your sample.
Experimental Protocol:
-
Instrumentation: A standard preparative or semi-preparative HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended.[7]
-
Column: A high-purity, end-capped C18 column (e.g., 250 x 10 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient to effectively separate impurities. A suggested gradient is 5-95% B over 20-30 minutes.
-
-
Flow Rate: For a 10 mm ID column, a starting flow rate of 4-5 mL/min is appropriate.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance, which can be determined from its UV spectrum.
-
Sample Preparation: Follow the protocol outlined in Q3.
| Parameter | Starting Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20-30 min |
| Flow Rate | 4-5 mL/min |
| Detection | UV (determine optimal wavelength) |
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Acanthicifoline | C10H12N2O2 | CID 442503. PubChem. Available at: [Link]
-
Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Sci-Hub. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]
-
Why it matters and how to get good peak shape. Agilent. Available at: [Link]
-
Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Special Issue : Heterocyclic Chemistry in Modern Drug Development. MDPI. Available at: [Link]
-
(PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available at: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]
-
HPLC Purification of Chemically Modified RNA Aptamers. PMC. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. NIH. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of "1,2-Dihydro-2,7-naphthyridin-3(4H)-one" during experiments
Technical Support Center: 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
A Guide to Experimental Stability and Degradation Prevention
Welcome, researchers. This guide is designed to provide you with expert insights and practical troubleshooting advice for working with this compound. As a bicyclic nitrogen heterocycle containing a lactam moiety, this compound possesses specific chemical liabilities. Understanding these potential degradation pathways is critical for ensuring the integrity of your experimental data, the reproducibility of your results, and the long-term viability of your compound stocks.
This document moves beyond simple protocols to explain the chemical principles behind compound instability, empowering you to make informed decisions in your experimental design.
Quick Reference: Handling and Storage
For immediate guidance, please refer to the summary table below. Detailed explanations are provided in the subsequent FAQ and Troubleshooting sections.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or lower, desiccated, protected from light. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. |
| Storage (Solution) | Aliquot into single-use volumes, store at -80°C. Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock. | Prevents repeated freeze-thaw cycles. Aprotic solvents prevent hydrolysis. |
| pH in Aqueous Media | Maintain pH between 6.0 and 7.5. Avoid strongly acidic or basic conditions. | The internal lactam ring is susceptible to acid- or base-catalyzed hydrolysis.[1][2] |
| Solvent Choice | Recommended: DMSO, DMF, Acetonitrile (anhydrous). Use with Caution: Protic solvents (Methanol, Ethanol, Water). | Aprotic solvents are non-reactive. Protic solvents, especially water and methanol, can act as nucleophiles and hydrolyze the lactam.[1] |
| Light Exposure | Handle in amber vials or cover glassware with foil. Minimize exposure to direct light. | Nitrogen-containing heterocyclic systems can be susceptible to photodegradation.[3] |
| Atmosphere | For long-term storage or sensitive reactions, consider purging solutions with an inert gas (Argon or Nitrogen). | Minimizes risk of oxidation, particularly at the dihydropyridine ring. |
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a loss of my parent compound in aqueous buffer over time. What is the likely cause?
Short Answer: The most probable cause is the hydrolysis of the internal lactam (cyclic amide) ring, especially if your buffer is outside the neutral pH range.
The Science Behind It: The this compound structure contains a lactam, a functional group known for its susceptibility to hydrolysis.[1][4] This reaction involves the cleavage of the amide bond by a water molecule, resulting in a ring-opened product—a carboxylic acid with a pendant amine.
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 8), hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the electrophilic carbonyl carbon of the lactam. This is typically the faster and more common degradation pathway for lactams.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[5]
This reactivity is a well-documented phenomenon, particularly for strained ring systems like the β-lactams found in many antibiotics, but the principle applies to your compound as well.[1][2][6]
Troubleshooting Steps:
-
pH Monitoring: Confirm the pH of your buffer before and after adding the compound. Ensure it remains within the 6.0-7.5 range.
-
Buffer Choice: Use buffers with minimal nucleophilic potential, such as phosphate or HEPES, over amine-based buffers like Tris if possible.
-
Run a Control: Prepare your compound in an anhydrous aprotic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before analysis. Compare its stability over a short time course (e.g., 0, 1, 2, 4 hours) to a sample left for a longer duration.
Question 2: My LC-MS analysis shows a new peak with a mass of [M+16] or [M-2]. What could this be?
Short Answer: You are likely observing oxidation of the compound. An [M+16] peak suggests the addition of an oxygen atom, while an [M-2] peak suggests the loss of two hydrogen atoms (aromatization).
The Science Behind It: Nitrogen-containing heterocycles can be prone to oxidation.[7][8] For your specific molecule, there are two primary sites of concern:
-
N-Oxidation: The pyridine nitrogen (at position 7) has a lone pair of electrons that can be oxidized to form an N-oxide. This is a common metabolic pathway for pyridine-containing drugs and can also occur chemically, resulting in an [M+16] adduct.
-
Dehydrogenation (Aromatization): The dihydro-naphthyridinone ring is not fully aromatic. It can undergo oxidative dehydrogenation to form the more thermodynamically stable aromatic 2,7-naphthyridin-3-one. This process involves the loss of two hydrogen atoms, resulting in an [M-2] peak. This is a strong possibility, as fused heterocyclic systems favor aromaticity for enhanced stability.[9][10]
Troubleshooting Steps:
-
Inert Atmosphere: When preparing solutions for storage or conducting long experiments, purge the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Antioxidants: For in vitro assays where it won't interfere, consider the inclusion of a small amount of an antioxidant like N-acetylcysteine (NAC) or ascorbic acid in your buffer as a control experiment to see if it prevents the formation of the new peak.
-
Peroxide-Free Solvents: Ethers (like THF or Dioxane) and other solvents can form explosive peroxides upon storage. These peroxides are strong oxidizing agents. Always use fresh, high-purity solvents and test for peroxides if the container has been opened for a long time.
Question 3: What are the ideal solvents for dissolving and storing this compound?
Short Answer: For long-term storage, use anhydrous, aprotic solvents like DMSO or DMF. For experimental work, acetonitrile is often a good choice. Use protic solvents like methanol, ethanol, and especially water with caution and preferably only for immediate use.
Solvent Compatibility & Risk Profile
| Solvent | Type | Recommendation | Potential Risk |
| DMSO, DMF | Aprotic, Polar | Excellent for Stock Solutions. | Hygroscopic; absorb water from the air which can lead to hydrolysis over time. Use anhydrous grade and store properly. |
| Acetonitrile | Aprotic, Polar | Good for Analysis & Reactions. | Generally stable. Ensure high purity. |
| Methanol, Ethanol | Protic, Polar | Use with Caution. Prepare fresh. | Can participate in solvolysis (similar to hydrolysis), cleaving the lactam ring.[1] |
| Water / Buffers | Protic, Polar | Immediate Use Only. | High risk of hydrolysis, especially outside neutral pH.[1][2] |
| DCM, Chloroform | Aprotic, Nonpolar | Good for synthesis/extraction. | May contain acidic impurities if not stored properly. |
Protocols for Ensuring Compound Integrity
A proactive approach to understanding your molecule's stability is crucial. A forced degradation study is the industry-standard method for identifying potential liabilities.
Protocol: Forced Degradation Study Workflow
This protocol will help you systematically assess the stability of your compound under various stress conditions.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL (or ~5 mM) stock solution of this compound in a stable solvent like acetonitrile (ACN).
-
-
Sample Preparation (in triplicate for each condition):
-
T=0 Control: Immediately before analysis, dilute an aliquot of the stock solution with your mobile phase to a final concentration of ~50 µg/mL.
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Incubate at 40°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours. Note: Base hydrolysis is often faster, requiring milder conditions.
-
Oxidative Degradation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Dilute 100 µL of stock into 900 µL of purified water (or your intended buffer). Incubate at 60°C, protected from light, for 2, 8, and 24 hours.
-
Photodegradation: Dilute 100 µL of stock into 900 µL of purified water. Place in a clear quartz cuvette or vial and expose to a photostability chamber (with controlled UV and visible light) for 2, 8, and 24 hours. Run a parallel sample covered in foil as a dark control.
-
-
Quenching and Analysis:
-
At each time point, take an aliquot from each stress condition.
-
For Acid/Base samples, neutralize them by adding an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the HCl sample).
-
Dilute all samples to the final analysis concentration (~50 µg/mL) with the mobile phase.
-
Analyze all samples, including the T=0 control, by a stability-indicating HPLC-UV method (e.g., C18 column with a water/ACN gradient). Use a mass spectrometer (LC-MS) to identify the mass of the parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 control.
-
Identify the conditions under which your compound is least stable.
-
Use the mass-to-charge ratio (m/z) from the MS data to hypothesize the structure of major degradants (e.g., M+18 for hydrolysis, M-2 or M+16 for oxidation).
-
By performing this study, you will gain a comprehensive understanding of your molecule's stability profile, allowing you to design robust experiments and trust the integrity of your results.
References
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Source: Semantic Scholar, ResearchGate][1][2][5]
-
Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Source: PubMed][8]
-
Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385-392. [Source: PubMed Central][6]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472-3500. [Source: PubMed Central][1][2][4][6]
- Page, M. I. (1984). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 17(4), 144-151.
-
Sorensen, E. J., & Miller, M. J. (2014). Syntheses of Hydroxamic Acid-Containing Bicyclic β-Lactams via Palladium-Catalyzed Oxidative Amidation of Alkenes. The Journal of Organic Chemistry, 79(4), 1620-1625. [Source: ACS Publications][11][12]
-
Powers, R. A., & Shoichet, B. K. (2017). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 8, 1383. [Source: Frontiers][1][4]
- Yudin, A. K. (2015). Ring Expansion Reactions through Intramolecular Transamidation. Chemistry - A European Journal, 21(20), 7308-7320.
-
Baran, P. S., & DeMartino, M. P. (2010). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. Journal of the American Chemical Society, 132(33), 11566-11568. [Source: PMC][7]
-
An, J., Lu, X., Zhang, J., & He, L. (2019). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. RSC Advances, 9(28), 16039-16047. [Source: ResearchGate][13]
-
Ghavami, R., Zarei, L., & Nasrabadi, M. R. (2014). Acid hydrolysis of β-lactam antibiotics. Journal of Chemistry, 2014, 1-7. [Source: ResearchGate][1][5]
-
Sharma, S., & Kumar, V. (2017). Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. Synthetic Communications, 47(1), 1-14. [Source: ResearchGate][14]
-
Karki, M. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Doctoral dissertation, University of Maine]. DigitalCommons@UMaine. [Source: DigitalCommons@UMaine][15]
-
An, H., Liu, M., Zhang, Y., & Liu, Y. (2016). Melamine-Induced Oxidative Stress and Apoptosis in Human Spermatozoa. International Journal of Molecular Sciences, 17(9), 1446. [Source: MDPI][3]
-
Patel, M., & Patel, N. (2018). Fused nitrogen-containing heterocycles as promising energetic materials. Journal of Hazardous Materials, 344, 847-857. [Source: ACS Publications][9]
-
Dolci, C., et al. (2021). Synthesis of 1,5-Naphthyridines by Cycloaddition Reactions. Molecules, 26(2), 378. [Source: PMC][10]
-
Marco-Contelles, J., & Sadek, M. M. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6241. [Source: PMC][16][17]
-
Wojcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(5), 4567. [Source: MDPI][18]
-
Al-Harbi, E. A., & Gad, W. A. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Agri Res & Tech: Open Access J., 16(2). [Source: Juniper Publishers][19]
-
Jampilek, J. (2023). Heterocycles in Medicinal Chemistry II. Molecules, 28(2), 735. [Source: PMC][20]
-
Le Gall, E., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 756-764. [Source: PubMed][21]
-
Tian, L., et al. (2018). Biological Activity of Naturally Derived Naphthyridines. Molecules, 23(11), 2825. [Source: PMC][22]
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- 22. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Synthesis
Welcome to the technical support center for the synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of 2,7-naphthyridinone synthesis and achieve your desired regiochemical outcomes.
The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antitumor and antimicrobial effects.[1][2] However, controlling the regioselectivity during the synthesis of these bicyclic heteroaromatic compounds can be a significant challenge. This guide aims to provide both theoretical understanding and practical solutions to common regioselectivity issues.
I. Understanding the Core Challenge: Regioselectivity in Pyridine Ring Annulation
The synthesis of the this compound core often involves the construction of a second pyridine ring onto a pre-existing pyridine derivative.[1] The regioselectivity of this annulation is dictated by the electronic and steric properties of the starting materials and the reaction conditions employed. Undesired isomers can arise from competing cyclization pathways, leading to difficulties in purification and reduced yields of the target compound.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic nature of the pyridine ring favors nucleophilic attack at the C2 and C4 positions.[3] The distribution of electron density in the starting pyridine derivative significantly influences the site of cyclization.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the cyclizing partner can direct the reaction towards the less sterically hindered position.[4]
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst or base can all play a crucial role in determining the regiochemical outcome of the reaction.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the synthesis of this compound, providing explanations and actionable troubleshooting steps.
FAQ 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired this compound?
Answer: A mixture of regioisomers is a common problem and can often be addressed by carefully tuning the reaction conditions or modifying the starting materials.
Troubleshooting Steps:
-
Solvent Screening: The polarity and hydrogen-bonding capability of the solvent can influence the transition state energies of the competing cyclization pathways. A switch from a non-polar solvent like dichloromethane (DCM) to a more polar, hydrogen-bond accepting solvent like dimethyl sulfoxide (DMSO) can sometimes dramatically alter the regioselectivity.[3]
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome the activation barrier for the desired pathway.
-
Choice of Base/Catalyst: The nature of the base or catalyst is critical. For base-catalyzed cyclizations, the strength and steric bulk of the base can influence which proton is abstracted, thereby directing the cyclization. In metal-catalyzed reactions, the ligand on the metal center can be modified to sterically control the approach of the reactants.[5]
-
Introducing Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups on the starting pyridine ring can be a powerful tool to direct the cyclization. An electron-donating group can activate a specific position for electrophilic attack, while an electron-withdrawing group can direct nucleophilic attack.[6]
FAQ 2: The cyclization to form the second pyridine ring is not proceeding, or the yield is very low. What can I do?
Answer: Low reactivity of the pyridine ring towards the desired cyclization is a frequent hurdle. Pyridine is an electron-deficient heterocycle, which can make it unreactive towards certain electrophilic substitution-type cyclizations.[6]
Troubleshooting Steps:
-
Increase Reaction Severity: Pyridine ring syntheses often require more forcing conditions than their benzene counterparts, such as higher temperatures or the use of stronger acids or bases.[6]
-
Activate the Pyridine Ring:
-
N-Oxide Formation: A highly effective strategy is to first oxidize the pyridine nitrogen to an N-oxide. This makes the ring significantly more reactive towards electrophiles and directs substitution to the C2 and C4 positions. The N-oxide can be subsequently removed in a later step.[6]
-
Introduction of Activating Groups: If the overall synthetic scheme allows, installing an electron-donating group (e.g., -NH2, -OR) on the pyridine ring can increase its nucleophilicity and facilitate the cyclization.[3]
-
FAQ 3: I am observing an unexpected rearrangement product. What is happening and how can I prevent it?
Answer: Rearrangements, such as the Smiles rearrangement, can occur in naphthyridine systems, particularly when certain functional groups are present.[1][7] These rearrangements are often driven by the formation of a more stable thermodynamic product.
Troubleshooting Steps:
-
Mechanistic Analysis: Carefully consider the potential reaction mechanism and identify any intermediates that could be prone to rearrangement. The presence of strong nucleophiles and leaving groups in a specific arrangement can facilitate rearrangements.
-
Modification of Reaction Conditions: Altering the reaction temperature, solvent, or the order of addition of reagents can sometimes suppress unwanted rearrangements. For instance, running the reaction at a lower temperature may kinetically favor the desired product over the rearranged one.
-
Protecting Group Strategy: If a specific functional group is participating in the rearrangement, consider protecting it during the critical cyclization step.
III. Data-Driven Approaches to Improving Regioselectivity
To illustrate the impact of reaction parameters on regioselectivity, the following table summarizes hypothetical data from a study on the synthesis of a substituted 2,7-naphthyridinone.
| Entry | Solvent | Temperature (°C) | Base | Ratio of Regioisomers (Desired:Undesired) |
| 1 | Toluene | 110 | NaH | 2:1 |
| 2 | THF | 65 | NaH | 3:1 |
| 3 | DMSO | 120 | K2CO3 | 1:5 |
| 4 | Dioxane | 100 | Cs2CO3 | 5:1 |
This is a hypothetical data table for illustrative purposes.
This data suggests that in this particular hypothetical reaction, a less polar solvent like dioxane and a milder base like cesium carbonate at an elevated temperature favor the formation of the desired regioisomer.
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments aimed at improving the regioselectivity of this compound synthesis.
Protocol 1: General Procedure for Solvent Screening to Optimize Regioselectivity
This protocol outlines a systematic approach to evaluating the effect of different solvents on the regiochemical outcome of the cyclization step.
Materials:
-
Appropriate pyridine-derived starting material
-
Cyclization partner
-
Anhydrous solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO)
-
Selected base (e.g., NaH, K2CO3, Cs2CO3)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reaction vessels (e.g., flame-dried round-bottom flasks)
-
Stirring and heating apparatus
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Set up a parallel reaction in each of the selected anhydrous solvents under an inert atmosphere.
-
To each reaction vessel, add the pyridine-derived starting material (1.0 equiv) and the chosen solvent.
-
Add the selected base (1.1 - 2.0 equiv).
-
Add the cyclization partner (1.0 - 1.2 equiv).
-
Stir the reactions at the chosen temperature (e.g., room temperature, 60 °C, 100 °C) and monitor their progress by TLC or LC-MS.
-
Upon completion, quench the reactions appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture from each reaction by ¹H NMR or LC-MS to determine the ratio of regioisomers.
Protocol 2: Pyridine N-Oxide Formation to Enhance Reactivity
This protocol describes the synthesis of a pyridine N-oxide, which can be a key intermediate for achieving electrophilic substitution at the C2 or C4 positions.[6]
Materials:
-
Substituted pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or acetic acid
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the starting pyridine in a suitable solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with a sodium sulfite solution to remove any remaining peroxide.
-
Extract the aqueous layer with DCM.[6]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the pyridine N-oxide.
V. Visualizing Reaction Pathways
Diagrams can be a powerful tool for understanding and troubleshooting complex synthetic pathways.
Caption: A decision-making workflow for troubleshooting common issues in 2,7-naphthyridinone synthesis.
VI. Concluding Remarks
Improving the regioselectivity in the synthesis of this compound requires a systematic and informed approach. By understanding the underlying principles of pyridine chemistry and methodically exploring the reaction parameter space, researchers can overcome common challenges and efficiently access these valuable heterocyclic compounds. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these strategies to your specific synthetic challenges.
VII. References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(11), 2936. [Link]
-
Hoyt, L., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(26), 9616–9619. [Link]
-
Sharma, S., Kumar, A., & Singh, B. (2016). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[1][8]naphthyridines. RSC Advances, 6(10), 8345–8350. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Wang, Q., Peng, X., Hu, C., & Wang, H. (2022). Synthesis of Benzo[c][1][8]naphthyridinones and Benzo[c][1][9]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5126–5131. [Link]
-
Wang, Q., Peng, X., Hu, C., & Wang, H. (2022). Synthesis of Benzo[ c][1][8]naphthyridinones and Benzo[ c][1][9]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5126–5131. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Organic Chemistry, 72(24), 9439–9442. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. [Link]
-
Sirakanyan, S. N., Spinelli, D., Mattioli, E. J., Calvaresi, M., Geronikaki, A., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., Jughetsyan, H. V., Manukyan, M. E., & Hovakimyan, A. A. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(22), 7789. [Link]
-
Overcoming regioselectivity and accessibility challenges in aryne methodology. (n.d.). ProQuest. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Naphthyridinone Isomers: A Comparative Analysis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the naphthyridinone core stands out as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2] These bicyclic heteroaromatic systems, composed of two fused pyridine rings, offer a versatile template for designing potent and selective inhibitors for enzymes implicated in oncology, infectious diseases, and inflammatory conditions.[3][4] The precise arrangement of the two nitrogen atoms within the fused ring system gives rise to six distinct isomers, each imparting unique electronic, steric, and hydrogen-bonding properties to the resulting molecules.[2][3] This guide provides an in-depth comparison of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one with other prominent naphthyridinone isomers, offering a rationale-driven analysis for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, physicochemical properties, and biological performance, supported by experimental data, to inform strategic decisions in scaffold selection and lead optimization.
The Naphthyridinone Isomer Landscape
The constitutional isomerism in naphthyridinones is a critical determinant of their biological activity. The position of the nitrogen atoms influences the molecule's dipole moment, pKa, and its ability to form key hydrogen bond interactions with protein targets. The most commonly explored isomers in drug discovery include the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridinone cores.
Caption: A generalized workflow for the synthesis of naphthyridinone derivatives.
Physicochemical and Spectroscopic Properties: A Comparative Overview
| Property | This compound Derivative | 3,4-dihydro-2,6-Naphthyridin-1(2H)-one | 1,7-Naphthyridine (Parent Core) | 1,8-Naphthyridine Derivative |
| Molecular Formula | C₁₀H₁₂N₂O₂ (Acanthicifoline) [8] | C₈H₈N₂O [6] | C₈H₆N₂ [9] | C₁₁H₁₂N₂O (Representative) [10] |
| Molecular Weight | 192.21 g/mol [8] | 148.16 g/mol [6] | 130.15 g/mol [9] | 204.24 g/mol [10] |
| Melting Point | Not available | 172-173 °C [6] | Not available | 130 °C [10] |
| Calculated logP | 0.8 (Acanthicifoline) [8] | Not available | 1.14 [9] | Not available |
| Aqueous Solubility | Generally low, dependent on substituents and pH [5] | Not available | Not available | Generally low, dependent on substituents and pH [5] |
Note: Data is for the specified compounds and may not be representative of all derivatives of a given scaffold. Direct comparison should be made with caution.
Spectroscopic characterization is essential for unambiguous structure elucidation.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic and aliphatic protons and carbons are highly dependent on the position of the nitrogen atoms and the substitution pattern. For 2,7-naphthyridines, detailed incremental calculation methods have been developed to predict chemical shifts with good accuracy. [11]* Mass Spectrometry: The fragmentation patterns of naphthyridinone isomers can provide valuable structural information. For 2,7-naphthyridine derivatives, fragmentation often initiates at the substituent level, followed by cleavage of the heterocyclic rings, commonly involving the loss of HCN and C₂H₂. [11]* Infrared (IR) Spectroscopy: The IR spectra of naphthyridinones are characterized by strong absorption bands corresponding to the amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations.
Biological Activity & Mechanism of Action: A Head-to-Head Comparison
The true value of a scaffold is realized in its biological performance. Naphthyridinone isomers have been investigated as inhibitors of a multitude of targets, most notably protein kinases and DNA repair enzymes like Poly(ADP-ribose) polymerase (PARP).
Kinase Inhibition: A Promising Avenue for 2,7-Naphthyridinones
Recent research has highlighted the potential of the 2,7-naphthyridinone scaffold in developing potent and selective kinase inhibitors. [1][12][13]Derivatives of this compound have been identified as inhibitors of MET, AXL, c-Kit, and VEGFR-2, all of which are crucial targets in oncology. [1][12][13]The strategic placement of the nitrogen atoms in the 2,7-isomer allows for specific hydrogen bonding interactions within the kinase hinge region, a key determinant of inhibitory potency.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 2,7-Naphthyridinone | MET | 13.8 | [13] |
| 2,7-Naphthyridinone | AXL | 17.2 | [13] |
| 2,7-Naphthyridinone | c-Kit | 8.5 | [12] |
| 2,7-Naphthyridinone | VEGFR-2 | 31.7 | [12] |
| 1,6-Naphthyridinone | Tankyrase-2 | ~2 | [14] |
Disclaimer: The IC₅₀ values presented are for specific, highly optimized derivatives from different studies and are not directly comparable. They serve to illustrate the potential of each scaffold against various targets.
Antimicrobial Activity
The 1,8-naphthyridinone core is historically renowned for its antibacterial properties, with nalidixic acid being a landmark drug. [2]More recently, derivatives of 2,7-naphthyridine have also demonstrated potent and selective activity against Gram-positive bacteria, such as Staphylococcus aureus, including biofilm-forming strains. [3]This highlights the potential for developing isomer-specific antimicrobial agents to combat antibiotic resistance.
Caption: Naphthyridinones often target receptor tyrosine kinases, blocking downstream signaling.
Experimental Protocols
To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a 2,7-naphthyridinone derivative and a kinase inhibition assay.
Protocol 1: Synthesis of an Ethyl 4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate Derivative
This protocol is a generalized representation based on synthetic routes for 2,7-naphthyridine derivatives. [3] Materials:
-
Substituted 4-aminopyridine
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Sodium metal
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Step 1: Condensation. A mixture of the substituted 4-aminopyridine and diethyl malonate is heated in a high-boiling point solvent to facilitate the initial condensation reaction.
-
Step 2: Cyclization. The intermediate from Step 1 is treated with a strong base, such as sodium ethoxide (prepared from sodium metal and ethanol), to induce intramolecular cyclization, forming the pyridone ring.
-
Step 3: Aromatization/Rearrangement. The cyclized product is heated at high temperature (e.g., >200 °C) to effect the final ring closure and aromatization, yielding the 2,7-naphthyridinone core.
-
Step 4: Hydrolysis and Purification. The reaction mixture is cooled and treated with aqueous acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final product.
-
Step 5: Characterization. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., MET Kinase)
This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ of an inhibitor.
Materials:
-
Recombinant human MET kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Test compound (naphthyridinone derivative) dissolved in DMSO
-
Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplate
-
Plate reader with luminescence detection
Procedure:
-
Step 1: Compound Preparation. Serially dilute the test compound in DMSO and then in kinase buffer to achieve a range of final assay concentrations.
-
Step 2: Reaction Setup. In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Step 3: Kinase Reaction Initiation. Add the recombinant MET kinase to all wells except the negative controls. Initiate the reaction by adding a predetermined concentration of ATP.
-
Step 4: Incubation. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Step 5: Detection. Stop the kinase reaction and measure the amount of ADP produced using a fluorescent detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Step 6: Data Analysis. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The isomeric nature of the naphthyridinone scaffold is a critical design element in modern drug discovery. While the 1,8- and 1,6-isomers have a longer history and established synthetic routes, the this compound core is emerging as a highly promising scaffold, particularly for the development of targeted kinase inhibitors. Its unique electronic and steric properties facilitate potent and selective interactions with key oncogenic kinases.
The comparative analysis presented in this guide underscores that there is no single "best" isomer; rather, the optimal choice is dictated by the specific therapeutic target and the desired pharmacological profile. The subtle yet significant differences in synthesis, physicochemical properties, and biological activity between isomers provide a rich playground for medicinal chemists. Future research should focus on direct, head-to-head comparisons of isomeric libraries against panels of targets to build a more comprehensive structure-activity relationship database. The continued development of novel synthetic methodologies will further unlock the potential of all naphthyridinone isomers, paving the way for the next generation of targeted therapeutics.
References
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- Weglinska, E., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(1), 1-20.
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- Kwiecińska, P., & Zaprutko, L. (2015). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(3), 225-235.
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- Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
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Balasubramanian, T., & Rajagopalan, K. (2011). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[15][11]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[11][16]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry, 76(15), 6034-6043.
- Gong, Y., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(19), 4538.
- Isherwood, F., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Gong, Y., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor.
- Wozniak, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
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Kumar, R., et al. (2022). Synthesis of Benzo[c]n[17][15]aphthyridinones and Benzo[c]n[17][16]aphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5144-5148.
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A Comparative Guide to Tankyrase Inhibition: Evaluating a Novel 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Derivative Against the Benchmark Inhibitor XAV939
In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway presents a compelling, albeit challenging, avenue for intervention. Its aberrant activation is a known driver in numerous malignancies, particularly colorectal cancers. A key regulatory hub within this pathway is the β-catenin destruction complex, and its stability is dynamically controlled by the poly(ADP-ribose) polymerase (PARP) enzymes, Tankyrase 1 and 2 (TNKS1/2). By PARsylating (poly(ADP-ribosyl)ating) the scaffold protein Axin, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[1][2] This dissolution of the destruction complex leads to the stabilization and nuclear translocation of β-catenin, and ultimately, the activation of oncogenic gene transcription.[1][3][4]
The strategic inhibition of Tankyrase, therefore, offers a promising approach to reinstating β-catenin degradation and silencing this pro-tumorigenic pathway.[2][5] The small molecule XAV939 was a landmark discovery in this area, demonstrating potent and selective inhibition of both TNKS1 and TNKS2.[6][7][8] In this guide, we provide an in-depth comparison of the well-established inhibitor, XAV939, with a novel investigational compound derived from a 1,2-Dihydro-2,7-naphthyridin-3(4H)-one scaffold, hereafter referred to as Compound N . This guide is intended for researchers in drug discovery and chemical biology, offering both comparative efficacy data and the detailed experimental methodologies required for such an evaluation.
The Wnt/β-catenin Signaling Pathway: The Central Role of Tankyrase
The canonical Wnt signaling pathway is elegantly regulated. In the "off-state," a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for proteasomal degradation. This keeps cytoplasmic β-catenin levels low. The binding of a Wnt ligand to its receptor complex on the cell surface triggers a signaling cascade that disrupts the destruction complex, leading to the accumulation of β-catenin.
Tankyrases (TNKS1 and TNKS2) are key players in destabilizing the destruction complex. They PARsylate Axin, which is then recognized by the E3 ubiquitin ligase RNF146, leading to Axin's degradation.[1] By inhibiting Tankyrase, the levels of Axin can be stabilized, thereby promoting the degradation of β-catenin and suppressing the Wnt signaling pathway.[1][5]
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
Comparative Inhibitory Activity
To ascertain the relative potency of Compound N and XAV939, a combination of biochemical and cell-based assays is essential. The primary measure of direct enzymatic inhibition is the half-maximal inhibitory concentration (IC50), determined through in vitro enzymatic assays.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt/β-catenin Signaling IC50 (nM) |
| XAV939 | 11[7][8] | 4[7][8] | ~250 |
| Compound N | 8 | 2 | ~150 |
Note: Data for Compound N is representative for the purpose of this guide. The Wnt/β-catenin signaling IC50 is an approximation derived from cell-based reporter assays.
As the data illustrates, Compound N demonstrates a promising profile, with enhanced potency against both Tankyrase isoforms in biochemical assays and superior inhibition of the Wnt/β-catenin signaling pathway in a cellular context when compared to XAV939.
Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the key experiments for evaluating and comparing Tankyrase inhibitors.
Experimental Workflow
Caption: Experimental workflow for comparing Tankyrase inhibitors.
Biochemical Tankyrase Inhibitory Assay
This chemiluminescent assay measures the NAD-dependent ADP-ribosylation of histone by Tankyrase.[9]
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (Compound N, XAV939) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 25 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.
-
Add 25 µL of a solution containing the Tankyrase enzyme to each well.
-
Initiate the reaction by adding 50 µL of a solution containing biotinylated NAD+.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in living cells.[10][11][12]
Materials:
-
HEK293T cells (or another suitable cell line)
-
TOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a firefly luciferase gene)
-
A control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Dual-luciferase assay reagent
-
Test compounds (Compound N, XAV939)
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the media with fresh media containing serial dilutions of the test compounds or vehicle control.
-
Incubate for 1-2 hours before stimulating the Wnt pathway by adding Wnt3a to the media.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular IC50 value.
Concluding Remarks
The development of potent and selective small molecule inhibitors targeting key nodes of oncogenic signaling pathways remains a cornerstone of modern cancer research. The this compound scaffold represents a promising chemotype for the development of novel Tankyrase inhibitors. As demonstrated in this guide, a systematic and rigorous approach to comparative analysis, employing both biochemical and cell-based assays, is critical for elucidating the therapeutic potential of new chemical entities. The hypothetical Compound N illustrates the potential for this scaffold to yield inhibitors with superior potency to the established benchmark, XAV939. Further optimization and in vivo evaluation of such compounds are warranted to fully assess their clinical promise in the treatment of Wnt-driven cancers.
References
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Bio-Techne. XAV 939 (3748) by Tocris. Bio-Techne. Accessed January 19, 2026. [Link]
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Semantic Scholar. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Semantic Scholar. Accessed January 19, 2026. [Link]
- Lehtio, L., et al. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Pharmaceutical Design, 19(4), 670-681.
- Oncotarget. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25183–25195.
- Moon, J., & Amatruda, J. F. (2016). Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo. Methods in Molecular Biology, 1481, 95–100.
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ResearchGate. (2013). Schematic representation of cell-based reporter assay screening. A... ResearchGate. Accessed January 19, 2026. [Link]
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Semantic Scholar. Homogeneous Screening Assay for Human Tankyrase. Semantic Scholar. Accessed January 19, 2026. [Link]
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LipExoGen. TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. LipExoGen. Accessed January 19, 2026. [Link]
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BPS Bioscience. TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). BPS Bioscience. Accessed January 19, 2026. [Link]
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National Genomics Data Center (CNCB-NGDC). Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs. National Genomics Data Center (CNCB-NGDC). Accessed January 19, 2026. [Link]
- University of London. (2021). Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. University of London.
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BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. Accessed January 19, 2026. [Link]
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PubChem. Acanthicifoline. PubChem. Accessed January 19, 2026. [Link]
- Journal of Medicinal Chemistry. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
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Navigating the Labyrinth of Target Validation: A Comparative Guide for 1,2-Dihydro-2,7-naphthyridin-3(4H)-one and its Analogs
In the intricate world of drug discovery, identifying a bioactive small molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is paramount to understanding the molecule's mechanism of action, predicting potential on- and off-target effects, and ultimately determining its therapeutic potential.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the biological target of novel compounds, with a focus on the promising but enigmatic scaffold, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one.
The naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] For instance, some naphthyridine-based compounds are known to target bacterial DNA gyrase, while others have shown potent inhibition of kinases such as p38 MAP kinase.[3][7] Given this chemical diversity, a multi-pronged approach to target validation is not just recommended; it is essential for definitively elucidating the precise molecular target of a new naphthyridine analog like this compound.
This guide will dissect and compare four cornerstone techniques in modern target validation: the Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assays, and the genetic approaches of shRNA-mediated knockdown and CRISPR-Cas9 knockout. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate strategy for their specific research question.
I. Biophysical Approaches: Directly Interrogating Target Engagement
The most direct methods for target validation rely on the biophysical interaction between the small molecule and its protein target. These techniques provide evidence of a direct binding event within the complex milieu of the cell.
A. Cellular Thermal Shift Assay (CETSA): A Litmus Test for Target Binding
The principle behind CETSA is elegantly simple: the binding of a ligand, such as our naphthyridine compound, to its target protein confers thermal stability.[8][9][10] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.[8][11] This thermal shift provides a robust and direct measure of target engagement in a cellular context, including cell lysates, intact cells, and even tissue samples.[10][12]
-
Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the treated cell suspensions or lysates into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Fractionation: For intact cells, lyse them by freeze-thaw cycles or sonication. Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the drug-treated and control samples indicates target engagement.[8]
B. Kinobeads Competition Binding Assay: Profiling Kinase Inhibitors
Given that many naphthyridine derivatives are known kinase inhibitors, a kinobeads assay is a powerful tool for both target identification and selectivity profiling.[7] This chemical proteomics approach utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[13][14][15]
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity.
-
Competitive Binding: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control. This allows the free compound to bind to its target kinases.
-
Kinobeads Incubation: Add the kinobeads slurry to the treated lysates. The beads will capture kinases whose ATP-binding sites are not occupied by the test compound.[16]
-
Affinity Purification and Digestion: Wash the beads to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: For each identified kinase, plot the relative amount bound to the beads against the concentration of the free inhibitor. This dose-response curve is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase from binding to the beads.[13]
II. Genetic Approaches: Probing Target Function
Genetic methods provide orthogonal evidence for target validation by assessing the phenotypic consequences of reducing or eliminating the target protein.[17][18]
A. shRNA-mediated Knockdown: Transient Target Suppression
Short hairpin RNA (shRNA) is a powerful tool for transiently silencing gene expression through the RNA interference (RNAi) pathway.[19][20][21][22][23] By reducing the amount of the target protein, researchers can determine if this phenocopies the effect of the small molecule.
-
shRNA Design and Vector Construction: Design at least two independent shRNA sequences targeting the mRNA of the putative target gene. Clone these into a suitable lentiviral vector. Include a non-targeting scramble shRNA as a negative control.[20]
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cells. Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Validation of Knockdown: After selection, validate the reduction in target gene expression at both the mRNA (qPCR) and protein (Western blot) levels.
-
Phenotypic Assays: Perform relevant phenotypic assays (e.g., cell viability, proliferation, or a specific signaling pathway readout) on the knockdown cells and compare the results to cells treated with the scramble shRNA.
-
Comparative Analysis: Compare the phenotype of the knockdown cells to that of wild-type cells treated with this compound. A similar phenotype provides strong evidence that the compound acts through the targeted protein.
B. CRISPR-Cas9 Knockout: Permanent Target Ablation
For a more definitive genetic validation, CRISPR-Cas9 technology allows for the complete and permanent knockout of the target gene.[24][25][26][27] This eliminates any ambiguity arising from incomplete knockdown with shRNA.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the putative target gene to maximize the likelihood of a frameshift mutation.
-
Transfection and Clonal Selection: Co-transfect the target cells with plasmids expressing Cas9 and the gRNA. Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and expand them into monoclonal populations.
-
Validation of Knockout: Screen the monoclonal cell lines to identify those with the desired gene edit. Validate the knockout at the genomic level by Sanger or next-generation sequencing.[25] Crucially, confirm the complete absence of the target protein by Western blot.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cell line. A key experiment is to treat the knockout cells with this compound. If the protein is the true target, the knockout cells should be resistant to the compound's effects.
III. Comparative Analysis of Target Validation Methods
The choice of target validation method depends on the specific research context, available resources, and the nature of the putative target.
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[8][12] | Directly measures target engagement in a cellular context; applicable to various cell types and tissues.[10][12] | Requires a specific antibody for the target protein; may not be suitable for membrane proteins or protein complexes. |
| Kinobeads | Competitive binding of free inhibitor and immobilized ligands to the kinome.[13][28] | Unbiased screening of a large number of kinases; provides selectivity profile.[14][15] | Limited to ATP-competitive inhibitors; may miss kinases not expressed in the chosen cell line.[15] |
| shRNA Knockdown | RNA interference-mediated suppression of gene expression.[19] | Relatively rapid and high-throughput; allows for dose-dependent effects.[23] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[22] |
| CRISPR-Cas9 Knockout | Permanent gene disruption leading to protein ablation. | Complete loss of protein function provides a definitive answer; highly specific. | Time-consuming and labor-intensive to generate and validate clonal cell lines; potential for genetic compensation. |
IV. Conclusion and Future Directions
Validating the biological target of a novel compound such as this compound is a multifaceted endeavor that requires a thoughtful and strategic application of complementary methodologies. Biophysical methods like CETSA and kinobeads assays provide direct evidence of a physical interaction, while genetic approaches such as shRNA knockdown and CRISPR-Cas9 knockout are indispensable for confirming the functional relevance of this interaction in a cellular context.
A robust target validation strategy should ideally incorporate at least one biophysical and one genetic method. For a novel naphthyridine derivative, a logical starting point would be a kinobeads assay to broadly survey potential kinase targets, followed by CETSA to confirm direct engagement with the top hits. Subsequently, CRISPR-Cas9 knockout of the confirmed target would provide the ultimate validation by demonstrating a loss of the compound's phenotypic effect.
By synergistically employing these powerful techniques, researchers can navigate the complexities of target validation with confidence, paving the way for the successful development of the next generation of targeted therapeutics.
References
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Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. Available at: [Link]
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AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]
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ResearchGate. (2010). Identification and validation of protein targets of bioactive small molecules. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
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Chemspace. (2023). Target Identification and Validation in Drug Discovery. Available at: [Link]
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Dahl, G. B., & Guttikonda, A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 615-617. Available at: [Link]
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Monti, R. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 244-255. Available at: [Link]
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Klaeger, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(11), 4047-4057. Available at: [Link]
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Ma, H. T., & Poon, R. Y. C. (2010). Gene down-regulation with short hairpin RNAs and validation of specificity by inducible rescue in mammalian cells. Current Protocols in Cell Biology, Chapter 27, Unit 27.2. Available at: [Link]
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Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(11), 913-921. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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CETSA. (n.d.). CETSA. Available at: [Link]
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Cyagen. (2023). Validate Targeted Gene Editing Knockout Cell Lines. Available at: [Link]
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ResearchGate. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]
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Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Available at: [Link]
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YouTube. (2018). 5) CRISPR Cas9 - Screening and Validation Strategies. Available at: [Link]
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Biocompare.com. (2022). Target Validation with CRISPR. Available at: [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]
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NIH. (2012). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Available at: [Link]
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Technology Networks. (2019). How To Create a shRNA Knockdown. Available at: [Link]
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Springer. (2024). Preparation and Use of shRNA for Knocking Down Specific Genes. Available at: [Link]
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OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. Available at: [Link]
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ResearchGate. (2012). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Available at: [Link]
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NIH. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(16), 4988. Available at: [Link]
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NIH. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10735-10750. Available at: [Link]
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NIH. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
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NIH. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6649. Available at: [Link]
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NIH. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3328. Available at: [Link]
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NIH. (n.d.). Acanthicifoline. PubChem. Available at: [Link]
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NIH. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15631. Available at: [Link]
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PubMed. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. Available at: [Link]
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MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
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Cross-reactivity studies of "1,2-Dihydro-2,7-naphthyridin-3(4H)-one"
An Application Scientist's Guide to Cross-Reactivity Profiling of Novel Scaffolds: A Case Study on 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Introduction: From Novel Scaffold to Selective Modulator
In the landscape of drug discovery, novel chemical scaffolds are the bedrock of innovation. The this compound core represents one such scaffold, offering a unique three-dimensional architecture for engaging biological targets. While its specific biological profile is not extensively documented in public literature, its structural motifs, particularly the lactam-like core, bear resemblance to moieties present in known kinase inhibitors. This structural alert immediately posits protein kinases as a probable target class, making a thorough investigation of its selectivity not just a routine task, but a critical step in defining its therapeutic potential.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound like this compound. We will move beyond a simple listing of protocols to explain the strategic rationale behind a tiered screening approach, from broad, high-throughput profiling to detailed cellular validation. The objective is to build a self-validating cascade of experiments that progressively refines our understanding of the molecule's selectivity and potential off-target liabilities. We will compare its hypothetical profile to established kinase inhibitors to contextualize the data and guide future optimization efforts.
Part 1: The Strategic Framework for Selectivity Profiling
A robust cross-reactivity assessment is a multi-tiered process. It begins with a broad screen to identify the primary target(s) and any significant off-targets within a large, functionally diverse panel. This is followed by orthogonal biochemical and cell-based assays to confirm these interactions and assess their functional consequences in a more physiologically relevant context.
This tiered approach is designed to be resource-efficient and scientifically rigorous. Initial broad screening casts a wide net to de-risk the compound early, identifying potential liabilities that could lead to toxicity or undesirable side effects. Subsequent, more focused assays then validate these initial hits, confirming direct target engagement and functional impact within the complex environment of a living cell.
Caption: Tiered workflow for cross-reactivity profiling of a novel compound.
Part 2: Comparative Analysis - Setting the Context
To interpret the cross-reactivity data of a novel compound, it must be benchmarked against molecules with well-understood profiles. For this guide, we will compare the hypothetical data for our lead compound, which we'll call "Naphthyridinone-A1," against two FDA-approved kinase inhibitors:
-
Imatinib: A relatively selective inhibitor of ABL, KIT, and PDGF-R kinases. It is considered a "gold standard" for targeted therapy but is known to have a few potent off-targets that contribute to its clinical profile.
-
Sunitinib: A multi-kinase inhibitor intentionally designed to hit multiple targets, including VEGFR and PDGFR, making it effective in cancers driven by redundant signaling pathways. It is considered a "dirtier" or less selective drug by design.
This comparison will allow us to place Naphthyridinone-A1 on a selectivity spectrum and make informed predictions about its potential therapeutic window and side-effect profile.
Hypothetical Tier 1 Kinome Scan Data
The first step is a broad biochemical screen. A service like Eurofins' KINOMEscan® is the industry standard, utilizing a competition binding assay to quantify interactions between a compound and a large panel of kinases (over 468). The output is typically reported as "% Control," where a lower number indicates stronger binding. For this guide, we will use the Selectivity Score (S-score) as a metric, where S(35) is the number of kinases bound with >65% inhibition at a 10 µM concentration. A lower S-score indicates higher selectivity.
Table 1: Comparative Kinome Scan Selectivity Scores
| Compound | Primary Target(s) | S-Score (35) @ 10 µM | Interpretation |
| Naphthyridinone-A1 | ABL1 (T315I) | 0.05 | Highly Selective: Binds to 5% of kinases tested. |
| Imatinib | ABL1, KIT, PDGF-R | 0.12 | Selective: Binds to 12% of kinases tested. |
| Sunitinib | VEGFR, PDGFR, KIT | 0.35 | Multi-Kinase Targeted: Binds to 35% of kinases tested. |
This data is illustrative and designed to showcase a hypothetical desirable outcome for a novel compound.
From this initial screen, Naphthyridinone-A1 appears to be a highly selective inhibitor, potentially targeting the notoriously drug-resistant T315I "gatekeeper" mutant of ABL1 kinase. This immediately suggests a therapeutic niche and warrants deeper investigation.
Part 3: Orthogonal Validation and Cellular Target Engagement
Biochemical assays are essential but occur in a simplified, artificial environment. It is critical to confirm that the compound engages its intended target(s) within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in cells or tissues. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.
Table 2: CETSA Isothermal Dose-Response (ITDR) Data
This experiment is performed at a fixed temperature (e.g., 52°C for ABL1) with varying concentrations of the compound. The effective concentration at which 50% of the target protein is stabilized (EC50) is determined.
| Compound | Target Cell Line | Target Protein | CETSA EC50 | Interpretation |
| Naphthyridinone-A1 | K562 (T315I mutant) | ABL1 (T315I) | 150 nM | Potent engagement of the mutant target in a cellular context. |
| Imatinib | K562 (WT) | ABL1 (WT) | 250 nM | Confirms cellular engagement of the wild-type target. |
| Sunitinib | HUVEC | VEGFR2 | 80 nM | Strong cellular engagement of a primary angiogenesis target. |
The CETSA data for Naphthyridinone-A1 validates the biochemical hit, confirming that it can enter cells and bind to its intended ABL1-T315I target with high potency.
Part 4: Detailed Experimental Protocols
Scientific integrity rests on reproducibility. The following are detailed, step-by-step protocols for the key assays described.
Protocol 1: Broad Kinase Profiling (KINOMEscan® Methodology)
Causality: This assay is chosen for its high-throughput nature and its reliance on a direct binding competition principle, which is not dependent on enzyme activity. This makes it a robust method to screen a wide array of kinases, including those that are difficult to express or have low catalytic activity.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via qPCR of a DNA tag conjugated to the kinase.
-
Preparation:
-
Dissolve Naphthyridinone-A1 in 100% DMSO to a stock concentration of 100 mM.
-
Prepare a test concentration (e.g., 10 µM) by serial dilution.
-
-
Assay Execution (Performed by Service Provider, e.g., Eurofins):
-
Kinases are prepared as fusions with a DNA tag.
-
The test compound is incubated with the kinase-DNA fusion protein and the immobilized ligand in microtiter plates.
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
-
Data Analysis:
-
Results are reported as percent of DMSO control (% Ctrl), calculated as: (test compound signal - positive control signal) / (DMSO control signal - positive control signal) * 100.
-
A % Ctrl value of 0 indicates complete inhibition of binding, while 100 indicates no inhibition.
-
Selectivity Scores (e.g., S(35)) are calculated by dividing the number of kinases with % Ctrl < 35 by the total number of kinases tested.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Format
Causality: This protocol confirms target engagement within an intact cell, providing crucial physiological relevance. Heating the cells causes protein denaturation; only proteins stabilized by ligand binding will remain in the soluble fraction. Western blotting provides a specific and semi-quantitative readout for the target of interest.
-
Cell Culture and Treatment:
-
Culture K562 cells (expressing ABL1-T315I) to ~80% confluency.
-
Harvest and resuspend cells in complete media to a density of 2 x 10^6 cells/mL.
-
Aliquot 1 mL of cell suspension into microcentrifuge tubes.
-
Treat cells with Naphthyridinone-A1 at a range of concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for 1 hour at 37°C.
-
-
Heating Step:
-
Transfer tubes to a PCR thermocycler with a heated lid.
-
Heat the samples for 3 minutes at a pre-determined melt temperature (e.g., 52°C for ABL1). A non-heated control (25°C) should be included.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Prepare samples for SDS-PAGE and perform Western blot analysis using a primary antibody specific for the target protein (e.g., anti-ABL1 antibody).
-
Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each compound concentration.
-
Plot the band intensity versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The cross-reactivity profiling of a novel scaffold like this compound is a foundational pillar of its preclinical development. This guide outlines a logical, tiered approach that moves from a broad, kinome-wide biochemical screen to a focused, physiologically relevant cellular target engagement assay. By employing a KINOMEscan to establish an initial selectivity profile and then validating the primary hits with a robust cellular method like CETSA, researchers can build a strong, evidence-based case for their compound's mechanism of action.
Our hypothetical data illustrates a best-case scenario where "Naphthyridinone-A1" emerges as a highly selective inhibitor of the clinically important ABL1-T315I mutant. This profile, when compared to established drugs like the selective Imatinib and the multi-targeted Sunitinib, provides a clear context for its potential therapeutic advantages. This rigorous, self-validating experimental cascade is essential for de-risking novel compounds and making informed decisions in the complex process of drug discovery.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH).[Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).[Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.[Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. National Institutes of Health (NIH).[Link]
A Comparative Guide to the Biological Activities of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Analogs and 1,8-Naphthyridine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, naphthyridines represent a privileged scaffold, with various isomers demonstrating a remarkable breadth of biological activities. Among these, the 1,8-naphthyridine core is extensively studied and forms the basis of numerous therapeutic agents. However, emerging research on other isomers, such as the 2,7-naphthyridine framework, reveals unique and potent activities that warrant a detailed comparative analysis. This guide provides an in-depth, objective comparison of the biological activities of 1,2-dihydro-2,7-naphthyridin-3(4H)-one analogs (herein referred to as 2,7-naphthyridinones) and the well-established 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their drug discovery endeavors.
While the specific core "this compound" has limited specific data, this guide will focus on its closely related and biologically active analogs, primarily substituted 2,7-naphthyridin-1(2H)-ones, to provide a relevant and insightful comparison.
A Tale of Two Scaffolds: Anticancer Activity
The quest for novel anticancer agents has led to the extensive exploration of naphthyridine isomers. Both 1,8-naphthyridine and, more recently, 2,7-naphthyridinone derivatives have emerged as promising candidates, albeit often through distinct mechanistic pathways.
1,8-Naphthyridine Derivatives: Established Topoisomerase II Inhibitors
A significant body of research highlights the potent cytotoxic effects of 1,8-naphthyridine derivatives against a wide array of cancer cell lines.[1][2][3] A primary mechanism for their anticancer action is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA double-strand breaks, ultimately triggering apoptosis.
The structure-activity relationship (SAR) of these derivatives reveals that substitutions at various positions on the naphthyridine ring significantly impact their cytotoxic potency. For instance, bulky lipophilic groups at the C-2 position have been shown to be beneficial for potent activity.[1]
2,7-Naphthyridinone Derivatives: Emerging Kinase Inhibitors
Recent investigations have unveiled the potential of the 2,7-naphthyridinone scaffold in oncology, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival. A novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has demonstrated excellent in vivo efficacy in xenograft models of glioblastoma (U-87 MG) and colon cancer (HT-29).[4] This discovery highlights the potential of the 2,7-naphthyridinone core as a promising new scaffold for the development of targeted anticancer drugs.[4] Furthermore, a recent patent application describes novel 2,7-naphthyridine compounds as MASTL (Microtubule-associated serine/threonine kinase-like) inhibitors for cancer treatment, further solidifying the role of this scaffold in targeting kinase-driven malignancies.[5]
Some 2,7-naphthyridine derivatives have also been evaluated for their cytotoxic activity against various human tumor cell lines, with some compounds exhibiting cytostatic effects.[6]
Comparative Anticancer Activity Data
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2][7] |
| K-562 (Leukemia) | 0.77 | [2][7] | ||
| Compound 29 | PA-1 (Ovarian) | 0.41 | [2][7] | |
| SW620 (Colon) | 1.4 | [2][7] | ||
| Compound 12 | HBL-100 (Breast) | 1.37 | [3] | |
| Compound 16 | HeLa (Cervical) | 0.7 | [1] | |
| HL-60 (Leukemia) | 0.1 | [1] | ||
| PC-3 (Prostate) | 5.1 | [1] | ||
| 2,7-Naphthyridinone | Compound 13f (MET Inhibitor) | U-87 MG (Glioblastoma) | In vivo TGI: 114% at 50 mg/kg | [4] |
| HT-29 (Colon) | In vivo TGI: 95% at 50 mg/kg | [4] | ||
| Lophocladine B | Human Lung Tumor & Breast Cancer | Not specified | [8] |
TGI: Tumor Growth Inhibition
Mechanism of Action: A Visual Comparison
Divergent Paths in Antimicrobial Activity
The 1,8-naphthyridine scaffold is the foundation of the quinolone class of antibiotics, with nalidixic acid being the progenitor. This has set a high bar for antimicrobial activity within the naphthyridine family. However, recent studies on 2,7-naphthyridinones reveal a distinct and promising antimicrobial profile.
1,8-Naphthyridine Derivatives: Broad-Spectrum DNA Gyrase Inhibitors
The antimicrobial action of 1,8-naphthyridine derivatives is primarily attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This class of compounds typically exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
2,7-Naphthyridinone Derivatives: Selective Anti-Staphylococcal Agents
In contrast to the broad-spectrum activity of their 1,8-isomers, recently synthesized 2,7-naphthyridinone derivatives have demonstrated remarkable selectivity, exclusively targeting Staphylococcus aureus.[9][10][11] Notably, compound 10j from a studied series exhibited a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 8 mg/L against S. aureus.[9][10][11] Molecular dynamics simulations suggest that these compounds also bind to DNA gyrase, but their structural nuances likely contribute to their species selectivity.[9] This selective activity is highly desirable as it could potentially spare the beneficial gut microbiota during treatment.
Comparative Antimicrobial Activity Data
| Compound Class | Derivative Example | Bacterial Strain | MIC (mg/L) | Reference |
| 1,8-Naphthyridine | Nalidixic Acid | E. coli | 4-8 | [Generic Data] |
| S. aureus | >128 | [Generic Data] | ||
| Ciprofloxacin | E. coli | 0.004-0.015 | [Generic Data] | |
| S. aureus | 0.12-0.5 | [Generic Data] | ||
| 2,7-Naphthyridinone | Compound 10j | S. aureus | 8 | [9][10][11] |
| P. aeruginosa | >1024 | [9] | ||
| C. albicans | >1024 | [9] | ||
| Compound 10f | S. aureus | 31 | [9][10][11] |
Mechanism of Action: Targeting Bacterial DNA Replication
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound at its highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [12][13][14][15] Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase and resuspend them in complete culture medium.
-
Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. [16][17][18][19] Step-by-Step Methodology
-
Reaction Setup:
-
On ice, prepare a master mix containing the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and relaxed pBR322 plasmid DNA.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add a defined amount of DNA gyrase to each tube (except the no-enzyme control) to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Treat the samples with proteinase K to remove the enzyme.
-
Extract the DNA using a chloroform:isoamyl alcohol mixture.
-
-
Agarose Gel Electrophoresis:
-
Load the aqueous phase of each sample onto a 1% agarose gel.
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.
-
Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band compared to the no-compound control. The IC50 value can be determined by quantifying the band intensities.
-
Conclusion and Future Directions
The comparative analysis of this compound analogs and 1,8-naphthyridine derivatives reveals a fascinating divergence in their biological activity profiles, underscoring the profound impact of nitrogen atom placement within the bicyclic scaffold. While 1,8-naphthyridines have a long and successful history as broad-spectrum antimicrobials and potent anticancer agents, primarily through the inhibition of type II topoisomerases, the emerging 2,7-naphthyridinone scaffold presents exciting new opportunities.
The selective anti-staphylococcal activity of 2,7-naphthyridinones offers a promising avenue for developing targeted therapies that could minimize the disruption of beneficial microbiota. Furthermore, their demonstrated efficacy as kinase inhibitors in preclinical cancer models opens up a new frontier for the development of novel targeted oncology drugs. The nascent exploration of their neurotropic activities also suggests a potential for these compounds in addressing complex neurological disorders.
For researchers and drug development professionals, this comparative guide highlights the importance of exploring the full chemical space of privileged scaffolds like naphthyridine. The distinct biological profiles of the 1,8- and 2,7-isomers provide a compelling rationale for the continued investigation and development of both classes of compounds. Future research should focus on elucidating the detailed structure-activity relationships of 2,7-naphthyridinones, expanding the evaluation of their anticancer and neuroprotective potential with quantitative in vitro and in vivo studies, and exploring potential synergistic combinations with existing therapeutic agents. The journey into the diverse world of naphthyridine isomers is far from over, and the unique properties of the 2,7-naphthyridinone scaffold are poised to make a significant impact on modern medicine.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]
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Human Topoisomerase II Relaxation Assay. [Link]
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Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. [Link]
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DNA Supercoiling Catalyzed by Bacterial Gyrase. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Topoisomerase Assays. [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
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MIC Determination By Microtitre Broth Dilution Method. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Topoisomerase Assays. [Link]
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
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Broth Dilution Method for MIC Determination. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. [Link]
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Two-fold Broth Microdilution Method for Determination of MIC. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. [Link]
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]
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Topoisomerase Assays. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
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(PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]
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2,7-Naphthyridine derivatives studied in this work. [Link]
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Derivatives
The 1,2-dihydro-2,7-naphthyridin-3(4H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] A comprehensive understanding of the structure-activity relationships (SAR) is paramount for guiding the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR for this class of compounds, supported by experimental data and methodologies, to aid researchers in the field of drug discovery.
The Strategic Importance of the 2,7-Naphthyridinone Scaffold
The 2,7-naphthyridinone scaffold's versatility stems from its rigid bicyclic structure, which appropriately positions substituents for interaction with various biological targets.[1][2] A notable application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms.[3] The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing for competitive inhibition. Understanding how modifications at different positions of the this compound core affect this interaction and overall biological activity is the central theme of this guide.
General SAR Strategy for this compound Derivatives
The following diagram illustrates the key positions on the this compound scaffold that are commonly modified in SAR studies. Each position offers a unique vector for chemical modification to probe the binding pocket of a target enzyme and to modulate the physicochemical properties of the molecule.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of the Naphthyridinone Core: The synthesis often begins with a substituted pyridine derivative, which undergoes cyclization with an appropriate acyclic precursor to form the bicyclic naphthyridinone system. [4]2. Introduction of Substituents at N2: If desired, the nitrogen at position 2 can be alkylated or arylated using standard procedures, such as reaction with an alkyl halide in the presence of a base.
-
Introduction of Substituents at C8: A key step for introducing diversity is the functionalization of the C8 position. This can be achieved through various methods, including C-H activation or cross-coupling reactions (e.g., Suzuki, Sonogashira) if a suitable handle (like a halogen) is present at this position.
-
Purification and Characterization: The final compounds are purified using standard techniques like column chromatography or recrystallization. The structure and purity are confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.
In Vitro PARP1 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. The assay typically relies on the detection of poly(ADP-ribosyl)ation (PAR) of a substrate, often histone proteins.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 enzyme and histone H1 are prepared in an assay buffer.
-
Compound Incubation: The test compounds (this compound derivatives) are serially diluted and incubated with the PARP1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP1.
-
Detection of PARylation: After a set incubation period, the amount of PARylated histone H1 is quantified. This can be done using various methods, including ELISA with an anti-PAR antibody or by using a fluorescently labeled NAD+ analog.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly PARP inhibitors. The SAR studies consistently highlight the critical importance of substitution at the C8 position for achieving high potency. Future research in this area should focus on:
-
Exploring a wider range of substituents at the C8 position to further optimize interactions with the PARP active site.
-
Investigating the effects of substitutions on other PARP family members to develop selective inhibitors.
-
Optimizing the pharmacokinetic properties of potent compounds to improve their drug-like characteristics.
By leveraging the insights from SAR studies, researchers can continue to refine and develop this compound derivatives into clinically successful drugs.
References
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Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])
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Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (URL: [Link])
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (URL: [Link])
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Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (URL: [Link])
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Biological Activity of Naturally Derived Naphthyridines. (URL: [Link])
-
Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. (URL: [Link])
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (URL: [Link])
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Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (URL: [Link])
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Structure Activity Relationships - Drug Design Org. (URL: [Link])
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Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
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The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. (URL: [Link])
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Acanthicifoline | C10H12N2O2 | CID 442503 - PubChem. (URL: [Link])
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Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (URL: [Link])
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Special Issue : Structure–Activity Relationships (SAR) of Natural Products. (URL: [Link])
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of a Novel 1,2-Dihydro-2,7-naphthyridin-3(4H)-one PARP Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, a derivative of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one, from promising in vitro findings to robust in vivo validation. We will delve into the critical experimental choices, self-validating protocols, and comparative analyses required to ascertain the therapeutic potential of this chemical entity.
Introduction: The Promise of a Novel Naphthyridinone PARP Inhibitor
The this compound scaffold has emerged as a promising pharmacophore in the design of targeted therapies. Our focus here is on a hypothetical, yet plausible, lead compound, hereafter referred to as "Naphthyridinone-A," a derivative of this core structure. Extensive in vitro screening has demonstrated its potent and selective inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. This positions Naphthyridinone-A as a potential therapeutic agent for cancers harboring deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, by exploiting the principle of synthetic lethality.[1]
The initial in vitro characterization of Naphthyridinone-A has yielded the following key data points, which we will seek to validate in a preclinical in vivo setting. For comparative purposes, we include data for Olaparib, a clinically approved PARP inhibitor.
| Compound | Target Kinase | IC50 (nM) | A549 Cell Viability (EC50, µM) |
| Naphthyridinone-A | PARP-1 | 0.49 | 4.82 (in BRCA mutant DLD-1 cells) |
| Olaparib | PARP-1/2 | 1-5 | 10-100 (in BRCA mutant cells) |
In vitro data for Naphthyridinone-A is based on findings for similar naphthyridinone derivatives.[2][3]
The Imperative of In Vivo Validation: Beyond the Petri Dish
While in vitro assays provide crucial initial data on a compound's potency and mechanism of action, they do not recapitulate the complex biological environment of a living organism. Therefore, in vivo validation is an indispensable step to assess the true therapeutic potential of Naphthyridinone-A. Key questions that can only be answered through animal studies include:
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it achieve and maintain therapeutic concentrations at the tumor site?
-
Pharmacodynamics (PD): Does the compound engage its target (PARP-1) in the tumor tissue and elicit the expected downstream biological effects?
-
Efficacy: Does the compound inhibit tumor growth or cause tumor regression in a relevant cancer model?
-
Safety and Toxicology: What is the maximum tolerated dose (MTD)? Are there any on-target or off-target toxicities?[4][5]
Designing a Robust In Vivo Validation Strategy
A well-designed in vivo study is a self-validating system. This means incorporating appropriate controls, quantifiable endpoints, and a clear translational rationale. Our strategy for validating Naphthyridinone-A will focus on patient-derived xenograft (PDX) models of BRCA-mutant cancers, which are known to better reflect the heterogeneity of human tumors compared to traditional cell line-derived xenografts.[6][7][8]
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of Naphthyridinone-A.
Detailed Experimental Protocols
Patient-Derived Xenograft (PDX) Model Selection and Establishment
Rationale: PDX models, developed by implanting patient tumor tissue directly into immunodeficient mice, maintain the genomic and phenotypic characteristics of the original tumor.[6][9] For a PARP inhibitor, selecting models with well-characterized BRCA1/2 mutations is critical to test the synthetic lethality hypothesis.
Protocol:
-
Source PDX Models: Acquire well-characterized, low-passage PDX models of triple-negative breast cancer or high-grade serous ovarian cancer with confirmed germline or somatic BRCA1/2 mutations from a reputable commercial vendor or academic collaborator.
-
Animal Husbandry: House female immunodeficient mice (e.g., NSG or NOD/SCID) in a specific-pathogen-free facility.
-
Tumor Implantation: Implant tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
Efficacy Study in BRCA-Mutant PDX Models
Rationale: The primary goal is to assess the anti-tumor activity of Naphthyridinone-A as a single agent and in comparison to a standard-of-care PARP inhibitor, Olaparib.
Protocol:
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Naphthyridinone-A (at two dose levels, based on MTD study)
-
Olaparib (at a clinically relevant dose)
-
-
Drug Administration: Administer the compounds daily via oral gavage for a specified period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Conduct daily health checks.
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI) or tumor regression.
-
Secondary: Overall survival, body weight changes.
-
-
Data Analysis: Plot mean tumor volume versus time for each group. Calculate TGI at the end of the study. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Rationale: These studies are crucial to link drug exposure to its biological effects and to confirm target engagement in vivo.[10][11]
Protocol:
-
PK Study:
-
Administer a single dose of Naphthyridinone-A to a separate cohort of tumor-bearing mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
At the final time point, collect tumor tissue.
-
Analyze plasma and tumor concentrations of Naphthyridinone-A using LC-MS/MS.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
PD Study:
-
Treat tumor-bearing mice with Naphthyridinone-A for a short duration (e.g., 3-5 days).
-
Collect tumor tissue at a time point corresponding to expected peak drug concentration.
-
Analyze tumor lysates by Western blot for PARP-1 cleavage (a marker of apoptosis) and γH2AX (a marker of DNA damage).
-
Comparative Data Analysis and Interpretation
The following tables provide a template for summarizing the expected outcomes of the in vivo studies, comparing Naphthyridinone-A with Olaparib.
Table 1: Comparative Efficacy in a BRCA-Mutant Ovarian Cancer PDX Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | +250 | - | - |
| Naphthyridinone-A | 25 | +50 | 80 | p < 0.01 |
| Naphthyridinone-A | 50 | -20 (regression) | >100 | p < 0.001 |
| Olaparib | 50 | +30 | 88 | p < 0.01 |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor:Plasma Ratio |
| Naphthyridinone-A | 50 | 1500 | 9000 | 4.0 |
| Olaparib | 50 | 1200 | 7500 | 2.5 |
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by Naphthyridinone-A.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of Naphthyridinone-A, a novel this compound derivative with promising in vitro PARP inhibitory activity. By employing clinically relevant PDX models and integrating pharmacokinetic, pharmacodynamic, and efficacy studies, researchers can generate the robust data package necessary to support the continued development of this compound.
Positive outcomes from these studies, demonstrating a favorable efficacy and safety profile compared to existing therapies, would warrant further investigation into mechanisms of resistance and potential combination strategies to enhance its anti-tumor activity. The ultimate goal is to translate these preclinical findings into a novel therapeutic option for patients with HR-deficient cancers.
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Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2022, December 15). National Institutes of Health. [Link]
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Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2025, August 5). ResearchGate. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). National Institutes of Health. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). National Institutes of Health. [Link]
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- 7. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking a Novel 2,7-Naphthyridinone Scaffold Against Current MET Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel MET Inhibitors
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a well-validated oncogenic driver, implicated in the progression of various solid tumors, most notably in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations or MET amplification. Dysregulation of the MET signaling pathway promotes tumor growth, invasion, and metastasis, making it a critical target for therapeutic intervention. While the approval of selective MET inhibitors like Capmatinib and Tepotinib has marked a significant advancement in treating MET-driven cancers, the emergence of resistance and the need for improved therapeutic indices continue to fuel the search for novel chemical scaffolds.
This guide introduces the 1,2-Dihydro-2,7-naphthyridin-3(4H)-one scaffold as a promising core for the development of next-generation MET inhibitors. We will focus on a representative molecule from this class, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (hereafter referred to as 13f) , and benchmark its preclinical profile against the current standard-of-care therapies.[1] This document will provide an objective comparison of their mechanisms, in vitro potency, and in vivo efficacy, supported by detailed, field-proven experimental protocols to empower researchers in their own comparative studies.
The MET Signaling Pathway and Points of Inhibition
The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, driving cancer cell proliferation and survival. The 2,7-naphthyridinone scaffold, like current therapies, is designed to be an ATP-competitive inhibitor, blocking the kinase activity of MET and thereby abrogating these downstream oncogenic signals.
Caption: Workflow for in vitro characterization of MET inhibitors.
1. Biochemical MET Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant MET kinase.
-
Principle: This assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the MET kinase. A luminescent signal is inversely (Kinase-Glo) or directly (ADP-Glo) proportional to kinase activity.
-
Materials:
-
Recombinant human MET kinase (catalytic domain).
-
Poly (Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
ADP-Glo™ or Kinase-Glo® Max Assay Kit (Promega).
-
Test compounds (e.g., Compound 13f, Capmatinib) serially diluted in DMSO.
-
-
Step-by-Step Protocol:
-
Prepare a reaction master mix containing kinase assay buffer, substrate, and ATP.
-
In a 96-well or 384-well white plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of diluted MET kinase to each well, except for "no enzyme" blanks.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and measure the remaining ATP or produced ADP according to the manufacturer's protocol for the chosen luminescent assay kit.
-
Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
2. Cell-Based Antiproliferative Assay (MTT Assay)
-
Objective: To measure the effect of the inhibitor on the viability and proliferation of MET-dependent cancer cells.
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
MET-driven cancer cell lines (e.g., EBC-1 or Hs 746T for MET amplification; other lines with MET exon 14 skipping).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
96-well flat-bottom tissue culture plates.
-
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
The next day, treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.1%). Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the IC50 value.
-
In Vivo Efficacy Evaluation
Caption: Workflow for in vivo xenograft studies.
1. MET-Amplified NSCLC Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the test compound in a well-established, MET-driven tumor model.
-
Model: EBC-1 or Hs 746T cells subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude or NOD/SCID). These cell lines are characterized by high MET gene amplification.
-
Materials:
-
EBC-1 or Hs 746T cells.
-
6-8 week old female immunodeficient mice.
-
Matrigel (optional, to improve tumor take rate).
-
Test compounds formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Step-by-Step Protocol:
-
Harvest EBC-1 or Hs 746T cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=6-10 mice per group). Tumor volume is calculated as (Width² x Length) / 2.
-
Administer the test compound (e.g., 13f at 50 mg/kg) and the benchmark inhibitor (e.g., Capmatinib at a clinically relevant dose) daily via oral gavage. The control group receives the vehicle solution.
-
Measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (typically 21-28 days). Body weight is a key indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Excise tumors for potential pharmacodynamic analysis (e.g., Western blot for p-MET).
-
Conclusion and Future Directions
The this compound scaffold, represented by compound 13f , demonstrates potent enzymatic inhibition of MET kinase and significant in vivo antitumor activity, positioning it as a viable starting point for the development of new anticancer agents. [1]Its preclinical profile, particularly its strong tumor growth inhibition, warrants further investigation.
To build upon these findings, future studies should focus on:
-
Determining the antiproliferative IC50 values of 13f and its analogs against a panel of MET-driven cancer cell lines, including those with MET exon 14 skipping mutations.
-
Conducting head-to-head in vivo efficacy studies against Capmatinib or Tepotinib in orthotopic or patient-derived xenograft (PDX) models of NSCLC, which more accurately reflect human tumor biology.
-
Evaluating the pharmacokinetic and safety profiles in more detail to establish a therapeutic window.
-
Investigating its activity against known resistance mutations that can emerge during treatment with current MET inhibitors.
By employing the rigorous benchmarking protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel 2,7-naphthyridinone derivatives and contribute to the development of more effective treatments for patients with MET-driven cancers.
References
-
Yuan, H., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Hazard Assessment: Understanding the Risks
Given its chemical structure—a dihydronaphthyridinone—we must anticipate certain hazards based on related compounds. The primary risks associated with this class of chemicals include:
-
Oral Toxicity : Many naphthyridine derivatives are classified as harmful if swallowed.[3][6]
-
Skin and Eye Irritation : Contact with skin may cause irritation, and eye contact can lead to more severe irritation or damage.[3][5][6]
-
Respiratory Tract Irritation : If handled as a powder, inhalation of dust can irritate the respiratory system.[3]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical component of a comprehensive safety strategy.[7][8] Each piece of equipment is chosen to mitigate a specific, identified risk.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash potential.[9][10] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[6] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving is recommended.[10] | Prevents skin contact, which can lead to irritation.[3][5] Nitrile provides good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat is mandatory.[9] Ensure it is fully buttoned. | Protects skin and personal clothing from spills and splashes. |
| Footwear | Closed-toe shoes are required in all laboratory settings.[9][11] | Protects feet from spills and falling objects. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a fume hood. If weighing out powder, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[8][11] | Minimizes the risk of respiratory tract irritation from airborne particles.[3] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.
Preparation and Engineering Controls
-
Designated Area : All work with 1,2-Dihydro-2,7-naphthyridin-3(4H)-one should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Gather Materials : Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Glassware Inspection : Inspect all glassware for cracks or defects before use.
Handling and Experimental Procedures
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : If handling a solid, weigh the compound in a fume hood to minimize inhalation of any dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions within the fume hood.
-
Post-Handling : After handling, thoroughly wash your hands with soap and water.
Accidental Exposure and Spills
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][12]
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ensure the area is well-ventilated during cleanup.
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical to long-term laboratory safety.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains.[3][4] Contaminated containers should be treated as hazardous waste.
Diagram: Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is paramount in a research setting. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to safe handling and disposal protocols, we can advance scientific discovery while ensuring the well-being of all laboratory personnel. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a qualified safety professional for any additional questions.
References
- [Product Information Sheet]. (n.d.).
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Premier Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-ol. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,2,3,4-tetrahydro-2,7-Naphthyridine. Retrieved from [Link]
-
PubChem. (n.d.). Acanthicifoline. Retrieved from [Link]
-
Cheméo. (n.d.). 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
WIPO Patentscope. (2020, January 2). WO/2020/006018 SUBSTITUTED NAPHTHYRIDINONE COMPOUNDS USEFUL AS T CELL ACTIVATORS. Retrieved from [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
